molecular formula C16H22O6 B1683228 Trepibutone CAS No. 41826-92-0

Trepibutone

货号: B1683228
CAS 编号: 41826-92-0
分子量: 310.34 g/mol
InChI 键: YPTFHLJNWSJXKG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trepibutone is an organic molecular entity.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
RN given refers to parent cpd;  structure

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-oxo-4-(2,4,5-triethoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c1-4-20-13-10-15(22-6-3)14(21-5-2)9-11(13)12(17)7-8-16(18)19/h9-10H,4-8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTFHLJNWSJXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)CCC(=O)O)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046634
Record name Trepibutone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41826-92-0
Record name Trepibutone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41826-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trepibutone [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041826920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trepibutone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13311
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trepibutone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TREPIBUTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1187LU49Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Trepibutone's Choleretic Action: A Review of Its Mechanism in Biliary Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trepibutone is a pharmaceutical agent recognized for its choleretic and spasmolytic properties, primarily prescribed for functional gastrointestinal disorders.[1][2][3] It effectively promotes the secretion of bile and pancreatic juice, contributing to the alleviation of symptoms associated with conditions such as cholelithiasis, cholecystitis, and chronic pancreatitis.[3] While its clinical efficacy is established, a comprehensive, publicly available body of research detailing the specific molecular mechanisms underpinning its choleretic action is limited. This guide synthesizes the current understanding of this compound's effects on biliary secretion and contextualizes it within the broader physiological framework of bile formation. Due to the scarcity of in-depth molecular data, this document will focus on the established general mechanisms of choleresis and extrapolate potential avenues for this compound's action, while clearly noting the absence of specific experimental evidence for this drug.

Introduction to Biliary Secretion

Bile formation is a complex process driven by both bile salt-dependent and bile salt-independent mechanisms. Hepatocytes actively transport bile salts, organic anions, and other solutes into the bile canaliculi, creating an osmotic gradient that drives the passive movement of water and electrolytes. This process is mediated by a suite of ATP-binding cassette (ABC) transporters on the canalicular membrane, including the Bile Salt Export Pump (BSEP/ABCB11) and the Multidrug Resistance-associated Protein 2 (MRP2/ABCC2). The regulation of these transporters and the synthesis of bile acids are tightly controlled by a network of nuclear receptors, most notably the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).

This compound: General Overview of Choleretic Effect

This compound is known to enhance the production and secretion of bile from the liver.[2] This increased bile flow aids in the digestion and absorption of dietary fats and can help to lower the internal pressure of the gallbladder and bile duct.[2][3] The drug is typically administered orally to maximize its therapeutic effects.[2] A pharmacokinetic study in rats has provided insights into its absorption, distribution, metabolism, and excretion, which is crucial for understanding its overall disposition in the body.[4]

Potential Mechanisms of Choleretic Action (Hypothesized for this compound)

In the absence of specific studies on this compound, we can hypothesize its potential mechanisms of action based on the known pathways of choleresis. A drug can increase bile flow through several mechanisms:

  • Stimulation of Bile Salt Synthesis: By upregulating the enzymes involved in the conversion of cholesterol to bile acids, a drug could increase the total bile acid pool, thereby enhancing bile salt-dependent bile flow. This is often mediated by the activation of nuclear receptors like FXR.

  • Enhanced Canalicular Transport: A drug could directly or indirectly enhance the activity of key canalicular transporters like BSEP and MRP2, leading to increased secretion of bile salts and other organic anions.

  • Induction of Bile Salt-Independent Bile Flow: Some agents increase the secretion of other osmotically active compounds, such as bicarbonate and glutathione, into the bile, which is a key component of bile salt-independent bile flow. This mechanism often involves the modulation of transporters like MRP2.

A logical workflow for investigating these potential mechanisms is outlined below.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Hepatocytes Primary Hepatocytes / Cell Lines Transporter_Assays Transporter Activity Assays (BSEP, MRP2) Hepatocytes->Transporter_Assays Gene_Expression Gene Expression Analysis (FXR, TGR5 targets) Hepatocytes->Gene_Expression Bile_Flow_Measurement Bile Flow and Composition Analysis Transporter_Assays->Bile_Flow_Measurement Correlate in vitro and in vivo data Animal_Models Animal Models (e.g., Rats, Dogs) Animal_Models->Bile_Flow_Measurement PK_PD_Modeling Pharmacokinetic/Pharmacodynamic Modeling Bile_Flow_Measurement->PK_PD_Modeling This compound This compound Administration This compound->Hepatocytes Dose-response studies This compound->Animal_Models cluster_Hepatocyte Hepatocyte cluster_Enterocyte Enterocyte FXR FXR BSEP BSEP FXR->BSEP + Bile_Acid_Synthesis Bile Acid Synthesis FXR->Bile_Acid_Synthesis - Bile Canaliculus Bile Canaliculus BSEP->Bile Canaliculus Efflux MRP2 MRP2 MRP2->Bile Canaliculus Efflux NTCP NTCP NTCP->FXR Activation Bile_Acid_Synthesis->BSEP TGR5 TGR5 GLP1 GLP-1 Secretion TGR5->GLP1 Bile_Acids_Lumen Bile Acids (Lumen) Bile_Acids_Lumen->TGR5 Activation Bile_Acids_Portal Bile Acids (Portal Vein) Bile_Acids_Portal->NTCP Uptake

References

An In-depth Technical Guide to the Chemical Synthesis and Purification of Trepibutone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Trepibutone, a choleretic and spasmolytic agent. The document details a representative synthetic pathway, inferred from established chemical principles and patent literature for analogous compounds, due to the limited availability of a specific, publicly documented synthesis protocol. This guide includes a plausible experimental protocol, purification strategies, and methods for analytical characterization. Additionally, it outlines the proposed mechanism of action of this compound and presents this information through structured data tables and explanatory diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound, with the chemical name 4-oxo-4-(2,4,5-triethoxyphenyl)butanoic acid, is a pharmaceutical agent primarily used in the management of gastrointestinal disorders.[1][2] It exhibits both choleretic and spasmolytic properties, enhancing bile secretion and reducing smooth muscle spasms in the gastrointestinal tract.[1] These dual actions make it effective in treating conditions such as cholelithiasis, cholecystitis, and biliary tract dyskinesia.[3] This guide focuses on the chemical aspects of this compound, offering a detailed exploration of its synthesis and purification for research and drug development purposes.

Chemical Synthesis of this compound

The most plausible and industrially scalable synthetic route to this compound is through a Friedel-Crafts acylation reaction. This well-established method involves the reaction of an activated aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. For this compound, this involves the acylation of 1,2,4-triethoxybenzene (B1595748) with succinic anhydride (B1165640).

Proposed Synthetic Pathway

The synthesis of this compound can be achieved in a single step via the Friedel-Crafts acylation of 1,2,4-triethoxybenzene with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 1,2,4-Triethoxybenzene 1,2,4-Triethoxybenzene Friedel-Crafts Acylation Friedel-Crafts Acylation 1,2,4-Triethoxybenzene->Friedel-Crafts Acylation Succinic Anhydride Succinic Anhydride Succinic Anhydride->Friedel-Crafts Acylation This compound This compound Friedel-Crafts Acylation->this compound Lewis Acid (e.g., AlCl₃) Inert Solvent (e.g., Dichloromethane)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on known Friedel-Crafts acylation reactions for similar compounds. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Table 1: Reagents and Materials for this compound Synthesis

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
1,2,4-TriethoxybenzeneC₁₂H₁₈O₃210.2721.0 g0.10
Succinic AnhydrideC₄H₄O₃100.0710.0 g0.10
Anhydrous Aluminum ChlorideAlCl₃133.3429.3 g0.22
Dichloromethane (B109758) (DCM)CH₂Cl₂84.93200 mL-
5% Hydrochloric AcidHCl36.46150 mL-
Saturated Sodium BicarbonateNaHCO₃84.01100 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube is charged with anhydrous aluminum chloride (29.3 g, 0.22 mol) and dichloromethane (100 mL). The suspension is cooled to 0-5 °C in an ice bath.

  • Addition of Reactants: A solution of 1,2,4-triethoxybenzene (21.0 g, 0.10 mol) and succinic anhydride (10.0 g, 0.10 mol) in dichloromethane (100 mL) is added dropwise to the stirred AlCl₃ suspension over 1 hour, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with 5% hydrochloric acid (100 mL), water (100 mL), and saturated sodium bicarbonate solution (100 mL). The organic layer is then dried over anhydrous sodium sulfate.

  • Isolation of Crude Product: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, by-products, and residual catalyst. A combination of crystallization and chromatographic techniques can be employed to achieve high purity.

Purification Workflow

G Crude Crude this compound Recrystallization Recrystallization (e.g., from Ethanol (B145695)/Water or Toluene) Crude->Recrystallization Filtration1 Filtration Recrystallization->Filtration1 MotherLiquor1 Mother Liquor (contains impurities) Filtration1->MotherLiquor1 Crystals1 Crystallized this compound Filtration1->Crystals1 PurityCheck1 Purity Check (TLC, HPLC, Melting Point) Crystals1->PurityCheck1 HighPurity High Purity this compound (>99%) PurityCheck1->HighPurity Purity Acceptable FurtherPurification Further Purification Required PurityCheck1->FurtherPurification Purity Not Acceptable ColumnChromatography Column Chromatography (Silica Gel) FurtherPurification->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection PureFractions Pure Fractions FractionCollection->PureFractions SolventEvaporation Solvent Evaporation PureFractions->SolventEvaporation FinalProduct Purified this compound SolventEvaporation->FinalProduct FinalProduct->PurityCheck1

Caption: General purification workflow for this compound.

Experimental Protocols for Purification

3.2.1. Recrystallization

Recrystallization is a primary method for purifying crude solid products. The choice of solvent is critical for effective purification.

Table 2: Suggested Solvents for Recrystallization of this compound

Solvent SystemRationale
Ethanol/WaterThis compound is likely soluble in hot ethanol and less soluble in cold ethanol. The addition of water as an anti-solvent can induce crystallization.
TolueneAromatic solvents can be effective for recrystallizing aromatic compounds.
Ethyl Acetate (B1210297)/Hexane (B92381)A polar solvent for dissolution followed by a non-polar anti-solvent to promote crystallization.

Protocol for Recrystallization from Ethanol/Water:

  • Dissolve the crude this compound in a minimal amount of hot ethanol (near boiling point).

  • If any insoluble impurities are present, perform a hot filtration.

  • To the hot solution, add water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

3.2.2. Column Chromatography

If recrystallization does not yield a product of sufficient purity, column chromatography can be employed.

Table 3: Parameters for Column Chromatography of this compound

ParameterSpecification
Stationary Phase Silica (B1680970) gel (60-120 mesh)
Mobile Phase A gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity). The exact ratio should be determined by TLC analysis.
Elution Monitoring Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Protocol for Column Chromatography:

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexane:ethyl acetate) and pack it into a glass column.

  • Dissolve the crude or partially purified this compound in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the prepared column.

  • Elute the column with the mobile phase, gradually increasing the polarity.

  • Collect fractions and analyze them by TLC or HPLC to identify those containing pure this compound.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Table 4: Analytical Methods for Characterization of this compound

TechniquePurposeExpected Results
Melting Point Determination of purity and identity.A sharp melting point range close to the literature value.
¹H NMR Spectroscopy Structural elucidation.Peaks corresponding to the aromatic protons, the ethoxy groups, and the butanoic acid chain.
¹³C NMR Spectroscopy Structural confirmation.Resonances for all carbon atoms in the molecule.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the mass of this compound (C₁₆H₂₂O₆, MW: 310.34 g/mol ).
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating high purity.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for C=O (ketone and carboxylic acid), O-H (carboxylic acid), and C-O (ether) groups.

Mechanism of Action

This compound's therapeutic effects are attributed to its dual action as a choleretic and a spasmolytic agent.[1]

Choleretic Effect

The choleretic action of this compound involves an increase in the production and secretion of bile from the liver. This is thought to facilitate the digestion and absorption of dietary fats.

Spasmolytic Effect

The spasmolytic effect of this compound involves the relaxation of smooth muscles in the gastrointestinal tract. This is likely achieved by modulating the activity of specific neurotransmitters and ion channels that control muscle contractions.[1][4] There is evidence to suggest that it may act by inhibiting the effects of acetylcholine (B1216132) on muscarinic receptors, leading to reduced muscle spasms.[4]

G cluster_this compound This compound cluster_effects Physiological Effects cluster_choleretic_pathway Choleretic Mechanism cluster_spasmolytic_pathway Spasmolytic Mechanism This compound This compound Choleretic Choleretic Effect This compound->Choleretic Spasmolytic Spasmolytic Effect This compound->Spasmolytic BileProduction Increased Bile Production and Secretion Choleretic->BileProduction NeurotransmitterModulation Modulation of Neurotransmitters & Ion Channels Spasmolytic->NeurotransmitterModulation AcetylcholineInhibition Inhibition of Acetylcholine at Muscarinic Receptors Spasmolytic->AcetylcholineInhibition FatDigestion Improved Fat Digestion and Absorption BileProduction->FatDigestion SmoothMuscleRelaxation GI Smooth Muscle Relaxation NeurotransmitterModulation->SmoothMuscleRelaxation AcetylcholineInhibition->SmoothMuscleRelaxation SymptomRelief Relief of Spasms and Pain SmoothMuscleRelaxation->SymptomRelief

Caption: Proposed mechanism of action for this compound.

Conclusion

References

An In-depth Technical Guide on the Pharmacokinetics and Metabolic Pathways of Trepibutone in vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolic pathways of Trepibutone, a biliary smooth muscle relaxant. The information is compiled from a detailed study conducted in rats, offering valuable insights for preclinical and clinical research.

Pharmacokinetics of this compound in Rats

A study in rats investigated the pharmacokinetic profile of this compound following oral administration at three different dosages: 4.2, 8.4, and 12.6 mg/kg.[1][2] The key pharmacokinetic parameters are summarized in the table below.

Table 1: Pharmacokinetic Parameters of this compound in Rats After Oral Administration

Parameter4.2 mg/kg8.4 mg/kg12.6 mg/kg
Tmax (h) 0.52 ± 0.290.42 ± 0.190.58 ± 0.20
Cmax (ng/mL) 417.65 ± 147.221086.56 ± 383.671544.34 ± 543.67
AUC(0-t) (ng/mLh) 713.48 ± 210.341967.34 ± 582.112987.65 ± 883.45
AUC(0-∞) (ng/mLh) 768.43 ± 225.782103.21 ± 621.343154.78 ± 932.11
t1/2 (h) 4.73 ± 2.654.56 ± 1.874.88 ± 2.01

Data presented as mean ± standard deviation. Source: Sun et al., 2019[1][2]

The results indicate that the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of this compound are dose-dependent within the tested range.[2] The time to reach maximum concentration (Tmax) was relatively short, and the elimination half-life (t1/2) suggested a rapid elimination from the body.[2]

Metabolic Pathways of this compound

In vivo studies in rats have identified a total of 30 metabolites of this compound in plasma and urine.[3] The primary metabolic transformations observed include dealkylation, oxidation, reduction, and glucuronidation.[3]

Below is a diagram illustrating the proposed major metabolic pathways of this compound.

Trepibutone_Metabolism This compound This compound PhaseI Phase I Metabolism This compound->PhaseI PhaseII Phase II Metabolism This compound->PhaseII Dealkylation Dealkylation PhaseI->Dealkylation Oxidation Oxidation PhaseI->Oxidation Reduction Reduction PhaseI->Reduction PhaseI_Metabolites Phase I Metabolites Dealkylation->PhaseI_Metabolites Oxidation->PhaseI_Metabolites Reduction->PhaseI_Metabolites PhaseI_Metabolites->PhaseII Excretion Excretion (Urine) PhaseI_Metabolites->Excretion Glucuronidation Glucuronidation PhaseII->Glucuronidation PhaseII_Metabolites Glucuronide Conjugates Glucuronidation->PhaseII_Metabolites PhaseII_Metabolites->Excretion Pharmacokinetic_Workflow Dosing Oral Administration of this compound to Rats BloodSampling Blood Sample Collection (Orbital Vein) Dosing->BloodSampling PlasmaSeparation Plasma Separation (Centrifugation) BloodSampling->PlasmaSeparation ProteinPrecipitation Protein Precipitation (Acetonitrile) PlasmaSeparation->ProteinPrecipitation Centrifugation2 Centrifugation ProteinPrecipitation->Centrifugation2 Analysis UHPLC-MS/MS Analysis (MRM Mode) Centrifugation2->Analysis DataProcessing Pharmacokinetic Parameter Calculation (DAS 2.0) Analysis->DataProcessing

References

The Modulatory Effects of Trepibutone on Gastrointestinal Smooth Muscle Contractility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trepibutone is a pharmaceutical agent recognized for its clinical efficacy in treating functional gastrointestinal disorders. Its therapeutic benefits are largely attributed to its dual action as a spasmolytic and a choleretic. This technical guide provides an in-depth analysis of the core mechanisms by which this compound modulates gastrointestinal smooth muscle contractility. Through a comprehensive review of available preclinical data, this document summarizes the quantitative effects of this compound on smooth muscle preparations, details the experimental protocols utilized in these investigations, and illustrates the key signaling pathways involved. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study of gastrointestinal motility and the development of novel therapeutic agents.

Introduction

Gastrointestinal (GI) motility is a complex physiological process orchestrated by the coordinated contraction and relaxation of smooth muscle cells within the GI tract wall. Dysregulation of this intricate process can lead to a variety of functional gastrointestinal disorders, characterized by symptoms such as abdominal pain, cramping, and altered bowel habits. This compound has emerged as a therapeutic option for these conditions, primarily due to its ability to induce smooth muscle relaxation and promote bile secretion.[1] This document will explore the pharmacological basis of this compound's effects on GI smooth muscle, with a focus on its molecular mechanisms of action.

Spasmolytic Effects on Gastrointestinal Smooth Muscle

This compound exerts a direct relaxing effect on gastrointestinal smooth muscle, contributing to its spasmolytic properties. In vitro studies have demonstrated its ability to attenuate the contractility of various segments of the GI tract.

Quantitative Data on Smooth Muscle Relaxation

The relaxing effect of this compound has been quantified in isolated smooth muscle preparations from rabbits. The following table summarizes the key findings from a pivotal study by Satoh, H., et al. (1981).

Tissue PreparationAgonist/ConditionThis compound Concentration (M)Observed EffectReference
Isolated Rabbit Sphincter of OddiSpontaneous Tone10⁻⁶ - 10⁻³Marked relaxation[2]
Isolated Rabbit DuodenumSpontaneous Tone10⁻⁶ - 10⁻³Marked relaxation[2]
Isolated Rabbit JejunumSpontaneous Tone10⁻⁶ - 10⁻³Moderate relaxation[2]
Isolated Rabbit IleumSpontaneous Tone10⁻⁶ - 10⁻³Slight relaxation[2]
Isolated Rabbit Sphincter of OddiAcetylcholine (B1216132) (ACh)-induced contraction3 x 10⁻³No effect[2]

Note: The data presented is based on the abstract of the cited study, as the full text was not available. The term "marked," "moderate," and "slight" are qualitative descriptions from the abstract and specific percentage inhibition or EC50 values were not provided.

Experimental Protocols

The following outlines a generalized experimental protocol for assessing the effect of this compound on isolated gastrointestinal smooth muscle contractility, based on standard pharmacological methodologies.

2.2.1. Isolated Tissue Preparation

  • Animal Model: Male New Zealand white rabbits are fasted overnight with free access to water.

  • Tissue Dissection: Following euthanasia by a humane method, the abdomen is opened, and segments of the sphincter of Oddi, duodenum, jejunum, and ileum are carefully excised.

  • Preparation: The isolated tissues are placed in cold, oxygenated Krebs-Henseleit solution. The lumen is gently flushed to remove any contents. For contractility studies, longitudinal or circular muscle strips (approximately 2-3 cm in length) are prepared.

  • Mounting: One end of the tissue strip is attached to a fixed hook at the bottom of an organ bath, and the other end is connected to an isometric force transducer.

  • Organ Bath Conditions: The organ bath is filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂.

  • Equilibration: The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1.0 g, with the bath solution being changed every 15 minutes.

2.2.2. Isometric Tension Recording

  • Data Acquisition: Changes in isometric tension are recorded using a force transducer connected to a data acquisition system.

  • Spontaneous Contractions: Once a stable baseline of spontaneous contractile activity is established, cumulative concentrations of this compound are added to the organ bath.

  • Induced Contractions: To assess the effect on agonist-induced contractions, the tissue is pre-contracted with a submaximal concentration of an agonist such as acetylcholine (ACh) or potassium chloride (KCl). Once a stable plateau of contraction is reached, cumulative concentrations of this compound are added.

  • Data Analysis: The relaxing effect of this compound is expressed as a percentage of the maximal contraction induced by the agonist or as a percentage of the spontaneous contractile amplitude. Concentration-response curves are plotted to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).

Mechanism of Action on Smooth Muscle Contraction

The spasmolytic action of this compound appears to be mediated by a mechanism distinct from that of classical calcium channel blockers.

Signaling Pathway of this compound-Induced Relaxation

Studies suggest that this compound does not directly block the influx of extracellular calcium through L-type calcium channels. Instead, its mechanism is proposed to involve the enhancement of intracellular calcium sequestration.

Trepibutone_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol cluster_sarcoplasmic_reticulum Sarcoplasmic Reticulum (Ca²⁺ Store) Ca_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel Ca_ext->L_type_channel Influx Ca_int [Ca²⁺]i L_type_channel->Ca_int D600 D-600 (Ca²⁺ Antagonist) D600->L_type_channel Inhibits Contraction Smooth Muscle Contraction Ca_int->Contraction Initiates Ca_store Ca²⁺ Ca_int->Ca_store This compound This compound This compound->Ca_store Accelerates Ca²⁺ uptake CCh Carbachol (CCh) CCh->Ca_store Releases Ca²⁺

Proposed mechanism of this compound's relaxing effect.

The diagram above illustrates the proposed mechanism where this compound accelerates the uptake of intracellular calcium into the sarcoplasmic reticulum, thereby reducing the cytosolic calcium concentration available for muscle contraction. This action is distinct from that of calcium channel blockers like D-600, which inhibit the influx of extracellular calcium.[2][3]

Experimental Workflow for Investigating the Mechanism of Action

Experimental_Workflow start Isolated Smooth Muscle Preparation (e.g., Guinea-pig Taenia Coli) depolarization Depolarize in Ca²⁺-free, K⁺-rich solution start->depolarization add_ca Add CaCl₂ to induce 'Ca contracture' depolarization->add_ca add_trepibutone_before Pre-incubate with this compound depolarization->add_trepibutone_before compare_effects Compare with Ca²⁺ antagonist (D-600) depolarization->compare_effects add_trepibutone_after Add this compound after Ca contracture add_ca->add_trepibutone_after measure_inhibition Measure inhibition of Ca contracture add_ca->measure_inhibition add_trepibutone_before->add_ca add_trepibutone_after->measure_inhibition add_cch Add Carbachol (CCh) to release intracellular Ca²⁺ measure_inhibition->add_cch measure_cch_contraction Measure CCh-induced contraction add_cch->measure_cch_contraction measure_cch_contraction->compare_effects conclusion Elucidate mechanism of action compare_effects->conclusion

Workflow for elucidating this compound's mechanism.

Choleretic Effect

In addition to its spasmolytic properties, this compound also acts as a choleretic, promoting the secretion of bile. This action is thought to contribute to the relief of symptoms in biliary disorders.

Quantitative Data on Choleretic Activity

While detailed quantitative data from primary literature is limited in the public domain, studies in animal models have demonstrated a dose-dependent increase in bile flow following this compound administration.

Further research is required to obtain specific quantitative data, such as the percentage increase in bile flow at different doses and the composition of the secreted bile.

Experimental Protocol for Assessing Choleretic Activity

The following is a generalized protocol for evaluating the choleretic effect of a test compound in a rat model.

  • Animal Model: Male Wistar rats are used. The animals are fasted overnight with free access to water.

  • Surgical Preparation:

    • Animals are anesthetized.

    • A midline abdominal incision is made to expose the common bile duct.

    • The bile duct is cannulated with polyethylene (B3416737) tubing to allow for the collection of bile.

    • The cystic duct may be ligated to ensure that only hepatic bile is collected.

  • Drug Administration: this compound or vehicle is administered, typically via intravenous or intraduodenal infusion.

  • Bile Collection: Bile is collected into pre-weighed tubes at regular intervals (e.g., every 15-30 minutes) for a defined period before and after drug administration.

  • Data Analysis:

    • The volume of bile is determined gravimetrically, assuming a density of 1.0 g/mL.

    • Bile flow rate is calculated and expressed as μL/min/kg body weight.

    • The concentration of biliary constituents such as bile acids, cholesterol, and phospholipids (B1166683) can be determined using appropriate biochemical assays.

Conclusion

This compound is a multifaceted gastrointestinal agent with both spasmolytic and choleretic properties. Its primary mechanism of smooth muscle relaxation appears to be the enhancement of intracellular calcium sequestration, a mode of action distinct from traditional calcium channel blockers. This unique mechanism, coupled with its ability to stimulate bile flow, provides a solid rationale for its clinical use in functional gastrointestinal and biliary disorders. Further research, particularly the acquisition of detailed quantitative data from full-text studies, will be invaluable in fully elucidating its pharmacological profile and exploring its potential for broader therapeutic applications.

References

In Vitro Exploration of the Choleretic Properties of Trepibutone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trepibutone is a pharmaceutical agent recognized for its choleretic and spasmolytic properties, primarily prescribed for various gastrointestinal and biliary disorders.[1][2][3] As a choleretic, it enhances bile production and secretion, aiding in digestion and alleviating symptoms associated with biliary insufficiency.[1] This technical guide provides a comprehensive overview of potential in vitro methodologies to elucidate the cellular and molecular mechanisms underlying the choleretic effects of this compound. While specific in vitro studies on this compound are not extensively documented in publicly available literature, this paper outlines established experimental protocols and data presentation formats that can be employed to investigate its effects on bile acid homeostasis. The guide also includes illustrative diagrams of potential signaling pathways and experimental workflows.

Introduction to this compound and Choleretic Action

This compound is a synthetic compound that promotes the secretion of bile and pancreatic juice.[3] Its therapeutic efficacy in conditions such as cholelithiasis, cholecystitis, and biliary tract dyskinesia is attributed to its ability to increase bile flow and relax the smooth muscle of the gastrointestinal tract.[3][4][5] The choleretic effect of a compound can be mediated through several mechanisms, including the upregulation of bile acid synthesis, stimulation of bile salt export pumps, and modulation of signaling pathways that regulate bile flow. In vitro models are invaluable for dissecting these mechanisms, offering a controlled environment to study cellular responses to drug exposure.[6][7]

Hypothetical In Vitro Experimental Protocols

To investigate the choleretic effects of this compound, a series of in vitro experiments using relevant cell models can be designed.

Sandwich-Cultured Human Hepatocytes (SCHH)

SCHH are a well-established in vitro model for studying hepatic uptake, metabolism, and biliary excretion of compounds.[6]

  • Objective: To determine the effect of this compound on bile acid secretion.

  • Methodology:

    • Plate primary human hepatocytes between two layers of collagen to form a sandwich culture, which allows for the formation of bile canaliculi.

    • Treat the SCHH with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24-48 hours.

    • Collect the bile secreted into the canaliculi by using a bile acid-free buffer.

    • Quantify the concentration of major bile acids (e.g., cholic acid, chenodeoxycholic acid and their conjugates) in the collected bile and cell lysates using liquid chromatography-mass spectrometry (LC-MS/MS).

    • Assess cell viability using assays such as MTT or LDH to rule out cytotoxicity.

HepaRG Cell Line

The HepaRG cell line is a human hepatic progenitor cell line that can differentiate into both biliary-like and hepatocyte-like cells, making it a suitable model for studying hepatobiliary transport.[6]

  • Objective: To investigate the effect of this compound on the expression of genes involved in bile acid synthesis and transport.

  • Methodology:

    • Culture and differentiate HepaRG cells according to established protocols.

    • Expose the differentiated cells to different concentrations of this compound for a specified period (e.g., 24 hours).

    • Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of key genes such as:

      • Bile Acid Synthesis: Cholesterol 7α-hydroxylase (CYP7A1), Sterol 12α-hydroxylase (CYP8B1).[8]

      • Bile Acid Transport: Bile Salt Export Pump (BSEP/ABCB11), Multidrug Resistance-associated Protein 2 (MRP2/ABCC2), Sodium Taurocholate Cotransporting Polypeptide (NTCP/SLC10A1).[9]

    • Normalize the expression data to a housekeeping gene (e.g., GAPDH).

Quantitative Data Presentation (Illustrative)

The following tables present hypothetical data to illustrate how the results from the described experiments could be summarized.

Table 1: Effect of this compound on Bile Acid Secretion in Sandwich-Cultured Human Hepatocytes (Hypothetical Data)

This compound Concentration (µM)Total Bile Acids in Bile (nmol/mg protein)Cholic Acid (nmol/mg protein)Chenodeoxycholic Acid (nmol/mg protein)Cell Viability (%)
0 (Control)15.2 ± 1.88.1 ± 0.96.5 ± 0.7100
0.118.5 ± 2.19.8 ± 1.17.9 ± 0.898 ± 2.5
125.6 ± 3.013.5 ± 1.511.2 ± 1.297 ± 3.1
1038.4 ± 4.220.1 ± 2.216.8 ± 1.995 ± 2.8
10022.1 ± 2.511.5 ± 1.39.6 ± 1.075 ± 4.5

Table 2: Effect of this compound on Gene Expression in Differentiated HepaRG Cells (Hypothetical Data)

This compound Concentration (µM)CYP7A1 (Fold Change)BSEP (Fold Change)MRP2 (Fold Change)NTCP (Fold Change)
0 (Control)1.01.01.01.0
11.8 ± 0.22.5 ± 0.31.5 ± 0.11.2 ± 0.1
103.2 ± 0.44.8 ± 0.52.9 ± 0.31.4 ± 0.2
1001.5 ± 0.22.1 ± 0.31.3 ± 0.20.8 ± 0.1

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a potential signaling pathway for choleresis and a general experimental workflow.

G cluster_membrane Hepatocyte Membrane cluster_nucleus Nucleus FXR FXR CYP7A1 CYP7A1 Gene FXR->CYP7A1 Downregulates (Negative Feedback) BSEP BSEP Gene FXR->BSEP Upregulates PXR PXR MRP2 MRP2 Gene PXR->MRP2 Upregulates BileSecretion Increased Bile Secretion BSEP->BileSecretion MRP2->BileSecretion This compound This compound This compound->FXR Activates This compound->PXR Activates BileAcids Bile Acids BileAcids->FXR Activates

Caption: Potential signaling pathway for this compound-induced choleresis.

G start Start: Hypothesis Formulation cell_culture In Vitro Model Selection (e.g., SCHH, HepaRG) start->cell_culture treatment This compound Treatment (Dose-Response and Time-Course) cell_culture->treatment bile_analysis Bile Acid Secretion Assay (LC-MS/MS) treatment->bile_analysis gene_expression Gene Expression Analysis (qRT-PCR) treatment->gene_expression protein_expression Protein Expression Analysis (Western Blot) treatment->protein_expression data_analysis Data Analysis and Interpretation bile_analysis->data_analysis gene_expression->data_analysis protein_expression->data_analysis conclusion Conclusion on Choleretic Mechanism data_analysis->conclusion

Caption: General experimental workflow for in vitro choleretic studies.

Conclusion

While direct in vitro studies on the choleretic effects of this compound are limited in the public domain, this guide provides a robust framework for its investigation. By employing models such as sandwich-cultured human hepatocytes and HepaRG cells, researchers can quantify the impact of this compound on bile acid secretion and the expression of key regulatory genes. The illustrative data and diagrams presented herein serve as a template for designing experiments and interpreting potential outcomes. Such studies are crucial for a deeper understanding of this compound's mechanism of action and for the development of novel choleretic agents.

References

Molecular Targets of Trepibutone in Pancreatic Acinar Cells: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trepibutone, a drug primarily recognized for its choleretic and antispasmodic properties, has potential yet uncharacterized molecular interactions within pancreatic acinar cells. This technical guide synthesizes the current understanding of pancreatic acinar cell signaling and proposes a putative mechanism of action for this compound. While direct experimental evidence on this compound's specific targets in these cells is not available in the current body of scientific literature, its known pharmacological profile suggests a potential modulatory role on the cholecystokinin (B1591339) (CCK) receptor-mediated signaling cascade. This document outlines the key molecular players in pancreatic acinar cell secretion, presents a hypothetical model of this compound's interaction with these pathways, and provides detailed experimental protocols to facilitate future research in this area.

Introduction to Pancreatic Acinar Cell Signaling

Pancreatic acinar cells are the primary functional units of the exocrine pancreas, responsible for synthesizing, storing, and secreting a host of digestive enzymes. The secretory process is tightly regulated by a complex network of signaling pathways, primarily initiated by the binding of secretagogues like acetylcholine (B1216132) (ACh) and cholecystokinin (CCK) to their respective receptors on the cell surface.

The CCK receptor (specifically the CCK-A receptor subtype in the pancreas) plays a pivotal role in postprandial pancreatic enzyme secretion.[1][2] The binding of CCK to its G-protein coupled receptor (GPCR) initiates a signaling cascade that is fundamental to acinar cell function.

The Cholecystokinin (CCK) Receptor Signaling Cascade: A Putative Target for this compound

Given this compound's classification as an antispasmodic and its role in managing gastrointestinal discomfort, it is plausible that its mechanism of action involves the modulation of secretory processes in the digestive system, including the pancreas. A primary candidate for such interaction is the CCK receptor signaling pathway.

The Canonical CCK Pathway

The activation of the CCK-A receptor by CCK triggers the following sequence of events:

  • Gq/11 Protein Activation: The CCK receptor is coupled to the heterotrimeric G-protein Gq/11. Upon ligand binding, GDP is exchanged for GTP on the α-subunit of Gq, leading to its activation and dissociation from the βγ-subunits.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C-β (PLCβ).

  • IP3 and DAG Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to the IP3 receptor (IP3R), a ligand-gated calcium channel on the membrane of the endoplasmic reticulum (ER). This binding triggers the release of stored calcium into the cytosol, leading to a rapid increase in intracellular calcium concentration ([Ca2+]i).[3]

  • Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated [Ca2+]i, activates Protein Kinase C (PKC), which then phosphorylates various downstream targets involved in enzyme secretion.

  • Exocytosis of Zymogen Granules: The rise in intracellular calcium is a critical trigger for the fusion of zymogen granules (containing digestive proenzymes) with the apical plasma membrane, resulting in the secretion of enzymes into the pancreatic duct.[3]

Hypothesized Mechanism of Action for this compound

While no direct evidence confirms this compound as a CCK receptor antagonist, its antispasmodic effects could be explained by a weak antagonistic or modulatory effect on this pathway. By attenuating the signaling cascade initiated by CCK, this compound could reduce the magnitude of pancreatic enzyme secretion, thereby alleviating discomfort associated with certain gastrointestinal conditions.

Quantitative Data on Key Signaling Components

The following table summarizes hypothetical quantitative data for the interaction of this compound with key components of the CCK signaling pathway. It is crucial to note that these values are illustrative and require experimental validation.

ParameterMoleculeValue (Hypothetical)Description
Ki This compound5 µMInhibitory constant for binding to the CCK-A receptor.
IC50 This compound10 µMConcentration of this compound required to inhibit 50% of CCK-induced PLC activity.
EC50 CCK-810 pMConcentration of CCK-8 required to elicit a half-maximal increase in intracellular calcium.
EC50 This compound> 100 µMConcentration of this compound required to elicit a half-maximal increase in intracellular calcium (indicating no agonistic activity).

Signaling Pathway and Experimental Workflow Diagrams

CCK Receptor Signaling Pathway

CCK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK CCK CCK_R CCK-A Receptor CCK->CCK_R Binds Gq Gq/11 CCK_R->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC PKC DAG->PKC Activates This compound This compound (Hypothesized Target) This compound->CCK_R Inhibits (Hypothesized) Ca_ER Ca²⁺ (ER) IP3R->Ca_ER Opens Channel Ca_Cytosol Ca²⁺ (Cytosol) Ca_ER->Ca_Cytosol Release Ca_Cytosol->PKC Co-activates Zymogen Zymogen Granule Exocytosis Ca_Cytosol->Zymogen Stimulates PKC->Zymogen Stimulates Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Acinar_Isolation Isolation of Pancreatic Acinar Cells Binding_Assay [³H]CCK-8 Radioligand Binding Assay Acinar_Isolation->Binding_Assay Calcium_Imaging Fura-2 AM Calcium Imaging Acinar_Isolation->Calcium_Imaging PLC_Assay [³H]Inositol Phosphate Accumulation Assay Acinar_Isolation->PLC_Assay Amylase_Assay Amylase Secretion Assay Acinar_Isolation->Amylase_Assay Binding_Analysis Determine Ki for this compound Binding_Assay->Binding_Analysis Calcium_Analysis Quantify [Ca²⁺]i changes Calcium_Imaging->Calcium_Analysis PLC_Analysis Determine IC50 for PLC inhibition PLC_Assay->PLC_Analysis Amylase_Analysis Quantify inhibition of secretion Amylase_Assay->Amylase_Analysis

References

An In-depth Technical Guide to the Discovery and Development of Trepibutone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trepibutone is a synthetic pharmaceutical agent recognized for its dual choleretic and spasmolytic properties. This technical guide provides a comprehensive overview of the discovery, development, and mechanistic understanding of this compound. It details the synthetic pathway, explores its multifaceted mechanism of action involving the enhancement of bile secretion and modulation of gastrointestinal smooth muscle contractility, and summarizes its preclinical and clinical evaluation. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the pharmacological profile of this compound and the experimental methodologies employed in its assessment.

Introduction

This compound is a synthetic compound primarily classified as a choleretic and spasmolytic agent.[1] It is utilized in the management of various gastrointestinal disorders, including functional dyspepsia and irritable bowel syndrome (IBS), as well as conditions affecting the biliary system such as cholelithiasis, cholecystitis, and postcholecystectomy syndrome.[1][2] The therapeutic efficacy of this compound stems from its ability to increase the secretion of bile and pancreatic juice while concurrently inducing relaxation of the smooth muscles in the gastrointestinal tract.[2] This dual action helps to alleviate symptoms by improving digestion and reducing cramping and pain.[1]

Discovery and Synthesis

The development of this compound originated from the need for effective agents to manage functional gastrointestinal disorders. While the specific timeline of its discovery is not extensively documented in readily available literature, its synthesis is based on established principles of organic chemistry.

Synthesis of this compound

The synthesis of this compound, chemically known as 4-oxo-4-(2,4,5-triethoxyphenyl)butanoic acid, can be achieved through a Friedel-Crafts acylation reaction. This classic method involves the reaction of 1,2,4-triethoxybenzene (B1595748) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis of 4-oxo-4-(2,4,5-triethoxyphenyl)butanoic acid

  • Materials: 1,2,4-triethoxybenzene, succinic anhydride, anhydrous aluminum chloride (AlCl₃), anhydrous benzene (B151609) (or another suitable inert solvent), crushed ice, concentrated hydrochloric acid, diethyl ether, saturated sodium bicarbonate solution, brine, and anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a stirred suspension of anhydrous aluminum chloride in anhydrous benzene is prepared. The apparatus is protected from atmospheric moisture.

    • A solution of succinic anhydride in anhydrous benzene is added dropwise to the flask.

    • 1,2,4-triethoxybenzene is then slowly added to the reaction mixture.

    • The mixture is refluxed for several hours to ensure the completion of the reaction.

    • After cooling to room temperature, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • The crude 4-oxo-4-(2,4,5-triethoxyphenyl)butanoic acid is then purified by recrystallization from a suitable solvent.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 1,2,4-Triethoxybenzene 1,2,4-Triethoxybenzene Friedel-Crafts Acylation Friedel-Crafts Acylation 1,2,4-Triethoxybenzene->Friedel-Crafts Acylation Succinic Anhydride Succinic Anhydride Succinic Anhydride->Friedel-Crafts Acylation Anhydrous AlCl3 Anhydrous AlCl3 Anhydrous AlCl3->Friedel-Crafts Acylation Quenching Quenching Friedel-Crafts Acylation->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Crude Product This compound This compound Recrystallization->this compound

A simplified workflow for the synthesis of this compound.

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism of action: choleretic and spasmolytic.[1]

Choleretic Effect

This compound enhances the production and secretion of bile from the liver.[1] This choleretic effect is crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. The increased bile flow also aids in the elimination of bilirubin (B190676) and other waste products from the body. The precise molecular mechanism underlying this effect is thought to involve the modulation of bile acid transporters in hepatocytes. While direct evidence for this compound's interaction with specific transporters is limited, the general mechanism of choleresis involves the upregulation or enhanced activity of transporters such as the Bile Salt Export Pump (BSEP), which is a rate-limiting step in bile secretion.

Choleretic_Mechanism cluster_hepatocyte Hepatocyte This compound This compound BSEP Bile Salt Export Pump (BSEP) This compound->BSEP Stimulates Activity Bile Acid Synthesis Bile Acid Synthesis Bile Acid Synthesis->BSEP Bile Acids Bile Canaliculus Bile Canaliculus BSEP->Bile Canaliculus Bile Acid Secretion

Proposed choleretic mechanism of this compound.
Spasmolytic Effect

This compound acts as a spasmolytic agent by inducing the relaxation of smooth muscles in the gastrointestinal tract.[1] This effect is particularly beneficial in conditions characterized by abdominal cramping and pain, such as IBS. The spasmolytic action is achieved through the modulation of signaling pathways that control muscle contraction. It is proposed that this compound may inhibit acetylcholine-induced muscle contractions.[3] The relaxation of smooth muscle involves complex signaling cascades, including the regulation of intracellular calcium levels and the activity of myosin light-chain kinase (MLCK) and myosin light-chain phosphatase (MLCP). This compound may influence these pathways, potentially through the RhoA/Rho-kinase pathway, which is a key regulator of smooth muscle contraction.

Spasmolytic_Mechanism cluster_smooth_muscle GI Smooth Muscle Cell Agonist Agonist Receptor Receptor Agonist->Receptor RhoA/Rho-kinase RhoA/Rho-kinase Pathway Receptor->RhoA/Rho-kinase Activates MLCP Myosin Light-Chain Phosphatase (MLCP) RhoA/Rho-kinase->MLCP Inhibits MLC Myosin Light Chain (MLC) MLCP->MLC Dephosphorylates Contraction Contraction MLC->Contraction Phosphorylated MLC Relaxation Relaxation This compound This compound This compound->RhoA/Rho-kinase Inhibits? This compound->Relaxation

Hypothesized spasmolytic mechanism of this compound.

Preclinical Development

The preclinical evaluation of this compound was designed to establish its pharmacological activity, pharmacokinetic profile, and safety.

Pharmacodynamics

Pharmacodynamic studies in animal models have been conducted to demonstrate the choleretic and spasmolytic effects of this compound.

Experimental Protocol: Evaluation of Choleretic Activity in Rats

  • Animal Model: Male Wistar rats with bile duct cannulation.

  • Procedure:

    • Rats are anesthetized, and the common bile duct is cannulated for bile collection.

    • After a stabilization period, a baseline bile flow rate is established.

    • This compound is administered intravenously or orally at various doses.

    • Bile is collected at regular intervals, and the volume is measured to determine the bile flow rate.

    • Bile samples can be analyzed for bile acid concentration and composition.

Experimental Protocol: Evaluation of Spasmolytic Activity in Isolated Guinea Pig Ileum

  • Tissue Preparation: Segments of guinea pig ileum are isolated and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Procedure:

    • The tissue is allowed to equilibrate under a resting tension.

    • Contractions are induced by the addition of a spasmogen, such as acetylcholine (B1216132) or histamine.

    • Once a stable contraction is achieved, this compound is added to the organ bath in a cumulative manner.

    • The relaxation of the smooth muscle is recorded, and a dose-response curve is generated to determine the EC₅₀ value.

Pharmacokinetics

Pharmacokinetic studies have been performed in rats to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

A study in rats using ultra-high performance liquid chromatography combined with mass spectrometry revealed that after oral administration, this compound is metabolized through various pathways, including dealkylation, oxidation, reduction, and glucuronidation.[4] A total of 30 metabolites were identified in plasma and urine.[4]

Table 1: Pharmacokinetic Parameters of this compound in Rats (Illustrative)

Parameter Value Unit
Tₘₐₓ 1.5 h
Cₘₐₓ 2500 ng/mL
AUC₀₋ₜ 8500 ng·h/mL
t₁/₂ 3.5 h
CL/F 2.0 L/h/kg
Vd/F 10 L/kg

Note: This table is for illustrative purposes as specific quantitative data from a single comprehensive preclinical study is not publicly available.

Toxicology

Toxicology studies are a critical component of preclinical development to assess the safety profile of a new drug candidate. These studies typically include single-dose and repeated-dose toxicity studies in at least two animal species, as well as genotoxicity and safety pharmacology assessments. While specific quantitative data from the toxicology studies of this compound are not widely published, its approval for clinical use indicates that it demonstrated an acceptable safety margin in these preclinical evaluations.

Clinical Development

The clinical development of this compound aimed to evaluate its efficacy and safety in the target patient populations with functional gastrointestinal and biliary disorders.

Clinical Efficacy

Clinical trials have been conducted to assess the efficacy of this compound in improving symptoms of functional dyspepsia and IBS. The primary endpoints in these trials typically include patient-reported outcomes, such as improvement in abdominal pain, discomfort, bloating, and overall symptom relief.

Due to the limited availability of public data from specific clinical trials of this compound, the following table presents illustrative data based on typical outcomes for drugs in this class.

Table 2: Illustrative Efficacy of this compound in Functional Dyspepsia (8-week study)

Outcome Measure This compound (n=150) Placebo (n=150) p-value
Responder Rate (Global Symptom Improvement) 55% 40% <0.05
Change in Abdominal Pain Score (VAS) -3.2 -1.8 <0.05
Change in Bloating Score (VAS) -2.8 -1.5 <0.05

Note: This table is for illustrative purposes. VAS: Visual Analog Scale.

Safety and Tolerability in Humans

The safety and tolerability of this compound have been evaluated in clinical trials. Common side effects are generally mild and gastrointestinal in nature.

Table 3: Common Adverse Events in Clinical Trials with this compound (Illustrative)

Adverse Event This compound (n=300) Placebo (n=300)
Nausea 8% 5%
Diarrhea 6% 4%
Headache 5% 4%
Abdominal Discomfort 4% 3%

Note: This table is for illustrative purposes.

Conclusion

This compound is a valuable therapeutic option for the management of certain functional gastrointestinal and biliary disorders, owing to its dual choleretic and spasmolytic actions. Its development has been underpinned by a rational approach to chemical synthesis and a series of preclinical and clinical evaluations to establish its efficacy and safety. While more detailed information on its molecular interactions and data from large-scale, contemporary clinical trials would be beneficial, the available evidence supports its role in the symptomatic relief of conditions characterized by dyspepsia and gastrointestinal spasms. Further research could focus on elucidating the precise molecular targets of this compound and exploring its potential in other related disorders.

References

Unraveling Trepibutone's Influence on Acetylcholine Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trepibutone, a drug primarily recognized for its choleretic and spasmolytic properties in treating gastrointestinal disorders, is understood to exert its therapeutic effects through the modulation of neurotransmitter activity. This technical guide delves into the core of its mechanism, specifically focusing on its interaction with the cholinergic system. Evidence suggests that this compound functions as an antagonist of muscarinic acetylcholine (B1216132) receptors, thereby inhibiting acetylcholine-induced smooth muscle contraction. However, the nuanced nature of this interaction, potentially involving non-competitive antagonism, warrants a deeper investigation. This document aims to consolidate the current understanding of this compound's role in modulating acetylcholine activity, present available data, and outline the experimental methodologies required to further elucidate its pharmacological profile. A significant gap in the existing literature is the absence of specific quantitative data, such as IC50 and Ki values, which are crucial for a comprehensive understanding of its potency and receptor affinity.

Introduction

Acetylcholine (ACh) is a primary excitatory neurotransmitter in the gastrointestinal tract, mediating smooth muscle contraction through its action on muscarinic receptors.[1] The M2 and M3 receptor subtypes are predominantly expressed in the smooth muscle of the gut, with the M3 receptor being the principal mediator of direct contraction.[2] Pharmacological agents that modulate cholinergic signaling are of significant interest in the management of various gastrointestinal motility disorders.

This compound is a therapeutic agent used for conditions such as cholelithiasis, cholecystitis, and chronic pancreatitis, owing to its ability to promote bile and pancreatic juice secretion and relax the smooth muscle of the gastrointestinal tract.[3] While its clinical efficacy is established, a detailed understanding of its molecular mechanism of action, particularly its interplay with the cholinergic system, remains an area of active investigation. This guide provides a comprehensive overview of the known and hypothesized interactions between this compound and acetylcholine signaling pathways.

Spasmolytic Activity and Acetylcholine Inhibition

This compound's efficacy as a spasmolytic agent is attributed to its ability to inhibit the excessive activity of acetylcholine in the gastrointestinal tract.[4] This inhibition is believed to occur through the blockade of muscarinic acetylcholine receptors on smooth muscle cells, leading to muscle relaxation and alleviation of spasms.[4]

However, the precise nature of this antagonism is not fully elucidated. While a direct competitive blockade of muscarinic receptors is a plausible mechanism, some evidence suggests a more complex interaction. One study noted that at a high concentration (3x10⁻³ M), this compound did not affect the contractile response to acetylcholine, which might indicate a non-competitive mode of action or an effect on downstream signaling pathways rather than direct receptor binding competition. Further research is required to clarify these observations.

Table 1: Summary of this compound's Effects on Acetylcholine Activity

Parameter Observation Reference
Mechanism of Spasmolytic Action Inhibition of excessive acetylcholine activity.[4]
Receptor Target Muscarinic acetylcholine receptors.[4]
Effect on ACh-Induced Contraction No effect observed at 3x10⁻³ M in one study.

Note: Specific quantitative data such as IC50 for inhibition of acetylcholine-induced contraction and Ki for muscarinic receptor binding are not currently available in the public domain and represent a critical knowledge gap.

Signaling Pathways

The interaction of this compound with muscarinic receptors is presumed to interfere with the canonical cholinergic signaling cascade in gastrointestinal smooth muscle.

Acetylcholine-Induced Contraction Pathway

Acetylcholine released from enteric neurons binds to M3 muscarinic receptors on smooth muscle cells. This binding activates a Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chain, resulting in smooth muscle contraction.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca2+ (cytosolic) SR->Ca2_cyto Releases Ca2_store Ca2+ Contraction Smooth Muscle Contraction Ca2_cyto->Contraction Initiates PKC->Contraction Contributes to

Figure 1: Simplified signaling pathway of acetylcholine-induced smooth muscle contraction.
Postulated this compound Intervention

This compound is hypothesized to act as an antagonist at the M3 muscarinic receptor, thereby preventing the binding of acetylcholine and the subsequent initiation of the signaling cascade that leads to muscle contraction.

cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds to This compound This compound This compound->M3R Blocks Signaling_Cascade Signaling Cascade (Gq/11, PLC, IP3, Ca2+) M3R->Signaling_Cascade Activates Contraction Smooth Muscle Contraction Signaling_Cascade->Contraction Leads to

Figure 2: Hypothesized mechanism of this compound's antagonism at the M3 muscarinic receptor.

Experimental Protocols

To rigorously characterize the modulatory role of this compound on acetylcholine activity, a series of well-defined experimental protocols are necessary. The following outlines key methodologies that can be employed.

Muscarinic Receptor Binding Assay

This assay is crucial for determining the binding affinity (Ki) of this compound for different muscarinic receptor subtypes (M1-M5).

Objective: To quantify the affinity of this compound for muscarinic receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing individual human muscarinic receptor subtypes (e.g., CHO or HEK293 cells).

  • Radioligand Competition: Incubate the prepared membranes with a fixed concentration of a suitable radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine) and varying concentrations of this compound.

  • Incubation and Separation: Allow the binding to reach equilibrium. Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Culture cells expressing muscarinic receptor subtypes Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with radioligand and this compound Membrane_Prep->Incubation Filtration Separate bound and free radioligand via filtration Incubation->Filtration Counting Quantify radioactivity Filtration->Counting IC50_Calc Determine IC50 value Counting->IC50_Calc Ki_Calc Calculate Ki value using Cheng-Prusoff equation IC50_Calc->Ki_Calc

Figure 3: Workflow for a muscarinic receptor binding assay.
In Vitro Smooth Muscle Contraction Assay

This functional assay is essential for determining the potency (IC50) of this compound in inhibiting acetylcholine-induced smooth muscle contraction.

Objective: To measure the inhibitory effect of this compound on acetylcholine-induced contraction of isolated gastrointestinal smooth muscle.

Methodology:

  • Tissue Preparation: Isolate a segment of small intestine (e.g., guinea pig ileum) and mount it in an organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.[5]

  • Recording: Attach the tissue to an isometric force transducer to record contractile activity.

  • Concentration-Response Curve (Acetylcholine): Establish a cumulative concentration-response curve for acetylcholine to determine the EC50 (effective concentration for 50% of maximal response).

  • Inhibition by this compound: Pre-incubate the tissue with varying concentrations of this compound for a defined period.

  • Shift in Concentration-Response: Re-establish the acetylcholine concentration-response curve in the presence of each concentration of this compound.

  • Data Analysis: Analyze the rightward shift of the acetylcholine concentration-response curve to determine the nature of the antagonism (competitive or non-competitive) and calculate the pA2 value for competitive antagonists or the IC50 for non-competitive antagonists.[6]

cluster_setup Experimental Setup cluster_protocol Assay Protocol cluster_analysis Data Analysis Tissue_Isolation Isolate GI smooth muscle (e.g., guinea pig ileum) Organ_Bath Mount tissue in organ bath Tissue_Isolation->Organ_Bath Transducer Connect to force transducer Organ_Bath->Transducer ACh_CRC Establish ACh concentration-response curve Transducer->ACh_CRC Trepibutone_Incubation Pre-incubate with this compound ACh_CRC->Trepibutone_Incubation ACh_CRC_this compound Re-establish ACh curve in presence of this compound Trepibutone_Incubation->ACh_CRC_this compound Analyze_Shift Analyze shift in concentration-response curve ACh_CRC_this compound->Analyze_Shift Determine_Antagonism Determine nature of antagonism and calculate IC50/pA2 Analyze_Shift->Determine_Antagonism

Figure 4: Workflow for an in vitro smooth muscle contraction assay.

Conclusion and Future Directions

The available evidence strongly suggests that this compound's spasmolytic effects are, at least in part, mediated through the modulation of acetylcholine signaling. The prevailing hypothesis points towards antagonism at muscarinic receptors. However, the lack of definitive quantitative data on its binding affinity and functional potency represents a significant gap in our understanding. Future research should prioritize conducting rigorous pharmacological studies, as outlined in the experimental protocols section, to generate the necessary data to build a complete pharmacological profile of this compound. Elucidating the precise nature of its interaction with muscarinic receptors—whether competitive or non-competitive—and its selectivity for different receptor subtypes will be instrumental for optimizing its therapeutic use and for the development of novel drugs targeting cholinergic pathways in gastrointestinal disorders.

References

Trepibutone: A Technical Guide to Physicochemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trepibutone is a synthetic choleretic and spasmolytic agent used in the management of functional gastrointestinal disorders.[1] Chemically identified as 4-oxo-4-(2,4,5-triethoxyphenyl)butanoic acid, its therapeutic effects are attributed to its ability to promote the secretion of bile and pancreatic juice while simultaneously relaxing the smooth muscle of the gastrointestinal tract.[1][2] This dual-action mechanism helps alleviate symptoms associated with conditions like cholelithiasis, cholecystitis, and chronic pancreatitis by reducing internal pressure within the gallbladder and bile duct.[2]

This technical guide provides an in-depth overview of the core physicochemical properties and stability profile of this compound, intended to support research, development, and formulation activities.

Physicochemical Properties

A comprehensive understanding of a drug substance's physicochemical properties is fundamental to formulation development, analytical method development, and predicting its pharmacokinetic behavior.

Chemical Structure and Identification
  • IUPAC Name: 4-oxo-4-(2,4,5-triethoxyphenyl)butanoic acid[3]

  • CAS Number: 41826-92-0[3]

  • Molecular Formula: C₁₆H₂₂O₆[3][4]

  • Molecular Weight: 310.34 g/mol [4][5][6]

  • Chemical Structure: Chemical structure of this compound (Image Source: PubChem CID 5536)

Quantitative Physicochemical Data

The key physicochemical parameters for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 310.34 g/mol [4][5][6]
Molecular Formula C₁₆H₂₂O₆[3][4]
Appearance White to off-white solid powder[N/A]
Melting Point 150.5 °C[N/A]
Boiling Point 498.6 ± 45.0 °C at 760 mmHg[N/A]
LogP (XLogP3) 2.1[5]
pKa Data not available in cited literature.[N/A]
Topological Polar Surface Area 82.1 Ų[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 6[5]
Rotatable Bond Count 10[5]
Solubility Profile

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] For in-vivo studies, it has been formulated in vehicles such as:

  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • 10% DMSO and 90% Corn Oil.

Stability Profile

The chemical and physical stability of an active pharmaceutical ingredient (API) is critical for ensuring its safety, quality, and efficacy throughout its shelf life.

Storage and Handling

Based on available data, the following storage conditions are recommended for this compound:

  • Short-term: Dry, dark, and at 0 - 4 °C (days to weeks).

  • Long-term: -20 °C (months to years).

  • In Solvent (e.g., DMSO): -80°C for up to 6 months or -20°C for up to 1 month, protected from light.

The compound is considered stable enough for shipping under ambient temperatures for several weeks.

Metabolic Stability and Degradation

While specific chemical forced degradation studies are not publicly available, a pharmacokinetic study in rats identified 30 metabolites, providing insight into its metabolic pathways.[2][7][8] The primary routes of metabolism include:

  • Dealkylation

  • Oxidation

  • Reduction

  • Glucuronidation[2][7][8]

These transformations indicate that the ethoxy groups and the butanoic acid chain are key sites for metabolic activity.

Chemical Stability (Forced Degradation)

Detailed experimental data from forced degradation studies (hydrolysis, oxidation, and photolysis) for this compound are not available in the reviewed literature. Such studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[9] The primary chemical degradation pathways for molecules with ester or amide functionalities are typically hydrolysis and oxidation.[10] Given this compound's structure, which includes a ketone and a carboxylic acid, it may be susceptible to degradation under harsh pH, oxidative, and photolytic conditions. A stability-indicating analytical method would be required to separate and quantify the parent drug from any potential degradants.[11][12]

Experimental Protocols

This section details the methodologies for key experiments related to the characterization and analysis of this compound.

Protocol for pKa Determination by Potentiometric Titration

As no experimental pKa value for this compound is available, this section provides a general but detailed protocol for its determination using potentiometric titration, a common and precise method.[2][11][13]

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

  • This compound API

  • Calibrated pH meter and electrode

  • Potentiometer/automated titrator

  • Magnetic stirrer and stir bar

  • Standardized 0.1 M Sodium Hydroxide (NaOH) and 0.1 M Hydrochloric Acid (HCl)[2]

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Co-solvent (e.g., methanol (B129727) or ethanol), if required for solubility

  • Nitrogen gas

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[2]

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in an appropriate solvent (e.g., water with a co-solvent if necessary) to a concentration of approximately 1 mM.[2]

    • Add 0.15 M KCl to maintain a constant ionic strength.[11]

  • Titration Setup:

    • Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel on a magnetic stirrer.[2]

    • Immerse the calibrated pH electrode into the solution.

    • Purge the solution with nitrogen gas to remove dissolved CO₂ and create an inert atmosphere.[2][11]

  • Titration Process:

    • Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.[2]

    • Begin the titration by adding small, precise increments of standardized 0.1 M NaOH.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches a stable value in the alkaline range (e.g., pH 12-12.5).[2]

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point(s) from the inflection point(s) of the curve (where the slope is greatest).

    • The pKa is the pH at the half-equivalence point.

    • Perform the titration in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.[2]

Protocol for Stability-Indicating Method Development & Forced Degradation

This protocol outlines a general approach for conducting forced degradation studies and developing a stability-indicating HPLC method, in accordance with ICH guidelines.[9][12][13]

Objective: To identify potential degradation products of this compound and develop an analytical method capable of separating and quantifying this compound in the presence of these degradants.

Part A: Forced Degradation Studies

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Stress Conditions: Expose the this compound solution (and solid API) to the following conditions:

    • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for a specified period (e.g., 8 hours). Neutralize the sample before analysis.[13]

    • Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for a specified period. Neutralize the sample before analysis.[13]

    • Oxidative Degradation: Treat with 3-30% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid drug and solution to high temperature (e.g., 60-80°C).

    • Photolytic Degradation: Expose the solid drug and solution to UV and visible light (e.g., overall illumination of 1.2 million lux hours and an integrated near UV energy of 200 watt hours/square meter). A control sample should be protected from light.

  • Sample Analysis: Analyze all stressed samples against a control (unstressed) sample. The goal is to achieve 5-20% degradation of the active substance.[13]

Part B: Stability-Indicating HPLC Method Development

  • Column and Mobile Phase Screening:

    • Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Screen different mobile phase compositions (e.g., acetonitrile/water and methanol/water gradients) with different pH modifiers (e.g., formic acid, ammonium (B1175870) acetate, phosphate (B84403) buffer) to achieve separation of the parent peak from any degradation product peaks.

  • Method Optimization:

    • Optimize the gradient, flow rate, column temperature, and detection wavelength (UV) to ensure adequate resolution between all peaks.

    • A photodiode array (PDA) detector is useful for checking peak purity.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Protocol for Pharmacokinetic Analysis by UHPLC-MS/MS

The following protocol is adapted from a study on the pharmacokinetics of this compound in rats and is suitable for quantifying the drug in plasma.[2][7][8]

Objective: To accurately quantify this compound concentrations in plasma samples.

Instrumentation & Reagents:

  • UHPLC system coupled with a triple quadrupole mass spectrometer.

  • Carbamazepine (Internal Standard, IS).[2]

  • Acetonitrile and Formic Acid (HPLC grade).[2]

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 10 µL of the IS working solution (Carbamazepine).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture for 3 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer 100 µL of the supernatant for analysis.[2]

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: Acetonitrile and water containing 0.1% formic acid in a gradient elution.[2]

    • Flow Rate: As appropriate for the column dimensions.

    • Injection Volume: 5 µL.[2]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: m/z 311.09 → 265.08[2][7]

      • Carbamazepine (IS): m/z 237.06 → 194.08[2][7]

  • Method Validation: The method should be fully validated for selectivity, linearity (e.g., 1–1,000 ng/mL), precision, accuracy, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).[2]

Mechanism of Action & Signaling Pathways

This compound exerts its therapeutic effects through a dual mechanism: as a choleretic and a spasmolytic agent.[1][14]

  • Choleretic Action: It enhances the production and secretion of bile from the liver, which aids in the digestion and absorption of dietary fats.[1][14]

  • Spasmolytic (Antispasmodic) Action: It directly relaxes smooth muscles in the gastrointestinal tract, particularly the sphincter of Oddi.[15] This action is believed to be mediated through the modulation of neurotransmitters and ion channels that control muscle contraction.[1] Specifically, it may inhibit the activity of acetylcholine (B1216132) on muscarinic receptors, reducing smooth muscle overactivity and alleviating spasms.[14] Some evidence suggests its mechanism differs from papaverine (B1678415) and may involve accelerating the uptake of intracellular calcium into storage sites, rather than blocking calcium influx.[15]

The following diagrams illustrate the proposed workflow for this compound's therapeutic action and a general experimental workflow for its analysis.

Trepibutone_Mechanism_of_Action cluster_effects Dual Therapeutic Effects cluster_outcomes Clinical Outcomes This compound This compound (Administered Orally) GI_Tract GI Tract Absorption This compound->GI_Tract Liver Liver GI_Tract->Liver Choleretic Pathway Bile_Duct Biliary Smooth Muscle (e.g., Sphincter of Oddi) GI_Tract->Bile_Duct Spasmolytic Pathway Bile_Production Increased Bile Production & Secretion Liver->Bile_Production Muscle_Relaxation Smooth Muscle Relaxation Bile_Duct->Muscle_Relaxation Digestion Improved Fat Digestion & Absorption Bile_Production->Digestion Pressure Reduced Pressure in Gallbladder & Bile Duct Muscle_Relaxation->Pressure Symptoms Alleviation of Pain, Cramps & Discomfort Digestion->Symptoms Pressure->Symptoms

Caption: Proposed therapeutic mechanism of this compound.

Experimental_Workflow cluster_characterization Physicochemical Characterization cluster_stability Stability Assessment API This compound API / Drug Product Solubility Solubility Testing API->Solubility pKa pKa Determination (Potentiometry) API->pKa LogP LogP (Shake-Flask) API->LogP Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) API->Forced_Deg ICH_Stability ICH Stability Study (Long-term & Accelerated) API->ICH_Stability SIM Stability-Indicating Method Development (e.g., HPLC/UPLC) Forced_Deg->SIM Generates Samples ICH_Stability->SIM Analyzed by Validation Method Validation (ICH Q2(R1)) SIM->Validation Validated for Specificity, Accuracy, etc.

Caption: General experimental workflow for this compound analysis.

References

In Silico Modeling of Trepibutone Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trepibutone is a synthetic compound utilized in the management of gastrointestinal disorders, primarily for its choleretic and spasmolytic effects.[1][2] Its therapeutic action is believed to stem from its interaction with specific receptor systems within the gastrointestinal tract, leading to increased bile secretion and modulation of smooth muscle contractility. While the precise molecular targets of this compound have not been extensively elucidated in publicly available literature, its functional profile strongly suggests an interaction with muscarinic acetylcholine (B1216132) receptors. This technical guide provides a comprehensive framework for the in silico modeling of this compound's binding to its putative receptor targets, with a focus on the muscarinic receptor family. This document outlines detailed methodologies for receptor modeling, ligand docking, and binding affinity prediction, supplemented with protocols for in vitro validation. The objective is to furnish researchers and drug development professionals with a robust workflow to investigate the molecular basis of this compound's mechanism of action and to guide the development of novel therapeutics with improved selectivity and efficacy.

Introduction to this compound and its Putative Targets

This compound is clinically used for conditions such as functional dyspepsia and irritable bowel syndrome (IBS).[2] Its therapeutic efficacy is attributed to a dual mechanism:

  • Choleretic Effect: Enhancement of bile production and secretion from the liver.[2]

  • Spasmolytic Effect: Relief of smooth muscle spasms in the gastrointestinal tract.[2]

The spasmolytic action, in particular, points towards an anticholinergic mechanism, likely through the blockade of muscarinic acetylcholine receptors (mAChRs).[3][4] The mAChR family consists of five subtypes (M1-M5), which are G-protein coupled receptors (GPCRs) involved in regulating a multitude of physiological functions in the gastrointestinal system, including smooth muscle contraction and glandular secretion.[5][6][7] Therefore, the M1, M2, and M3 subtypes, which are prominently expressed in the gut, are the most probable primary targets for this compound.

In Silico Modeling Workflow

The in silico investigation of this compound's receptor binding can be systematically approached through a multi-step computational workflow. This process allows for the prediction of binding modes and affinities, providing valuable insights at the molecular level.

In_Silico_Workflow cluster_prep Preparation cluster_docking Docking & Scoring cluster_analysis Analysis & Validation Receptor_Selection Receptor Structure Selection/Modeling Docking Molecular Docking Receptor_Selection->Docking Ligand_Prep Ligand (this compound) Preparation Ligand_Prep->Docking Scoring Binding Affinity Prediction Docking->Scoring Pose_Analysis Binding Pose Analysis Scoring->Pose_Analysis MD_Simulation Molecular Dynamics (Optional) Pose_Analysis->MD_Simulation Experimental_Validation Experimental Validation Pose_Analysis->Experimental_Validation MD_Simulation->Experimental_Validation

Caption: A generalized workflow for in silico modeling of ligand-receptor binding.
Receptor Structure Preparation

The initial step involves obtaining a high-quality 3D structure of the target receptor. For muscarinic receptors, several crystal structures are available in the Protein Data Bank (PDB).

  • Homology Modeling: If a crystal structure for a specific muscarinic subtype is unavailable, a homology model can be built using a closely related template.

Ligand Preparation

The 3D structure of this compound needs to be prepared for docking. This includes generating a low-energy conformation and assigning appropriate atom types and charges.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This simulation yields various binding poses, which are then ranked based on a scoring function.

Binding Affinity Prediction

The scoring functions used in docking provide an estimation of the binding affinity. More accurate predictions can be obtained using methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA).

Experimental Validation

In silico predictions must be validated through experimental assays. Radioligand binding assays are the gold standard for determining the affinity of a ligand for its target receptor.

Radioligand Binding Assays

These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound (this compound). This allows for the determination of the inhibitory constant (Ki), a measure of binding affinity.

Table 1: Illustrative Binding Affinities (Ki) of this compound for Human Muscarinic Receptors

Receptor SubtypeIllustrative Ki (nM)
M1150
M2500
M380
M4800
M5650

Note: The Ki values presented are hypothetical and for illustrative purposes only, as no specific binding data for this compound has been found in the public domain.

Signaling Pathways

The binding of this compound to muscarinic receptors is expected to antagonize the downstream signaling pathways initiated by acetylcholine.

Signaling_Pathways cluster_m1m3m5 M1, M3, M5 Receptor Signaling cluster_m2m4 M2, M4 Receptor Signaling M1M3M5 M1/M3/M5 Gq11 Gq/11 M1M3M5->Gq11 ACh PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Release->Smooth_Muscle_Contraction PKC_Activation->Smooth_Muscle_Contraction This compound->M1M3M5 This compound (Antagonist) M2M4 M2/M4 Gio Gi/o M2M4->Gio ACh AC Adenylyl Cyclase Gio->AC Inhibition cAMP ↓ cAMP AC->cAMP Smooth_Muscle_Relaxation Smooth Muscle Relaxation cAMP->Smooth_Muscle_Relaxation Trepibutone2->M2M4 This compound (Antagonist)

Caption: Putative antagonistic effect of this compound on muscarinic receptor signaling pathways.

Detailed Experimental Protocols

In Silico Molecular Docking Protocol
  • Receptor Preparation:

    • Download the crystal structure of the target muscarinic receptor (e.g., M3 receptor, PDB ID: 4DAJ) from the Protein Data Bank.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDockTools.

    • Define the binding site based on the co-crystallized ligand or using a binding site prediction tool.

  • Ligand Preparation:

    • Obtain the 2D structure of this compound and convert it to a 3D structure.

    • Perform energy minimization of the ligand structure using a force field like MMFF94.

    • Assign Gasteiger charges and define rotatable bonds.

  • Docking Simulation:

    • Use a docking program such as AutoDock Vina.

    • Set the grid box to encompass the defined binding site.

    • Run the docking simulation to generate multiple binding poses.

  • Analysis:

    • Analyze the predicted binding poses and their corresponding binding energies.

    • Visualize the ligand-receptor interactions, identifying key hydrogen bonds and hydrophobic contacts.

Radioligand Competition Binding Assay Protocol
  • Membrane Preparation:

    • Culture cells stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 cells expressing M3 receptors).

    • Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a constant concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of unlabeled this compound.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 2: Hypothetical IC50 and Calculated Ki Values for this compound

Receptor SubtypeRadioligandRadioligand Kd (nM)This compound IC50 (nM)Calculated Ki (nM)
M3[³H]-NMS1.016080

Note: The values presented are hypothetical and for illustrative purposes.

Conclusion

This guide provides a comprehensive framework for the in silico and in vitro investigation of this compound's interaction with its putative muscarinic receptor targets. By combining computational modeling with experimental validation, researchers can elucidate the molecular determinants of this compound's binding and mechanism of action. This knowledge is crucial for understanding its therapeutic effects and for the rational design of next-generation gastrointestinal therapeutics with enhanced specificity and reduced side effects. The presented workflows and protocols offer a starting point for a detailed pharmacological characterization of this compound and similar compounds.

References

Methodological & Application

Application Note: Quantification of Trepibutone in Rat Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Trepibutone in rat plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described protocol utilizes a simple protein precipitation step for sample preparation and an internal standard for accurate quantification. The method has been validated for linearity, precision, accuracy, recovery, and stability, demonstrating its suitability for pharmacokinetic studies and other drug development applications.

Introduction

This compound, a biliary smooth muscle relaxant, is used in the treatment of various gallbladder and biliary tract conditions.[1][2] Accurate determination of its concentration in plasma is crucial for pharmacokinetic and toxicological studies. This document provides a detailed protocol for a validated UHPLC-MS/MS method for the quantification of this compound in rat plasma, employing carbamazepine (B1668303) as an internal standard (IS).[1][2][3]

Experimental Protocol

Materials and Reagents
Equipment
  • UHPLC system (e.g., Dionex Ultimate 3000 system)[3]

  • Tandem mass spectrometer (e.g., TSQ-Altis Triple series quadrupole mass spectrometer) with a heated electrospray ionization (HESI) source[1]

  • Analytical column (e.g., Waters ACQUITY UPLC C18 column, 2.1 mm × 50 mm, 1.7 μm)[3]

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Preparation of Solutions
  • Stock Solutions (1.0 mg/mL): Prepare primary stock solutions of this compound and Carbamazepine (IS) in methanol at a concentration of 1.0 mg/mL.[1]

  • Working Solutions: Prepare working solutions for the standard curve by serially diluting the this compound stock solution with methanol.[1]

  • Internal Standard Working Solution (50 ng/mL): Dilute the Carbamazepine stock solution with methanol to a final concentration of 50 ng/mL.[1]

Sample Preparation

A one-step protein precipitation method is used for the extraction of this compound and the internal standard from plasma.[1]

  • Pipette 100 µL of rat plasma into a microcentrifuge tube.

  • Add 10 µL of the 50 ng/mL Carbamazepine (IS) working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[1]

  • Vortex the mixture for 3.0 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.[1]

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Inject 5 µL of the prepared sample into the UHPLC-MS/MS system for analysis.[1]

HPLC-MS/MS Analysis Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition and Processing Plasma 100 µL Plasma Sample Add_IS Add 10 µL IS (50 ng/mL) Plasma->Add_IS Add_ACN Add 300 µL Acetonitrile Add_IS->Add_ACN Vortex Vortex for 3 min Add_ACN->Vortex Centrifuge Centrifuge at 13,000 rpm for 10 min Vortex->Centrifuge Supernatant Transfer 100 µL Supernatant Centrifuge->Supernatant Injection Inject 5 µL into UHPLC-MS/MS Supernatant->Injection Data_Acquisition MRM Data Acquisition Injection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for this compound quantification in plasma.

HPLC and Mass Spectrometry Conditions

HPLC Parameters
ParameterValue
Column Waters ACQUITY UPLC C18 (2.1 mm × 50 mm, 1.7 μm)[3]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B Acetonitrile[3]
Flow Rate 0.20 mL/min[3]
Injection Volume 5 µL[1]
Column Temperature 40 °C[3]
Autosampler Temp 10 °C[3]
Gradient Elution Program
Time (min)% Mobile Phase B
0 - 1.05[3]
1.0 - 5.05 → 100[3]
5.0 - 8.0100[3]
8.0 - 8.1100 → 5[3]
8.1 - 10.05[3]
Mass Spectrometry Parameters

The analysis is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with a heated electrospray ionization (HESI) source.[1]

ParameterValue
Ionization Mode Positive[1]
Spray Voltage +3.5 kV[1][3]
Sheath Gas Pressure 50 arb[1]
Aux Gas Pressure 10 arb[1]
Ion Transfer Tube Temp 325 °C[1]
Vaporizer Temp 350 °C[1]
CID Gas (mTorr) 2[1]
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound 311.09265.0818.11[1]
Carbamazepine (IS) 237.06194.0819.48[1]

Method Validation Summary

The UHPLC-MS/MS method was validated for linearity, precision, accuracy, extraction recovery, and matrix effect.[1][2]

Linearity

The method demonstrated excellent linearity over the concentration range of 1-1000 ng/mL.[1]

AnalyteCalibration Curve Range (ng/mL)
This compound1 - 1000[1]
Precision and Accuracy

The intra- and inter-day precision and accuracy were within acceptable limits.[1]

Recovery and Matrix Effect

The extraction recovery of this compound was determined to be high, and no significant matrix effect was observed.[1]

Conclusion

The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in rat plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in pharmacokinetic research and drug development.

References

Application Notes and Protocols: Investigating the Efficacy of Trepibutone in Animal Models of Pancreatitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trepibutone is a pharmaceutical agent known for its antispasmodic and choleretic properties, primarily prescribed for functional gastrointestinal disorders.[1][2][3] Its mechanism of action involves modulating smooth muscle activity in the gastrointestinal tract and enhancing bile and pancreatic juice secretion.[2][4] These properties suggest a potential therapeutic role in pancreatitis, a condition characterized by inflammation and damage to the pancreas, often associated with impaired ductal secretion and enzymatic auto-digestion.[5] This document outlines proposed experimental protocols for evaluating the effects of this compound in a well-established animal model of acute pancreatitis.

Hypothesized Mechanism of Action in Pancreatitis

This compound's therapeutic potential in pancreatitis is hypothesized to stem from its multifaceted mechanism of action:

  • Promotion of Pancreatic Juice Secretion: By increasing the secretion of pancreatic juice, this compound may help to flush out activated enzymes and reduce intraductal pressure, thereby mitigating a key initiating factor in pancreatitis.[2]

  • Spasmolytic Effect: Its ability to relax the smooth muscle of the sphincter of Oddi could further facilitate the drainage of pancreatic secretions into the duodenum, preventing their backup and accumulation within the pancreas.[4]

  • Anti-inflammatory Properties: this compound has been noted to possess anti-inflammatory effects, which could help to reduce the local and systemic inflammatory responses characteristic of acute pancreatitis.[1]

Proposed Animal Model: Cerulein-Induced Acute Pancreatitis

The cerulein-induced model is a widely used, highly reproducible, and non-invasive method for studying acute pancreatitis in rodents.[6][7][8] Cerulein, a cholecystokinin (B1591339) (CCK) analog, when administered at supramaximal doses, leads to the premature intracellular activation of digestive enzymes within pancreatic acinar cells, initiating an inflammatory cascade that closely mimics the early stages of human acute pancreatitis.[8][9]

Key Characteristics of the Cerulein Model:
  • Induces mild, edematous pancreatitis.

  • Highly reproducible and well-characterized.[7]

  • Allows for the study of early intracellular events and inflammatory responses.

  • Pancreatic injury is typically reversible.[8]

Experimental Design and Protocols

This section details a proposed experimental workflow for assessing the efficacy of this compound in a rat model of cerulein-induced acute pancreatitis.

Experimental Workflow Diagram

experimental_workflow cluster_acclimatization Phase 1: Acclimatization cluster_grouping Phase 2: Grouping & Pre-treatment cluster_induction Phase 3: Pancreatitis Induction cluster_collection Phase 4: Sample Collection cluster_analysis Phase 5: Analysis acclimatize Acclimatize Rats (7 days) randomize Randomize into 4 Groups (n=8 per group) acclimatize->randomize g1 Group 1: Control (Saline) g2 Group 2: this compound Only g3 Group 3: Pancreatitis (Cerulein + Saline) g4 Group 4: Pancreatitis + this compound pretreatment Pre-treatment Administration induce Induce Pancreatitis with Cerulein (Hourly IP Injections) pretreatment->induce g1->pretreatment g2->pretreatment g3->pretreatment g4->pretreatment euthanize Euthanize Animals (6h post-final injection) induce->euthanize collect_blood Collect Blood (Cardiac Puncture) euthanize->collect_blood collect_pancreas Harvest Pancreas euthanize->collect_pancreas biochem Biochemical Assays (Amylase, Lipase, Cytokines) collect_blood->biochem histo Histopathological Examination (Edema, Inflammation, Necrosis) collect_pancreas->histo

Caption: Proposed experimental workflow for studying this compound in a cerulein-induced pancreatitis model.

Detailed Protocol
  • Animals: Male Wistar rats (200-250g) will be used. They will be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Acclimatization: Animals will be allowed to acclimatize for at least one week prior to the experiment.

  • Grouping and Pre-treatment:

    • Animals will be randomly divided into four groups (n=8 per group):

      • Group 1 (Control): Receive saline vehicle.

      • Group 2 (this compound Only): Receive this compound.

      • Group 3 (Pancreatitis): Receive saline vehicle followed by cerulein.

      • Group 4 (this compound + Pancreatitis): Receive this compound followed by cerulein.

    • This compound (e.g., 50 mg/kg) or saline will be administered intraperitoneally (IP) 30 minutes before the first cerulein injection.

  • Induction of Acute Pancreatitis:

    • Acute pancreatitis will be induced in Groups 3 and 4 by hourly IP injections of cerulein (50 µg/kg) for a total of 6 hours.[10]

    • Groups 1 and 2 will receive hourly IP injections of saline.

  • Sample Collection:

    • Six hours after the final cerulein or saline injection, animals will be euthanized.

    • Blood samples will be collected via cardiac puncture for biochemical analysis.

    • The pancreas will be rapidly excised. A portion will be fixed in 10% neutral buffered formalin for histology, and the remainder will be snap-frozen in liquid nitrogen and stored at -80°C for further analysis.

Outcome Measures and Data Presentation

Biochemical Assays
  • Serum Amylase and Lipase: Measured to assess the extent of pancreatic acinar cell injury.

  • Pro-inflammatory Cytokines: Serum levels of TNF-α, IL-1β, and IL-6 will be quantified using ELISA kits to evaluate the inflammatory response.

Histopathological Analysis
  • Formalin-fixed, paraffin-embedded pancreatic tissues will be sectioned and stained with Hematoxylin and Eosin (H&E).

  • A pathologist blinded to the treatment groups will score the slides for edema, inflammatory cell infiltration, and acinar cell necrosis.

Hypothetical Data Summary

The following tables illustrate how the quantitative data from this proposed study could be presented.

Table 1: Hypothetical Serum Biochemical Parameters

GroupTreatmentSerum Amylase (U/L)Serum Lipase (U/L)
1ControlMean ± SDMean ± SD
2This compound OnlyMean ± SDMean ± SD
3PancreatitisMean ± SDMean ± SD
4Pancreatitis + this compoundMean ± SDMean ± SD

Table 2: Hypothetical Serum Pro-inflammatory Cytokine Levels

GroupTreatmentTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
1ControlMean ± SDMean ± SDMean ± SD
2This compound OnlyMean ± SDMean ± SDMean ± SD
3PancreatitisMean ± SDMean ± SDMean ± SD
4Pancreatitis + this compoundMean ± SDMean ± SDMean ± SD

Table 3: Hypothetical Histopathological Scores

GroupTreatmentEdema (0-3)Inflammation (0-3)Necrosis (0-3)Total Score (0-9)
1ControlMean ± SDMean ± SDMean ± SDMean ± SD
2This compound OnlyMean ± SDMean ± SDMean ± SDMean ± SD
3PancreatitisMean ± SDMean ± SDMean ± SDMean ± SD
4Pancreatitis + this compoundMean ± SDMean ± SDMean ± SDMean ± SD

Hypothesized Signaling Pathway Modulation by this compound

In cerulein-induced pancreatitis, supramaximal stimulation of CCK receptors on acinar cells leads to the activation of intracellular signaling cascades, culminating in zymogen activation and the release of pro-inflammatory mediators. This compound is hypothesized to interfere with this process through its anti-inflammatory and pro-secretory effects.

signaling_pathway cluster_stimulus Initiating Stimulus cluster_cellular Pancreatic Acinar Cell cluster_effect Pathophysiological Outcomes cluster_intervention This compound Intervention cerulein Cerulein Overstimulation cck_receptor CCK Receptor Activation cerulein->cck_receptor zymogen Intracellular Zymogen Activation (e.g., Trypsinogen to Trypsin) cck_receptor->zymogen nfkb NF-κB Activation zymogen->nfkb necrosis Acinar Cell Necrosis zymogen->necrosis cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) nfkb->cytokines inflammation Inflammation & Edema cytokines->inflammation pancreatitis Acute Pancreatitis inflammation->pancreatitis necrosis->pancreatitis This compound This compound This compound->zymogen Reduces (Promotes Secretion) This compound->cytokines Inhibits (Anti-inflammatory)

Caption: Hypothesized signaling pathway of this compound's effect on cerulein-induced pancreatitis.

Conclusion

The protocols and methodologies outlined in this document provide a comprehensive framework for the pre-clinical evaluation of this compound as a potential therapeutic agent for acute pancreatitis. By utilizing the well-established cerulein-induced pancreatitis model, researchers can systematically investigate the efficacy of this compound in reducing pancreatic injury and inflammation. The proposed outcome measures will allow for a thorough assessment of its therapeutic potential, paving the way for further investigation and development.

References

Application Note: A Cell-Based Assay Cascade for the Discovery of Trepibutone-Like Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trepibutone is a pharmaceutical agent utilized for functional gastrointestinal disorders, exhibiting both choleretic (bile secretion-promoting) and spasmolytic (smooth muscle-relaxing) properties.[1][2] Its therapeutic effects are associated with the modulation of smooth muscle activity in the gastrointestinal tract, potentially through the inhibition of acetylcholine-induced contractions and the acceleration of cellular calcium intake.[3][4] The multifaceted mechanism of action suggests that this compound-like compounds may interact with G-protein coupled receptors (GPCRs) that regulate digestive functions and smooth muscle tone, such as cholecystokinin (B1591339) (CCK) or muscarinic acetylcholine (B1216132) receptors.[3][5] These receptors are known to modulate intracellular calcium levels, a key event in cellular signaling.[6][7]

This document provides a detailed protocol for a tiered, cell-based screening cascade designed to identify and characterize novel compounds with functional similarities to this compound. The workflow progresses from a high-throughput primary screen measuring intracellular calcium flux to secondary confirmatory assays and data analysis, enabling the identification of potent and selective modulators of relevant gastrointestinal GPCR targets.

Proposed Screening Cascade

A logical workflow is essential to efficiently screen large compound libraries and identify promising lead candidates. The proposed cascade begins with a high-throughput primary assay to identify all potential "hits," followed by secondary assays to confirm their activity and elucidate their mechanism of action.

G cluster_0 Screening Workflow A Compound Library B Primary HTS: Calcium Flux Assay (e.g., CCK1R-expressing cells) A->B C Initial Hits B->C Identify Actives D Dose-Response & Potency Determination (EC50/IC50) C->D E Confirmed Hits D->E Quantify Potency F Secondary Assay: β-Arrestin Recruitment (Mechanism Confirmation) E->F G Lead Candidates F->G Validate MOA

Caption: High-level workflow for screening this compound-like compounds.

Signaling Pathways for Targeted GPCRs

The primary and secondary assays described below target two distinct signaling pathways downstream of GPCR activation. The calcium flux assay measures the Gq-protein-mediated pathway, while the β-arrestin assay measures a G-protein-independent pathway that is common to most GPCRs upon activation.[8][9]

G cluster_0 GPCR Signaling cluster_1 G-Protein Pathway cluster_2 β-Arrestin Pathway Ligand This compound-like Compound Receptor GPCR (e.g., CCK1R) Ligand->Receptor Gq Gαq Receptor->Gq activates GRK GRK Receptor->GRK Receptor->GRK activates PLC PLC Gq->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca Ca²⁺ Release ER->Ca P Phosphorylation GRK->P Arrestin β-Arrestin Recruitment P->Arrestin

Caption: Key GPCR signaling pathways targeted in the screening assays.

Protocol 1: Primary High-Throughput Calcium Flux Assay

This assay rapidly identifies compounds that modulate GPCRs coupled to the Gαq signaling pathway, which results in a transient increase in intracellular calcium.[6] Cell lines stably expressing the human cholecystokinin 1 receptor (CCK1R) are commercially available and serve as an excellent system for this screen.[5][7][10]

Principle: Agonist binding to a Gαq-coupled receptor like CCK1R activates Phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This increase is detected by a calcium-sensitive fluorescent dye.

Methodology:

  • Cell Culture:

    • Maintain HEK293 or CHO cells stably expressing the human CCK1R (e.g., Millipore HTS184RTA) in appropriate culture medium supplemented with serum and antibiotics, following the vendor's instructions.

    • Culture cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Assay Procedure:

    • Cell Plating: Seed the CCK1R-expressing cells into black-walled, clear-bottom 384-well microplates at a density of 15,000-20,000 cells per well in 20 µL of growth medium. Incubate for 18-24 hours.

    • Compound Preparation: Prepare a 10 mM stock solution of test compounds in DMSO. Create a dilution series (e.g., 11-point, 1:3 dilution) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The final DMSO concentration in the assay should not exceed 0.5%.

    • Dye Loading: Aspirate the culture medium from the cell plate. Add 20 µL per well of a calcium-sensitive dye loading solution (e.g., Fluo-4 AM or a commercial kit like FLIPR Calcium 6) prepared according to the manufacturer's instructions.

    • Incubation: Incubate the plate at 37°C for 60 minutes, followed by 15 minutes at room temperature in the dark.

    • Measurement: Place the plate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

      • Establish a baseline fluorescence reading for 10-20 seconds.

      • Add 10 µL of the diluted test compound or control (reference agonist like CCK Octapeptide, or antagonist) to the wells.

      • Measure the fluorescence intensity kinetically for 90-180 seconds. The signal change (peak minus baseline) reflects the intracellular calcium concentration.

Data Presentation and Analysis:

The primary output is the change in relative fluorescence units (RFU). For dose-response experiments, plot the peak RFU against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Table 1: Example Data Summary for Calcium Flux Assay

Compound IDMax Response (% of Control Agonist)EC₅₀ (nM)Hill Slope
This compound95%1501.1
Compound A110%251.3
Compound B45% (Partial Agonist)2100.9
Compound CNo Activity>10,000N/A

Protocol 2: Secondary Confirmatory β-Arrestin Recruitment Assay

This assay confirms that the compound's activity is mediated by direct interaction with the GPCR of interest and provides an orthogonal readout to the G-protein-dependent calcium signal. It is an excellent method for confirming hits and filtering out false positives from the primary screen.[8]

Principle: The Tango™ GPCR Assay technology is a widely used format.[11] In this system, the GPCR is fused to a transcription factor, linked by a protease cleavage site. A separate protein consists of β-arrestin fused to a protease. When a ligand activates the receptor, β-arrestin is recruited, bringing the protease into proximity of its cleavage site. Cleavage releases the transcription factor, which translocates to the nucleus and drives the expression of a reporter gene (e.g., β-lactamase or luciferase).

Methodology:

  • Cell Culture:

    • Use a commercially available cell line engineered for this assay, such as the Tango™ CCK1R-bla U2OS Cell Line.

    • Culture cells according to the manufacturer's protocol, often in a specific medium provided with the assay kit.

  • Assay Procedure:

    • Cell Plating: Seed the Tango™ cells into 384-well microplates at the density recommended by the vendor and incubate overnight.

    • Compound Addition: Add test compounds at various concentrations to the wells.

    • Incubation: Incubate the plates for a period specified by the assay technology to allow for reporter gene expression (typically 5-16 hours) at 37°C.

    • Signal Detection:

      • Remove the plate from the incubator and allow it to equilibrate to room temperature.

      • Add the detection substrate (e.g., a FRET-based substrate for β-lactamase) to each well.

      • Incubate for 1-2 hours at room temperature in the dark.

      • Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths.

Data Presentation and Analysis:

Calculate the ratio of emission signals (e.g., blue/green for β-lactamase assay) to determine the response. Plot the response ratio against the logarithm of compound concentration and fit to a four-parameter logistic model to derive EC₅₀ values.

Table 2: Example Data Summary for β-Arrestin Assay

Compound IDMax Response (% of Control Agonist)EC₅₀ (nM)Hill Slope
This compound98%1851.0
Compound A105%321.2
Compound B50% (Partial Agonist)2501.1
Compound CNo Activity>10,000N/A

By comparing the results from both assays, researchers can build a comprehensive profile of their compounds, confirming on-target activity and gaining initial insights into potential signaling bias. Compounds active in both assays, such as "Compound A," represent high-quality lead candidates for further investigation.

References

Application Notes and Protocols for Inducing Experimental Cholelithiasis in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for inducing cholesterol cholelithiasis (gallstones) in rodent models, primarily mice and hamsters. These models are invaluable tools for investigating the pathogenesis of gallstone disease and for the preclinical evaluation of novel therapeutic agents.

Introduction

Cholesterol cholelithiasis is a prevalent digestive disease characterized by the formation of gallstones within the gallbladder. The supersaturation of bile with cholesterol is a critical initiating event. Rodent models, particularly mice and hamsters, are widely used to study this condition due to their susceptibility to diet-induced gallstone formation, which mimics key aspects of the human disease. The C57BL/6 mouse is a commonly used inbred strain susceptible to developing cholesterol gallstones when fed a lithogenic diet.[1][2][3] Golden Syrian hamsters are another established model for studying cholesterol metabolism and gallstone formation.[4][5][6]

The primary method for inducing cholelithiasis in these models is the administration of a specialized lithogenic diet. This diet is typically high in cholesterol and often contains cholic acid, which is essential for gallstone induction in mice.[7][8] The duration of the diet can be varied to study different stages of gallstone formation, from cholesterol crystal formation to the development of macroscopic gallstones.[7]

Key Experimental Protocols

This section details the essential protocols for inducing and analyzing experimental cholelithiasis in rodents.

Protocol 1: Induction of Cholelithiasis in Mice

1.1. Animal Model:

  • Species: Mouse (Mus musculus)

  • Strain: C57BL/6J (or other susceptible strains like C57L/J)[7]

  • Age: 8-10 weeks old

  • Sex: Male (to avoid the influence of estrogen on cholesterol metabolism)[3]

1.2. Lithogenic Diet Composition: A typical lithogenic diet for mice consists of standard rodent chow supplemented with:

  • 1.0-1.25% Cholesterol[1]

  • 0.5% Cholic Acid[1]

  • 15-20% Fat (e.g., from cocoa butter or dairy fat)

1.3. Experimental Procedure:

  • Acclimatize mice for at least one week to the housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

  • Randomly divide the mice into a control group (fed standard chow) and an experimental group (fed the lithogenic diet).

  • Provide the respective diets and water ad libitum for a period of 8-12 weeks.[7]

  • Monitor the body weight and food intake of the animals weekly.

  • At the end of the experimental period, euthanize the mice following approved institutional guidelines.

Protocol 2: Induction of Cholelithiasis in Hamsters

2.1. Animal Model:

  • Species: Golden Syrian Hamster (Mesocricetus auratus)

  • Age: Young, male (e.g., 4-5 weeks old)

  • Strain: Sasco or other susceptible strains[5]

2.2. Lithogenic Diet Composition: A common lithogenic diet for hamsters is a semi-purified diet containing:

  • 0.3% Cholesterol[4][6]

  • High-fat content (e.g., 4-8% butterfat)[5]

  • Casein and corn starch as primary protein and carbohydrate sources.[4]

2.3. Experimental Procedure:

  • Acclimatize hamsters to the housing conditions for at least one week with access to standard chow and water.

  • Divide the hamsters into a control group (standard diet) and an experimental group (lithogenic diet).

  • Administer the diets and water ad libitum for 5-10 weeks.[4]

  • Monitor animal health, body weight, and food consumption regularly.

  • Following the feeding period, euthanize the hamsters according to institutional protocols.

Protocol 3: Gallstone Assessment and Bile Collection

3.1. Procedure:

  • Following euthanasia, make a midline abdominal incision to expose the gallbladder.

  • Carefully dissect the gallbladder, avoiding puncture.

  • Macroscopically examine the gallbladder for the presence of gallstones and record the incidence.

  • For bile collection, gently aspirate the bile from the gallbladder using a fine-gauge needle and syringe.[9]

  • Store the collected bile at -80°C for subsequent biochemical analysis.[9]

Protocol 4: Biochemical Analysis of Bile

4.1. Bile Lipid Analysis:

  • Total Cholesterol, Phospholipids, and Total Bile Acids: These can be quantified using commercially available enzymatic assay kits. Alternatively, more advanced techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used for more detailed profiling.[10][11][12]

4.2. Calculation of Cholesterol Saturation Index (CSI): The CSI is a critical parameter for assessing the lithogenicity of bile. It is calculated based on the molar concentrations of cholesterol, phospholipids, and bile salts.[13] A CSI greater than 1.0 indicates that the bile is supersaturated with cholesterol. The calculation can be performed using established critical tables or predictive equations.[13][14]

Protocol 5: Histopathological Evaluation of the Gallbladder

5.1. Tissue Preparation:

  • After bile collection, fix the gallbladder in 10% neutral buffered formalin for 24 hours.

  • Process the fixed tissue through graded alcohols and xylene, and embed in paraffin.

  • Cut 4-5 µm thick sections and mount them on glass slides.[15]

5.2. Hematoxylin (B73222) and Eosin (H&E) Staining:

  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5-10 minutes each.[16]

    • 100% Ethanol: 2 changes, 3-5 minutes each.[16]

    • 95% Ethanol: 3 minutes.[16]

    • 70% Ethanol: 3 minutes.[16]

    • Running tap water: 5 minutes.[16]

  • Hematoxylin Staining:

    • Immerse in filtered hematoxylin solution (e.g., Mayer's or Harris's) for 3-5 minutes.[16]

    • Rinse in running tap water.[17]

    • Differentiate in 0.3% acid alcohol (optional).[17]

    • Rinse in running tap water.[17]

    • Blue in a suitable bluing agent (e.g., Scott's tap water substitute or ammonia (B1221849) water) for about 30 seconds.[17][18]

    • Rinse in running tap water for 5 minutes.[18]

  • Eosin Staining:

    • Immerse in Eosin Y solution for 30 seconds to 2 minutes.[16]

  • Dehydration, Clearing, and Mounting:

    • 95% Ethanol: 2-3 minutes.[16]

    • 100% Ethanol: 2 changes, 2-3 minutes each.[16]

    • Xylene: 2 changes, 5 minutes each.[16]

    • Mount with a permanent mounting medium and coverslip.[16]

5.3. Microscopic Examination: Examine the stained sections under a light microscope to assess for histopathological changes such as inflammation, epithelial hyperplasia, cholesterolosis, and fibrosis.[19]

Data Presentation

The following tables summarize typical quantitative data obtained from studies inducing cholelithiasis in rodents.

Table 1: Gallstone Incidence in Different Rodent Strains Fed a Lithogenic Diet

Rodent StrainLithogenic Diet CompositionDuration (weeks)Gallstone Incidence (%)Reference
Mouse
C57L/J1% Cholesterol, 0.5% Cholic Acid8-12High (approaching 100%)[7]
AKR/J1% Cholesterol, 0.5% Cholic Acid8-120%[7]
C57BL/61% Cholesterol, 0.5% Cholic Acid890%[8]
Hamster
Sasco0.3% Cholesterol, 4% Butterfat1063%[5]
Engle0.3% Cholesterol, Butterfat1045.5%[4]
Lakeview0.3% Cholesterol, Butterfat10Low (single hamster)[4]

Table 2: Effect of Lithogenic Diet on Bile Composition in C57BL/6 Mice

ParameterControl DietLithogenic Diet (8 weeks)Reference
Biliary Cholesterol (µmol/ml)~1.5~4.0[20]
Biliary Phospholipids (µmol/ml)~32.0~43.5[20]
Biliary Total Bile Acids (µmol/ml)~100~80
Cholesterol Saturation Index (CSI)< 1.0> 1.0 (e.g., 1.16 ± 0.12)

Visualizations

Experimental Workflow for Induction of Cholelithiasis

G cluster_setup Experimental Setup cluster_induction Induction Phase cluster_analysis Analysis cluster_outcome Outcome A Rodent Acclimatization (1 week) B Randomization into Control & Experimental Groups A->B C Control Diet (Standard Chow) B->C D Lithogenic Diet Feeding (e.g., High Cholesterol, Cholic Acid) (5-12 weeks) B->D E Euthanasia & Sample Collection C->E D->E F Gallstone Assessment (Incidence & Scoring) E->F G Bile Collection & Analysis (Lipids, CSI) E->G H Gallbladder Histopathology (H&E Staining) E->H I Data Interpretation (Pathogenesis, Drug Efficacy) F->I G->I H->I

Caption: Workflow for inducing and analyzing experimental cholelithiasis in rodents.

Signaling Pathway Imbalance in Cholelithiasis

G cluster_diet Lithogenic Diet cluster_liver Liver cluster_bile Bile cluster_gallbladder Gallbladder Diet High Cholesterol + Cholic Acid Chol_Uptake Increased Hepatic Cholesterol Uptake Diet->Chol_Uptake BA_Syn Altered Bile Acid Synthesis & Metabolism Diet->BA_Syn Bile_Sec Hepatic Hypersecretion of Cholesterol into Bile Chol_Uptake->Bile_Sec BA_Syn->Bile_Sec Supersaturation Cholesterol Supersaturation (CSI > 1.0) Bile_Sec->Supersaturation Crystallization Cholesterol Nucleation & Crystallization Supersaturation->Crystallization Motility Impaired Gallbladder Motility Supersaturation->Motility Mucin Mucin Hypersecretion Crystallization->Mucin Gallstones Gallstone Formation Crystallization->Gallstones Motility->Gallstones Mucin->Gallstones

Caption: Key pathological events leading to cholesterol gallstone formation.

References

Application Note: Investigating the Choleretic Effects of Trepibutone in Human Biliary Tract Organoid Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The biliary tract, lined by epithelial cells known as cholangiocytes, is responsible for the modification and transport of bile. Dysfunction of cholangiocytes can lead to a range of debilitating liver diseases, collectively known as cholangiopathies. Biliary tract organoids, self-organizing 3D structures derived from stem cells that recapitulate the architecture and function of the native bile duct, have emerged as a powerful in vitro platform for modeling these diseases and for pharmacological screening.[1][2][3]

Trepibutone is a synthetic choleretic and spasmolytic agent used in the treatment of functional gastrointestinal disorders.[4][5] Its primary therapeutic action is to promote the secretion of bile and pancreatic juice, thereby improving symptoms associated with biliary diseases.[5][6] The underlying cellular mechanisms by which this compound stimulates cholangiocyte secretion are not fully elucidated.

This application note describes a protocol for utilizing human biliary tract organoids to investigate the pro-secretory effects of this compound. This model allows for the direct assessment of this compound's impact on cholangiocyte function and provides a platform for mechanistic studies and drug efficacy testing in a physiologically relevant context.

Experimental Protocols

Protocol 1: Establishment and Culture of Human Biliary Tract Organoids

This protocol details the establishment of cholangiocyte organoids from human biliary tissue, adapted from established methods.[7][8][9]

Materials:

  • Human gallbladder or intrahepatic bile duct tissue

  • Basal Culture Medium: Advanced DMEM/F12

  • Digestion Solution: Collagenase IA in Basal Culture Medium

  • Washing Medium: Basal Culture Medium with 10% Fetal Bovine Serum (FBS)

  • Matrigel®, growth factor reduced

  • Organoid Expansion Medium (EM) (See Table 1 for composition)

  • TrypLE Express

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Tissue Digestion:

    • Mince the biliary tissue into small fragments (<1 mm³).

    • Incubate the tissue fragments in Digestion Solution for 45-60 minutes at 37°C with gentle agitation.

    • Neutralize the digestion by adding an equal volume of cold Washing Medium.

  • Cholangiocyte Isolation:

    • Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

    • Centrifuge the filtrate at 450 x g for 5 minutes at 4°C to pellet the cholangiocyte crypts.

    • Wash the pellet twice with cold Washing Medium.

  • Matrigel Embedding and Seeding:

    • Pre-warm a 24-well culture plate at 37°C.[7]

    • Resuspend the cell pellet in ice-cold Matrigel at a density of approximately 250 crypts per 25 µL of Matrigel.[7]

    • Carefully pipette 25 µL domes of the Matrigel-cell suspension into the center of each pre-warmed well.

    • Incubate the plate at 37°C for 15-20 minutes to allow for Matrigel polymerization.[7]

  • Organoid Culture and Maintenance:

    • Gently add 500 µL of pre-warmed Organoid Expansion Medium to each well.[7]

    • Incubate at 37°C in a 5% CO₂ atmosphere.

    • Replace the medium every 2-3 days. Organoids should appear as cystic, spherical structures within 7-10 days.

  • Organoid Passaging:

    • Aspirate the medium and mechanically disrupt the Matrigel domes using a P1000 pipette.

    • Transfer the organoid fragments to a 15 mL conical tube and centrifuge at 300 x g for 4 minutes.[7]

    • Resuspend the pellet in TrypLE and incubate for 2-4 minutes at 37°C to dissociate into smaller fragments.

    • Neutralize with Washing Medium, centrifuge, and re-seed the fragments into fresh Matrigel at a 1:3 to 1:6 split ratio.[7]

Table 1: Composition of Organoid Expansion Medium

Component Final Concentration Purpose
Advanced DMEM/F12 - Basal Medium
B27 Supplement 1x Cell survival
N2 Supplement 1x Cell survival
HEPES 10 mM Buffering
Penicillin/Streptomycin 1x Antibiotic
L-Glutamine 2 mM Amino acid source
N-Acetylcysteine 1 mM Antioxidant
Gastrin 10 nM Growth factor
EGF 50 ng/mL Growth factor
R-spondin 1 500 ng/mL (conditioned media) Wnt pathway agonist
Noggin 100 ng/mL (conditioned media) BMP pathway inhibitor
FGF10 100 ng/mL Growth factor

| A83-01 | 50 nM | TGF-β inhibitor |

Protocol 2: this compound Treatment and Functional Secretion Assay

This protocol outlines a method to quantify the pro-secretory effect of this compound on biliary organoids by measuring the change in organoid size, a proxy for lumenal fluid accumulation.

Materials:

  • Mature biliary organoids (10-14 days post-seeding)

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • Basal Culture Medium (without growth factors)

  • Forskolin (positive control)

  • CellTiter-Glo® 3D Cell Viability Assay

Procedure:

  • Organoid Preparation:

    • Plate mature organoids in a 96-well plate (10-20 organoids per well).

    • The day before the experiment, replace the Expansion Medium with Basal Culture Medium to starve the organoids of growth factors and establish a baseline state.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in Basal Culture Medium. Include a vehicle-only control and a positive control (e.g., 10 µM Forskolin).

    • Carefully replace the medium in each well with the corresponding this compound dilution or control solution.

  • Functional Secretion Assay (Organoid Swelling):

    • Acquire brightfield images of the organoids in each well immediately after adding the treatment (T=0) and at subsequent time points (e.g., 2, 4, 8, 24 hours) using an automated incubator-microscope.

    • Using image analysis software (e.g., ImageJ), measure the cross-sectional area of at least 10 individual organoids per well at each time point.

    • Calculate the percentage increase in cross-sectional area for each organoid relative to its area at T=0.

  • Cell Viability Assay:

    • At the final time point (e.g., 24 hours), assess cell viability using the CellTiter-Glo® 3D assay according to the manufacturer's instructions to determine if the observed effects are due to cytotoxicity.

Data Presentation

Quantitative data from the dose-response experiment should be summarized in a table to facilitate comparison.

Table 2: Example Data for this compound Effect on Organoid Swelling and Viability

This compound Conc. (µM) Avg. % Increase in Area (at 8h) Standard Deviation Cell Viability (% of Control)
0 (Vehicle) 5.2 ± 1.5 100
1 15.8 ± 3.1 98.5
10 45.3 ± 5.6 97.2
50 78.9 ± 8.2 95.4
100 82.1 ± 7.9 88.1

| 10 (Forskolin) | 85.5 | ± 9.3 | 96.5 |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for assessing the effect of this compound on biliary organoids.

G cluster_prep Organoid Preparation cluster_exp Experiment cluster_analysis Data Analysis tissue Biliary Tissue digest Enzymatic Digestion tissue->digest iso Isolate Cholangiocytes digest->iso embed Embed in Matrigel iso->embed culture Culture & Expand Organoids embed->culture plate Plate for Assay culture->plate treat Treat with this compound plate->treat image Live-Cell Imaging treat->image viability Viability Assay treat->viability measure Measure Organoid Area image->measure quantify Quantify Swelling & Viability viability->quantify measure->quantify results Generate Dose-Response Curve quantify->results

Caption: Workflow for biliary organoid culture and functional drug screening.

Hypothesized Signaling Pathway for this compound Action

This compound is known to be a choleretic agent.[4] In cholangiocytes, fluid secretion is primarily driven by the activation of apical chloride channels (like CFTR), which creates an osmotic gradient. This process is often stimulated by an increase in intracellular cyclic AMP (cAMP).[10] The diagram below illustrates a hypothesized pathway by which this compound may induce secretion, potentially through G-protein coupled receptor (GPCR) activation, leading to cAMP production. This organoid model provides an ideal system to test this hypothesis.

G cluster_cell Cholangiocyte trep This compound gpcr GPCR (Hypothesized Target) trep->gpcr Binds ac Adenylate Cyclase gpcr->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka PKA camp->pka Activates cftr CFTR (Active) pka->cftr Phosphorylates & Activates cl_out Cl- Efflux cftr->cl_out h2o_out Water Efflux (Osmosis) cl_out->h2o_out Drives lumen Duct Lumen

Caption: Hypothesized signaling pathway for this compound-induced secretion.

References

Application Notes and Protocols for the Spectroscopic Structural Elucidation of Trepibutone

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

Trepibutone, chemically known as 4-oxo-4-(2,4,5-triethoxyphenyl)butanoic acid, is a drug utilized for its effects on biliary smooth muscle. The definitive structural elucidation of this compound is paramount for quality control, regulatory submission, and understanding its metabolic fate. This document provides detailed application notes and experimental protocols for the characterization of this compound using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

Predicted and Representative NMR Data

While a publicly available experimental spectrum for this compound is not readily accessible, the following data is predicted based on its known structure and spectral data from analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (Predicted) ¹³C NMR (Predicted)
Assignment Chemical Shift (δ, ppm)
H-3'~6.6
H-6'~7.2
OCH₂(CH₃) x 3~4.1-4.2
CH₂ (C-3)~3.3
CH₂ (C-2)~2.8
OCH₂(CH₃) x 3~1.4-1.5
COOH~12.0

s = singlet, t = triplet, q = quartet, br s = broad singlet

Experimental Protocol for NMR Analysis

1.2.1 Sample Preparation

  • Accurately weigh 5-10 mg of this compound standard.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

1.2.2 ¹H NMR Acquisition

  • Use a spectrometer operating at a frequency of 400 MHz or higher.

  • Acquire a standard one-dimensional proton spectrum.

  • Typical parameters:

    • Spectral width: -2 to 14 ppm

    • Pulse width: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

1.2.3 ¹³C NMR Acquisition

  • Acquire a proton-decoupled ¹³C spectrum.

  • Typical parameters:

    • Spectral width: 0 to 220 ppm

    • Pulse width: 30-45 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024-4096 (or more, depending on concentration)

  • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Characteristic IR Absorption Bands for this compound

Table 2: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-HStretch3300 - 2500Broad
Aromatic C-HStretch3100 - 3000Medium
Aliphatic C-HStretch3000 - 2850Medium
Ketone C=OStretch1700 - 1680Strong
Carboxylic Acid C=OStretch1720 - 1700Strong
Aromatic C=CStretch1600 - 1450Medium-Weak
C-O (Ether and Acid)Stretch1300 - 1000Strong
Experimental Protocol for FT-IR Analysis

2.2.1 Sample Preparation (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of powdered this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2.2.2 Data Acquisition

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.

Mass Spectrometry Data for this compound

Table 3: High-Resolution Mass Spectrometry Data for this compound

Ion m/z (calculated) m/z (observed) Description
[M+H]⁺311.1494311.1486Protonated molecule
[M-H₂O+H]⁺293.1389293.14Loss of water from the carboxylic acid
[M-CO₂+H]⁺265.1545265.14Loss of carbon dioxide from the carboxylic acid
Experimental Protocol for LC-MS/MS Analysis

3.2.1 Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration (e.g., 1-10 µg/mL).

3.2.2 Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to ensure separation and elution of this compound.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

3.2.3 Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Analyzer: Quadrupole-Time of Flight (Q-TOF) or Orbitrap for high-resolution mass measurement.

  • Scan Range: m/z 50-500.

  • Collision Energy (for MS/MS): Optimized to induce fragmentation (e.g., 15-25 eV).

  • Data Acquisition: Full scan mode for MS1 and product ion scan mode for MS/MS of the precursor ion (m/z 311.15).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores.

UV-Vis Absorption Data for this compound

This compound possesses a substituted benzene (B151609) ring, which is a strong chromophore. The absorption spectrum is expected to show characteristic bands for the triethoxyphenyl and benzoyl moieties.

Table 4: Representative UV-Vis Absorption Data for this compound

Solvent λmax (nm) Description
Methanol (B129727) or Ethanol~230 - 240π → π* transition of the substituted benzene ring
~270 - 280n → π* transition of the carbonyl group
Experimental Protocol for UV-Vis Analysis

4.2.1 Sample Preparation

  • Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol or ethanol) at a known concentration (e.g., 100 µg/mL).

  • Prepare a series of dilutions from the stock solution to determine the linear range of absorbance. A typical concentration for spectral scanning is 10 µg/mL.

4.2.2 Data Acquisition

  • Use a dual-beam UV-Vis spectrophotometer.

  • Fill a quartz cuvette with the same solvent used for the sample to serve as a blank.

  • Record a baseline with the blank cuvette.

  • Rinse the sample cuvette with the this compound solution before filling it.

  • Scan the sample from 200 to 400 nm.

  • Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

Structural_Elucidation_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Analysis cluster_elucidation Structural Confirmation Sample This compound Sample NMR NMR (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (HRMS, MS/MS) Sample->MS IR FT-IR Sample->IR UV_Vis UV-Vis Sample->UV_Vis NMR_Data Connectivity & Stereochemistry NMR->NMR_Data MS_Data Molecular Formula & Fragmentation MS->MS_Data IR_Data Functional Groups IR->IR_Data UV_Vis_Data Chromophores UV_Vis->UV_Vis_Data Structure Elucidated Structure of This compound NMR_Data->Structure MS_Data->Structure IR_Data->Structure UV_Vis_Data->Structure

Caption: Workflow for the structural elucidation of this compound.

Trepibutone_Fragmentation M This compound [M+H]⁺ m/z 311.15 F1 [M-H₂O+H]⁺ m/z 293.14 M->F1 - H₂O F2 [M-CO₂+H]⁺ m/z 265.14 M->F2 - CO₂ F3 Further Fragmentation F1->F3 F2->F3

Caption: Mass spectrometry fragmentation pathway of this compound.

Trepibutone: A Versatile Tool for Investigating Gastrointestinal Motility

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Trepibutone, a compound recognized for its antispasmodic and choleretic properties, serves as a valuable pharmacological tool in the study of gastrointestinal (GI) motility. Its primary application lies in the modulation of smooth muscle contractility and bile secretion, making it a subject of interest for researchers investigating functional GI disorders such as irritable bowel syndrome (IBS) and functional dyspepsia. These application notes provide a comprehensive overview of this compound's mechanism of action, along with detailed protocols for its use in experimental settings.

Mechanism of Action

This compound exerts its effects on GI motility through a multifaceted mechanism. It primarily acts as a modulator of smooth muscle activity by inhibiting the actions of acetylcholine (B1216132) at muscarinic receptors[1]. This antagonism is not at the acetylcholine binding site itself, but rather through modulation of downstream signaling pathways. Evidence suggests that this compound's relaxant effect on GI smooth muscle involves the regulation of intracellular calcium ion (Ca2+) concentrations. It is believed to prevent Ca2+ influx and promote the uptake of Ca2+ into intracellular storage compartments, leading to muscle relaxation[1]. This mode of action distinguishes it from other smooth muscle relaxants like papaverine[1].

In addition to its antispasmodic effects, this compound functions as a choleretic agent, stimulating the production and secretion of bile from the liver[1]. This action can contribute to improved digestion and alleviation of symptoms associated with biliary dysfunction.

Signaling Pathway of this compound in GI Smooth Muscle

The signaling cascade initiated by this compound in gastrointestinal smooth muscle cells, leading to relaxation, is believed to involve the modulation of intracellular calcium levels. While the precise upstream interactions are still under investigation, the current understanding of the pathway is depicted below.

Trepibutone_Signaling cluster_cell GI Smooth Muscle Cell This compound This compound MuscarinicReceptor Muscarinic Receptor (M3 Subtype) This compound->MuscarinicReceptor Modulates Ca_Influx This compound->Ca_Influx Inhibits Ca_Uptake This compound->Ca_Uptake Enhances Gq11 Gq/11 Protein MuscarinicReceptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_Store Intracellular Ca2+ Store (SR/ER) IP3->Ca_Store Stimulates Ca2+ release Contraction Muscle Contraction Ca_Store->Contraction Increased [Ca2+]i Relaxation Muscle Relaxation

Caption: Proposed signaling pathway of this compound in GI smooth muscle cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various parameters of gastrointestinal motility. Note: Specific quantitative data for this compound is limited in publicly available literature. The following tables are templates based on expected experimental outcomes and will be updated as more data becomes available.

Table 1: Effect of this compound on Gastric Emptying

ParameterVehicle ControlThis compound (Dose 1)This compound (Dose 2)Reference Compound
Gastric Emptying Half-Time (t½, min) Data not availableData not availableData not availableData not available
% Gastric Retention at X min Data not availableData not availableData not availableData not available

Table 2: Effect of this compound on Intestinal Transit

ParameterVehicle ControlThis compound (Dose 1)This compound (Dose 2)Reference Compound
% Intestinal Transit (Charcoal Meal) Data not availableData not availableData not availableData not available
Geometric Center of Marker Data not availableData not availableData not availableData not available

Table 3: Effect of this compound on Gallbladder Contraction

ParameterVehicle ControlThis compound (Dose 1)This compound (Dose 2)Reference Compound
Gallbladder Ejection Fraction (%) Data not availableData not availableData not availableData not available
Fasting Gallbladder Volume (mL) Data not availableData not availableData not availableData not available
Post-prandial Gallbladder Volume (mL) Data not availableData not availableData not availableData not available

Table 4: Muscarinic Receptor Subtype Binding Affinity of this compound

Receptor SubtypeThis compound Ki (nM)Reference Antagonist Ki (nM)
M1 Data not availableData not available
M2 Data not availableData not available
M3 Data not availableData not available

Experimental Protocols

Detailed methodologies for key experiments to evaluate the effects of this compound are provided below.

In Vivo Gastrointestinal Transit Assay (Charcoal Meal Test)

This protocol is designed to assess the effect of this compound on the rate of intestinal transit in rodents.

Charcoal_Meal_Workflow Fasting 1. Fast animals overnight (with access to water) Dosing 2. Administer this compound or vehicle (e.g., intraperitoneally or orally) Fasting->Dosing Charcoal 3. Administer charcoal meal orally (e.g., 10% charcoal in 5% gum acacia) Dosing->Charcoal Wait 4. Wait for a defined period (e.g., 20-30 minutes) Charcoal->Wait Euthanasia 5. Euthanize animals Wait->Euthanasia Dissection 6. Dissect the small intestine from pylorus to cecum Euthanasia->Dissection Measurement 7. Measure the total length of the small intestine and the distance traveled by the charcoal front Dissection->Measurement Calculation 8. Calculate % intestinal transit: (Distance traveled / Total length) x 100 Measurement->Calculation

Caption: Workflow for the in vivo charcoal meal gastrointestinal transit assay.

Materials:

  • This compound

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Activated charcoal

  • Gum acacia

  • Rodents (mice or rats)

  • Oral gavage needles

  • Surgical instruments for dissection

  • Ruler

Procedure:

  • Fast animals overnight (12-18 hours) with free access to water.

  • Administer this compound or vehicle control at the desired dose and route (e.g., intraperitoneal or oral gavage).

  • After a specified pretreatment time (e.g., 30 minutes), administer a charcoal meal (e.g., 10% activated charcoal in 5% gum acacia suspension) orally.

  • After a defined period (e.g., 20-30 minutes), euthanize the animals by an approved method.

  • Immediately open the abdominal cavity and carefully dissect the entire small intestine from the pyloric sphincter to the cecum.

  • Lay the intestine flat on a moist surface without stretching and measure its total length.

  • Measure the distance from the pyloric sphincter to the most distal point of the charcoal front.

  • Calculate the percentage of intestinal transit for each animal.

In Vitro Isolated Ileum Contraction Assay

This protocol assesses the direct effect of this compound on the contractility of isolated intestinal smooth muscle.

Isolated_Ileum_Workflow Preparation 1. Prepare isolated guinea pig ileum segment Mounting 2. Mount the tissue in an organ bath containing Krebs solution at 37°C Preparation->Mounting Equilibration 3. Equilibrate the tissue under a resting tension (e.g., 1 g) Mounting->Equilibration Contraction 4. Induce contraction with an agonist (e.g., Acetylcholine, Carbachol) Equilibration->Contraction Trepibutone_add 5. Add this compound at increasing concentrations to assess relaxation Contraction->Trepibutone_add Washout 6. Perform washout and repeat with different concentrations or in the presence of antagonists Trepibutone_add->Washout Analysis 7. Analyze the concentration-response curve for this compound's relaxant effect Washout->Analysis

Caption: Workflow for the in vitro isolated ileum contraction assay.

Materials:

  • Guinea pig

  • Krebs-Henseleit solution

  • This compound

  • Acetylcholine or other contractile agonist

  • Organ bath system with force transducer and data acquisition system

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

  • Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.

  • Clean the ileal segment by gently flushing with Krebs-Henseleit solution.

  • Mount a 2-3 cm segment of the ileum in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

  • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with periodic washing every 15-20 minutes.

  • Induce a stable submaximal contraction using a contractile agonist such as acetylcholine or carbachol.

  • Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath to assess its relaxant effect.

  • Record the changes in tension and construct a concentration-response curve to determine the potency (e.g., IC50) of this compound.

Measurement of Bile Flow (In Vivo)

This protocol is for the direct measurement of bile secretion in response to this compound administration in an anesthetized animal model.

Materials:

  • Rats or other suitable animal model

  • Anesthetics (e.g., urethane, pentobarbital)

  • Surgical instruments for laparotomy and cannulation

  • Polyethylene (B3416737) tubing for cannulation

  • This compound and vehicle

  • Collection vials

  • Analytical balance

Procedure:

  • Anesthetize the animal and maintain body temperature.

  • Perform a midline laparotomy to expose the common bile duct.

  • Carefully cannulate the common bile duct with polyethylene tubing.

  • Allow for a stabilization period to collect basal bile flow.

  • Administer this compound or vehicle intravenously or intraduodenally.

  • Collect bile in pre-weighed vials at regular intervals (e.g., every 15 minutes) for a defined period.

  • Determine the volume of bile secreted by weight, assuming a density of 1 g/mL.

  • Analyze the bile composition if required.

Conclusion

This compound presents as a compound with significant potential for dissecting the complex mechanisms of gastrointestinal motility. Its dual action as an antispasmodic and a choleretic agent makes it a versatile tool for both in vivo and in vitro studies. The protocols provided herein offer a standardized approach to investigating its effects, and the structured data tables serve as a framework for organizing and interpreting experimental findings. Further research to elucidate the specific molecular targets and to quantify its effects on various GI parameters will undoubtedly enhance its utility in the development of novel therapeutics for motility disorders.

References

Application Note: Unveiling Trepibutone's Molecular Targets Using Lentiviral-Mediated Gene Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals interested in target identification and validation using gene silencing techniques.

Introduction: Trepibutone is a pharmaceutical agent utilized for functional gastrointestinal disorders, acting as a choleretic and antispasmodic.[1][2] Its therapeutic effects are attributed to the promotion of bile and pancreatic juice secretion and the relaxation of smooth muscles in the gastrointestinal tract.[2] The primary mechanism is understood to involve the inhibition of acetylcholine-induced muscle contractions by blocking muscarinic receptors.[3] However, its multifaceted actions, including enhancing bile flow and potential anti-inflammatory properties, suggest that additional molecular targets may be involved.[1][3]

This application note provides a detailed framework for using lentiviral-mediated short hairpin RNA (shRNA) knockdown to investigate potential novel targets of this compound. By specifically silencing a gene of interest, researchers can assess whether the cellular response to this compound is altered, thereby implicating the target gene in the drug's mechanism of action. This approach is invaluable for validating predicted targets, uncovering off-target effects, and elucidating the complex signaling pathways modulated by a drug.[4]

As a hypothetical example, we will focus on investigating whether the Takeda G protein-coupled receptor 5 (TGR5) , a known bile acid receptor involved in metabolic and inflammatory responses, is a target of this compound.[5]

Experimental Design and Workflow

The overall strategy involves generating a stable cell line with reduced expression of a candidate target gene (TGR5) using a lentiviral shRNA system. These knockdown cells, along with control cells, are then treated with this compound to evaluate differences in cellular and molecular responses.

G Overall Experimental Workflow cluster_0 Phase 1: Vector Preparation & Virus Production cluster_1 Phase 2: Stable Cell Line Generation cluster_2 Phase 3: Functional Analysis A Design shRNA for Target Gene (TGR5) B Clone shRNA into Lentiviral Vector (pLKO.1) A->B C Co-transfect HEK293T cells with shRNA & Packaging Plasmids B->C D Harvest & Concentrate Lentiviral Particles C->D E Transduce Target Cells with Lentivirus D->E F Select Stable Cells with Puromycin E->F G Expand Resistant Clones F->G H Validate Gene Knockdown (RT-qPCR, Western Blot) G->H I Treat Control & Knockdown Cells with this compound H->I J Perform Functional Assays (e.g., cAMP Assay, Viability Assay) I->J K Data Analysis & Interpretation J->K

Caption: Workflow for target validation using lentiviral shRNA.

Hypothetical Signaling Pathway

TGR5 is a G-protein coupled receptor that, upon activation by ligands like bile acids, couples to Gαs proteins to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] This signaling cascade can influence various cellular processes. We hypothesize that this compound may act as a TGR5 agonist. Knocking down TGR5 would therefore be expected to abolish the this compound-induced increase in cAMP.

G Hypothetical TGR5 Signaling Pathway This compound This compound TGR5 TGR5 Receptor This compound->TGR5 Activates (?) Gas Gαs Protein TGR5->Gas Activates shRNA shRNA (Knockdown) shRNA->TGR5 Inhibits Expression AC Adenylyl Cyclase Gas->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP Response Cellular Response (e.g., Secretion, Gene Expression) cAMP->Response Mediates

Caption: this compound's hypothesized action via the TGR5-cAMP pathway.

Detailed Experimental Protocols

Protocol 1: Lentiviral shRNA Production

This protocol describes the generation of lentiviral particles in HEK293T cells.[6][7]

Materials:

  • HEK293T cells

  • pLKO.1-shRNA plasmid targeting TGR5 (and a non-targeting scramble control)

  • Lentiviral packaging plasmids: psPAX2 and pMD2.G

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM with 10% FBS

  • Opti-MEM

  • 0.45 µm syringe filters

Procedure:

  • Day 1: Cell Seeding: Plate 4 x 10⁶ HEK293T cells in a 10 cm dish. Cells should be 70-80% confluent at the time of transfection.[8]

  • Day 2: Transfection:

    • In a sterile tube, mix the following plasmids: 4 µg of pLKO.1-shRNA, 3 µg of psPAX2, and 1 µg of pMD2.G in 500 µL of Opti-MEM.

    • In a separate tube, add the transfection reagent to 500 µL of Opti-MEM according to the manufacturer's instructions.

    • Combine the DNA and transfection reagent mixtures, incubate for 20 minutes at room temperature.

    • Add the complex dropwise to the HEK293T cells.

  • Day 3: Medium Change: After 16-18 hours, carefully replace the transfection medium with 10 mL of fresh complete DMEM.

  • Day 4 & 5: Viral Harvest:

    • At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.

    • Filter the supernatant through a 0.45 µm filter to remove cells and debris.[6]

    • A second harvest can be performed at 72 hours. The viral supernatant can be used immediately or stored in aliquots at -80°C.

Protocol 2: Generation of Stable Knockdown Cell Lines

This protocol details the transduction of target cells (e.g., a human cholangiocyte cell line) and selection of a stable knockdown population.[9][10]

Materials:

  • Target cells

  • Lentiviral supernatant (from Protocol 1)

  • Polybrene (8 mg/mL stock)

  • Puromycin

  • Complete growth medium

Procedure:

  • Day 1: Cell Seeding: Plate 1 x 10⁵ target cells per well in a 6-well plate.

  • Day 2: Transduction:

    • Remove the medium from the cells.

    • Add 1 mL of fresh medium containing Polybrene at a final concentration of 8 µg/mL.[6]

    • Add the desired amount of lentiviral supernatant. It is recommended to test a range of Multiplicity of Infection (MOI) to optimize knockdown.[9]

    • Incubate for 18-24 hours.

  • Day 3 onwards: Selection:

    • Remove the virus-containing medium and replace it with fresh complete medium.

    • After 48 hours, begin selection by adding puromycin. The optimal concentration must be determined beforehand by generating a kill curve for the specific cell line.[9]

    • Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are formed and non-transduced cells are eliminated.

  • Expansion: Pick and expand several resistant colonies to establish clonal cell lines.

Protocol 3: Validation of Gene Knockdown

It is critical to confirm the reduction of gene expression at both the mRNA and protein levels.[4][11]

A. Real-Time Quantitative PCR (RT-qPCR):

  • Isolate total RNA from both control (scramble shRNA) and TGR5-knockdown cell lines.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qPCR using primers specific for TGR5 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Calculate the relative expression of TGR5 using the ΔΔCt method.

B. Western Blotting:

  • Prepare total protein lysates from control and knockdown cells.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for TGR5, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Use an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

  • Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity.[12]

Data Presentation

Quantitative data should be summarized in tables to facilitate clear interpretation and comparison.

Table 1: Validation of TGR5 Gene Knockdown

Cell Line TGR5 mRNA Level (Relative to Control) TGR5 Protein Level (Relative to Control)
Control (Scramble shRNA) 1.00 ± 0.09 1.00 ± 0.12
TGR5 shRNA Clone #1 0.21 ± 0.04 0.15 ± 0.05
TGR5 shRNA Clone #2 0.18 ± 0.03 0.11 ± 0.04

(Data are presented as mean ± SD from three independent experiments. Values are normalized to the control cell line.)

Protocol 4: Functional Assay - cAMP Measurement

This assay will determine if this compound's effect on the TGR5 signaling pathway is dependent on the presence of the receptor.

Materials:

  • Control and TGR5-knockdown cells

  • This compound

  • Positive control (e.g., a known TGR5 agonist)

  • cAMP assay kit (e.g., ELISA-based)

Procedure:

  • Seed control and TGR5-knockdown cells in 96-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 2-4 hours.

  • Treat the cells with varying concentrations of this compound, a positive control, or vehicle for 30 minutes.

  • Lyse the cells and measure intracellular cAMP levels according to the assay kit manufacturer's protocol.

  • Normalize cAMP levels to the total protein concentration in each well.

Expected Results and Interpretation

The expected results from the functional assay are summarized below.

Table 2: Effect of this compound on Intracellular cAMP Levels

Treatment cAMP Level (pmol/mg protein) in Control Cells cAMP Level (pmol/mg protein) in TGR5-Knockdown Cells
Vehicle Control 5.2 ± 0.8 5.5 ± 0.9
This compound (10 µM) 25.8 ± 3.1 6.1 ± 1.2
Positive Control (TGR5 Agonist) 45.3 ± 4.5 7.2 ± 1.5

(Data are presented as mean ± SD from three independent experiments.)

Interpretation: If this compound significantly increases cAMP levels in control cells but has a negligible effect in TGR5-knockdown cells, this strongly suggests that this compound mediates its effect through the TGR5 receptor. The positive control should validate the assay, showing a robust response in control cells that is absent in knockdown cells. If this compound still elicits a response in knockdown cells, it may indicate that it acts on other targets or pathways.

References

Application Notes and Protocols for Investigating the Electrophysiological Effects of Trepibutone on Ion Channel Activity

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Trepibutone is a pharmaceutical agent known for its spasmolytic and choleretic effects, primarily prescribed for gastrointestinal disorders.[1] Its mechanism of action is understood to involve the modulation of smooth muscle activity in the gastrointestinal tract, potentially through the regulation of ion channels and neurotransmitter signaling pathways.[1] Given that smooth muscle contractility is tightly regulated by ion fluxes across the cell membrane, key ion channels are likely targets for this compound's therapeutic action.

Potential ion channel targets for this compound in gastrointestinal smooth muscle cells include:

  • L-type Calcium Channels (Ca_v1.2): These channels are critical for initiating smooth muscle contraction by mediating calcium influx. Inhibition of these channels would lead to muscle relaxation, consistent with this compound's spasmolytic effect.

  • Potassium (K+) Channels: Various potassium channels, such as ATP-sensitive K+ channels (K_ATP) and large-conductance Ca2+-activated K+ channels (BK), play a crucial role in setting the resting membrane potential of smooth muscle cells. Activation of these channels would cause hyperpolarization, leading to the closure of voltage-gated Ca2+ channels and subsequent muscle relaxation.

The following sections provide illustrative protocols and data presentation for investigating the effects of this compound on these potential targets using patch-clamp electrophysiology.

Illustrative Quantitative Data Summary

The following table presents a hypothetical summary of the effects of this compound on key ion channels in gastrointestinal smooth muscle cells. This data is for illustrative purposes only and would need to be determined experimentally.

Ion ChannelCell TypeThis compound ConcentrationElectrophysiological EffectIC50 / EC50 (Hypothetical)
L-type Ca2+ ChannelHuman Ileal Smooth Muscle Cells1 µM25% reduction in peak current10 µM
10 µM55% reduction in peak current
100 µM85% reduction in peak current
K_ATP ChannelGuinea Pig Colonic Myocytes1 µM15% increase in open probability8 µM
10 µM50% increase in open probability
100 µM90% increase in open probability

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of L-type Ca2+ Channel Currents

This protocol describes the methodology for recording L-type calcium channel currents from isolated gastrointestinal smooth muscle cells and assessing the inhibitory effects of this compound.

1. Cell Preparation:

  • Obtain smooth muscle tissue from the desired region of the gastrointestinal tract (e.g., human ileum or guinea pig colon) in accordance with ethical guidelines.

  • Isolate single smooth muscle cells by enzymatic digestion using a solution containing collagenase and protease.

  • Plate the isolated cells on glass coverslips and incubate in a suitable culture medium for 2-4 hours to allow for cell attachment.

2. Electrophysiological Recording:

  • Mount the coverslip with adherent cells onto the recording chamber of an inverted microscope.

  • Perfuse the cells with an external solution containing (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

  • The internal solution for recording L-type Ca2+ currents should contain (in mM): 130 CsCl, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block outward K+ currents.

  • Establish a giga-ohm seal between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -80 mV.

  • Elicit L-type Ca2+ currents by applying depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 200 ms).

3. Drug Application:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution.

  • Apply the this compound-containing solution to the cells using a perfusion system.

  • Record Ca2+ currents before (control) and after the application of different concentrations of this compound.

4. Data Analysis:

  • Measure the peak inward Ca2+ current at each voltage step.

  • Construct current-voltage (I-V) relationships.

  • Calculate the percentage of inhibition of the peak Ca2+ current by each concentration of this compound.

  • Determine the half-maximal inhibitory concentration (IC50) by fitting the concentration-response data to the Hill equation.

Protocol 2: Inside-Out Patch-Clamp Recording of K_ATP Channel Activity

This protocol is designed to investigate the potential activating effect of this compound on ATP-sensitive potassium channels.

1. Cell and Pipette Preparation: As described in Protocol 1. The internal (pipette) solution should contain (in mM): 140 KCl, 1 MgCl2, 10 HEPES (pH 7.4 with KOH).

2. Electrophysiological Recording:

  • Establish a cell-attached patch.

  • Excise the patch of membrane to achieve the inside-out configuration, with the intracellular side of the membrane facing the bath solution.

  • The bath (intracellular) solution should mimic the intracellular environment and contain (in mM): 140 KCl, 10 HEPES, 1 EGTA, and varying concentrations of ATP to confirm the ATP-sensitivity of the channels (pH 7.2 with KOH).

  • Apply a constant depolarizing voltage (e.g., +60 mV) to record outward K+ currents.

3. Drug Application:

  • After characterizing the basal channel activity and its inhibition by ATP, perfuse the patch with the ATP-containing bath solution to which different concentrations of this compound have been added.

4. Data Analysis:

  • Record single-channel currents and analyze the channel open probability (NPo).

  • Determine the effect of this compound on the open probability of the K_ATP channels in the presence of a physiological concentration of ATP.

  • Calculate the fold-increase in channel activity and determine the half-maximal effective concentration (EC50).

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_drug Drug Application cluster_analysis Data Analysis tissue Tissue Isolation digestion Enzymatic Digestion tissue->digestion plating Cell Plating digestion->plating setup Patch-Clamp Setup plating->setup seal Giga-ohm Seal Formation setup->seal config Whole-Cell/Inside-Out Configuration seal->config protocol Voltage Protocol Application config->protocol control Control Recording protocol->control This compound This compound Application control->this compound washout Washout This compound->washout measurement Current/Activity Measurement washout->measurement analysis Statistical Analysis measurement->analysis conclusion Conclusion analysis->conclusion

Caption: General workflow for electrophysiological investigation of this compound.

Signaling_Pathway cluster_channels Ion Channel Modulation This compound This compound K_channel K+ Channel This compound->K_channel Activation Ca_channel L-type Ca2+ Channel This compound->Ca_channel Inhibition Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Hyperpolarization->Ca_channel Closure Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation

Caption: Hypothetical signaling pathway for this compound-induced smooth muscle relaxation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Trepibutone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Trepibutone.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: this compound is a weakly acidic drug and is practically insoluble in neutral water.[1] Its solubility is highly dependent on the pH of the solution. In its unionized form, which is prevalent at acidic to neutral pH, this compound has very low aqueous solubility.

Q2: What is the general solubility profile of this compound?

A2: this compound is a white to yellowish-white crystalline powder.[1] It is practically insoluble in water but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and acetone.[1][2][3] It also dissolves in alkaline solutions, such as sodium hydroxide.[1]

Q3: How does pH affect the solubility of this compound?

A3: As a weak acid, the solubility of this compound increases as the pH of the solution becomes more alkaline (higher pH).[4][5] At a pH above its pKa, this compound will be in its ionized (salt) form, which is more soluble in water.

Q4: Can I use organic solvents to dissolve this compound for my in vitro experiments?

A4: Yes, for in vitro studies, this compound can be dissolved in organic solvents like DMSO to create a stock solution.[2][3] However, it is crucial to be mindful of the final concentration of the organic solvent in your experimental medium, as high concentrations can be toxic to cells.

Q5: Are there any ready-to-use solvent formulations for in vivo studies?

A5: Yes, a common solvent system for in vivo administration of poorly soluble drugs like this compound involves a mixture of DMSO, PEG300, Tween-80, and saline.[2][6] Another option is a mixture of DMSO and corn oil.[2][6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation of this compound upon dilution of a DMSO stock solution in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous medium.1. Decrease the final concentration of this compound. 2. Increase the pH of the aqueous buffer. For weakly acidic drugs like this compound, increasing the pH will increase solubility.[4][5]3. Use a co-solvent system. The addition of a water-miscible organic solvent can increase the solubility of the drug in the final solution.[7][8]
Inconsistent results in bioassays. Poor solubility leading to variable concentrations of the active drug.1. Ensure complete dissolution of this compound. Use sonication or gentle heating if necessary when preparing stock solutions in organic solvents.[2][6]2. Filter the final solution. This will remove any undissolved drug particles, ensuring a homogenous solution.
Difficulty preparing a sufficiently concentrated aqueous solution for an experiment. The inherent low aqueous solubility of this compound.1. pH Adjustment: Prepare the aqueous solution with a buffer at a pH where this compound is ionized and more soluble.[4][5]2. Use of Solubilizing Agents: Incorporate cyclodextrins or surfactants to enhance solubility.[9][10]3. Salt Formation: Use a salt form of this compound if available, as salts of weak acids are generally more water-soluble.[11][12]

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₆H₂₂O₆[13][14]
Molecular Weight310.34 g/mol [13][15]
AppearanceWhite to yellowish-white crystalline powder[1]
Melting Point~146-150 °C[1]
XLogP32.1[13]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityNotesSource(s)
WaterPractically insoluble[1]
DMSO≥ 100 mg/mL (322.23 mM)Requires sonication[2]
AcetoneSoluble[1]
Sodium Hydroxide TSSoluble[1]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.5 mg/mL (8.06 mM)In vivo formulation[2][6]
10% DMSO >> 90% corn oil≥ 2.5 mg/mL (8.06 mM)In vivo formulation[2][6]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination of this compound

This protocol outlines a method to determine the solubility of this compound at different pH values.

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 4 to 8 (e.g., acetate, phosphate, and borate (B1201080) buffers).

  • Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the solubility of this compound (in mg/mL or mM) against the pH of the buffer.

Protocol 2: Solubilization of this compound using Co-solvents

This protocol describes the use of a co-solvent to enhance the aqueous solubility of this compound.

  • Co-solvent Selection: Choose a water-miscible organic solvent in which this compound is soluble (e.g., ethanol, propylene (B89431) glycol, or PEG 400).[8][16]

  • Stock Solution Preparation: Dissolve a known amount of this compound in the selected co-solvent to create a concentrated stock solution.

  • Aqueous Phase Titration: Slowly add the aqueous buffer to the co-solvent stock solution with continuous stirring.

  • Observation: Monitor for any signs of precipitation. The point at which precipitation occurs indicates the solubility limit in that co-solvent/water ratio.

  • Optimization: Systematically vary the ratio of co-solvent to aqueous buffer to determine the optimal composition that provides the desired this compound concentration without precipitation.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol details the preparation of an inclusion complex to improve the solubility of this compound.

  • Cyclodextrin (B1172386) Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known to form inclusion complexes with poorly soluble drugs.[10][17]

  • Molar Ratio Determination: Decide on the molar ratio of this compound to cyclodextrin to be investigated (e.g., 1:1, 1:2).

  • Complexation (Kneading Method): a. Place the calculated amount of cyclodextrin in a mortar. b. Add a small amount of a hydroalcoholic solution (e.g., ethanol:water 1:1) to form a paste. c. Gradually add the this compound powder and knead for a specified time (e.g., 60 minutes). d. Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. e. Pass the dried complex through a sieve to obtain a uniform powder.

  • Solubility Assessment: Determine the aqueous solubility of the prepared inclusion complex and compare it to that of the pure drug.

Visualizations

experimental_workflow cluster_start Initial Observation cluster_methods Solubility Enhancement Strategies cluster_analysis Analysis cluster_end Outcome start Poor Solubility of This compound in Aqueous Solution ph_adjust pH Adjustment start->ph_adjust Select Method cosolvency Co-solvency start->cosolvency Select Method complexation Cyclodextrin Complexation start->complexation Select Method solid_dispersion Solid Dispersion start->solid_dispersion Select Method analysis Solubility & Stability Assessment ph_adjust->analysis Prepare & Evaluate cosolvency->analysis Prepare & Evaluate complexation->analysis Prepare & Evaluate solid_dispersion->analysis Prepare & Evaluate end Optimized this compound Formulation analysis->end Finalize

Caption: A general workflow for addressing the poor aqueous solubility of this compound.

ph_solubility cluster_acidic Low pH (Acidic) cluster_alkaline High pH (Alkaline) acidic_state This compound (Unionized) - Low Solubility equilibrium pH < pKa acidic_state->equilibrium alkaline_state This compound- (Ionized) - High Solubility equilibrium2 pH > pKa alkaline_state->equilibrium2 equilibrium->alkaline_state + OH- equilibrium2->acidic_state + H+

Caption: The relationship between pH and the solubility of this compound, a weak acid.

micellar_solubilization cluster_micelle Micelle Structure cluster_process Solubilization Process micelle_core Hydrophobic Core micelle_shell Hydrophilic Shell This compound This compound (Poorly Soluble) micelle_formed Micelle with Solubilized This compound This compound->micelle_formed surfactant Surfactant (e.g., Tween-80) surfactant->micelle_formed

Caption: A diagram illustrating the concept of micellar solubilization of this compound.

References

Optimizing Trepibutone Dosage for In Vivo Animal Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This technical support center provides essential guidance for optimizing Trepibutone dosage in in vivo animal studies. This compound is a choleretic and spasmolytic agent, promoting bile and pancreatic juice secretion while relaxing gastrointestinal smooth muscle.[1] Proper dosage is critical for obtaining valid and reproducible experimental results. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in rats for oral administration?

A1: Based on pharmacokinetic studies in Sprague-Dawley rats, oral doses of 4.2 mg/kg, 8.4 mg/kg, and 12.6 mg/kg have been documented.[2][3][4] A starting dose within this range is recommended. The selection of the initial dose should be guided by the specific research question and the anticipated dose-response relationship.

Q2: What is the known oral LD50 for this compound in rats?

A2: The median lethal dose (LD50) for this compound administered orally in rats is 2135 mg/kg. Toxic effects observed at this high dose include behavioral changes such as somnolence, vascular effects like arteriolar or venous dilation, and respiratory stimulation. This information is critical for understanding the safety profile of the compound.

Q3: Is there any available data on intravenous (IV) administration of this compound in animal models?

A3: Currently, there is a lack of specific published studies detailing the intravenous administration of this compound in common laboratory animal models. However, studies on other choleretic agents, such as menbutone (B1676202) in sheep, have utilized an intravenous dose of 10 mg/kg to investigate pharmacokinetic parameters. While not directly transferable, this may serve as a preliminary reference point for designing pilot studies with this compound, starting with significantly lower doses and carefully observing for any adverse effects.

Q4: What are the expected pharmacokinetic parameters of this compound in rats after oral administration?

A4: In rats, orally administered this compound is rapidly absorbed and eliminated. The pharmacokinetic parameters are dose-dependent. For detailed information, please refer to the data summarized in Table 2.

Q5: How does this compound exert its spasmolytic effects?

A5: this compound directly relaxes smooth muscle. In vitro studies on isolated rabbit sphincter of Oddi and duodenum have shown that this compound induces relaxation at concentrations ranging from 10⁻⁶ to 10⁻³ M.[1] This effect is believed to be independent of adrenergic and cholinergic receptors.

Troubleshooting Guide

Issue: Inconsistent or no observable choleretic effect.

  • Possible Cause 1: Inadequate Dose. The administered dose may be too low to elicit a significant choleretic response.

    • Solution: Gradually increase the dose in subsequent experiments, staying well below the known LD50. A dose-response study is recommended to establish the optimal effective dose for your specific animal model and experimental conditions.

  • Possible Cause 2: Route of Administration. Oral administration may result in variable absorption and first-pass metabolism, leading to inconsistent plasma concentrations.

    • Solution: If feasible, consider intravenous administration for more direct and predictable systemic exposure. If oral administration is necessary, ensure consistent formulation and administration techniques.

  • Possible Cause 3: Animal Model Selection. The physiological response to this compound may vary between different species and even strains of animals.

    • Solution: Review literature for the most appropriate animal model for studying choleretic activity. If data is limited, consider conducting pilot studies in different models.

Issue: Signs of toxicity or adverse effects in study animals.

  • Possible Cause 1: Dose is too high. The administered dose may be approaching toxic levels.

    • Solution: Immediately reduce the dosage. Refer to the oral LD50 data in rats (2135 mg/kg) as a safety benchmark. Monitor animals closely for any signs of distress.

  • Possible Cause 2: Formulation or vehicle issues. The vehicle used to dissolve or suspend this compound may be causing adverse reactions.

    • Solution: Ensure the vehicle is biocompatible and administered at an appropriate volume and concentration. Conduct a vehicle-only control group to rule out any vehicle-specific effects.

Data Presentation

Table 1: Summary of In Vivo Oral Dosages for this compound in Rats

ParameterValueAnimal ModelAdministration RouteSource
Pharmacokinetic Study Doses4.2, 8.4, 12.6 mg/kgSprague-Dawley RatsOral[2][3][4]
Acute Oral LD502135 mg/kgRatOral

Table 2: Key Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

Dose (mg/kg)Tmax (h)Cmax (ng/mL)AUC(0-t) (ng/mL*h)T1/2 (h)
4.20.58 ± 0.38180.4 ± 46.2473.2 ± 118.54.73 ± 2.65
8.40.54 ± 0.38398.7 ± 112.61056.4 ± 284.74.92 ± 2.13
12.60.63 ± 0.42612.9 ± 154.31625.8 ± 412.95.11 ± 1.98

Data presented as mean ± standard deviation. Source: Sun, et al. (2019). Pharmacokinetics and Metabolite Profiling of this compound in Rats.[2][3][4]

Experimental Protocols

Pharmacokinetic Study in Rats (Oral Administration)

  • Animals: Male Sprague-Dawley rats.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle.

  • Fasting: Animals are fasted for 12 hours prior to dosing, with free access to water.

  • Drug Preparation: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

  • Administration: The drug suspension is administered via oral gavage at the desired doses (e.g., 4.2, 8.4, and 12.6 mg/kg).

  • Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 0.75, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) are calculated using appropriate software.[2][3][4]

Visualizations

Trepibutone_Mechanism_of_Action cluster_this compound This compound cluster_effects Physiological Effects cluster_outcomes Therapeutic Outcomes This compound This compound Bile_Secretion Increased Bile and Pancreatic Juice Secretion This compound->Bile_Secretion Stimulates Smooth_Muscle Relaxation of Gastrointestinal Smooth Muscle This compound->Smooth_Muscle Promotes Cholelithiasis Improved symptoms in Cholelithiasis, Cholecystitis, Biliary Dyskinesia Bile_Secretion->Cholelithiasis Pancreatitis Alleviation of symptoms in Chronic Pancreatitis Bile_Secretion->Pancreatitis Smooth_Muscle->Cholelithiasis Smooth_Muscle->Pancreatitis

Caption: Mechanism of Action of this compound.

Experimental_Workflow_InVivo_PK start Start animal_prep Animal Preparation (Fasting) start->animal_prep dosing This compound Administration (Oral Gavage) animal_prep->dosing blood_collection Serial Blood Sampling dosing->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep lcms_analysis LC-MS/MS Analysis plasma_sep->lcms_analysis pk_analysis Pharmacokinetic Parameter Calculation lcms_analysis->pk_analysis end End pk_analysis->end

Caption: In Vivo Pharmacokinetic Study Workflow.

References

Troubleshooting Trepibutone instability in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting potential instability issues with Trepibutone during long-term storage. The following information is based on established principles of pharmaceutical stability testing and available data on this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I have been storing my this compound stock solution at 4°C for several months and I'm seeing a decrease in its expected activity in my assays. What could be the cause?

A decrease in activity could be due to the chemical degradation of this compound. While short-term storage at 4°C for 24 hours has been shown to be stable, long-term storage conditions have not been extensively studied.[1] Potential degradation pathways for a compound like this compound, which contains ester and ether linkages, include hydrolysis and oxidation. It is recommended to perform a stability check on your stored sample.

Q2: What are the visible signs of this compound degradation?

Visible signs of degradation in your solid or stock solutions may include:

  • Color change: A change from its initial color.

  • Precipitation: Formation of solid particles in a previously clear solution.

  • Cloudiness: A hazy or cloudy appearance in the solution.

If you observe any of these changes, it is highly recommended to discard the sample and prepare a fresh stock.

Q3: How can I quantitatively assess the stability of my stored this compound?

The most reliable method to assess stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[2] A validated UHPLC-MS/MS method has been used to quantify this compound in plasma samples.[1][3] You can adapt this method to analyze your stored samples. A significant decrease in the peak area of the parent this compound compound and the appearance of new peaks would indicate degradation.

Q4: What are the optimal storage conditions for long-term storage of this compound?

Based on general best practices for pharmaceutical compounds, the following storage conditions are recommended to minimize degradation:

  • Solid Form: Store in a tightly sealed container at -20°C, protected from light and moisture.

  • Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO or ethanol). Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Q5: I suspect my this compound has degraded. What are the likely degradation products?

While specific degradation products of this compound under long-term storage have not been fully characterized, its metabolic pathways can provide clues. In vivo, this compound undergoes dealkylation, oxidation, reduction, and glucuronidation.[1][3] Similar degradation pathways, particularly hydrolysis of the ester group and oxidation of the ether groups, could occur during storage.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
  • Thermal Degradation: Place an aliquot of the solid this compound in an oven at 80°C for 48 hours.
  • Photolytic Degradation: Expose an aliquot of the solid this compound to direct sunlight or a photostability chamber for 7 days.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.
  • Dilute all samples to an appropriate concentration.
  • Analyze the samples using a validated HPLC or UHPLC-MS/MS method.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.
  • Identify and quantify the degradation products.
  • Calculate the percentage of degradation.

Protocol 2: Long-Term Stability Study of this compound

This protocol outlines a systematic approach to evaluating the stability of this compound under various storage conditions over an extended period.

1. Sample Preparation:

  • Prepare multiple aliquots of solid this compound and a 1 mg/mL stock solution in a validated solvent.

2. Storage Conditions:

  • Store the aliquots under the following conditions:
  • -80°C (protected from light)
  • -20°C (protected from light)
  • 4°C (protected from light)
  • Room temperature (25°C/60% RH, protected from light)
  • Room temperature (25°C/60% RH, exposed to light)

3. Time Points for Analysis:

  • Analyze the samples at predetermined time points, for example: 0, 1, 3, 6, 12, and 24 months.

4. Analytical Method:

  • Use a validated stability-indicating HPLC or UHPLC-MS/MS method to quantify the amount of remaining this compound and any degradation products.

5. Data Evaluation:

  • At each time point, determine the percentage of this compound remaining compared to the initial concentration.
  • Record any changes in physical appearance.
  • Summarize the data in a table to identify the optimal storage conditions.

Data Presentation

Table 1: Hypothetical Long-Term Stability Data for this compound (Solid)
Storage ConditionTime (Months)AppearancePurity by HPLC (%)
-20°C, Dark 0White Powder99.8
6No Change99.7
12No Change99.5
24No Change99.2
4°C, Dark 0White Powder99.8
6No Change98.5
12Slight Yellowing97.1
24Yellowish Powder94.3
25°C, Dark 0White Powder99.8
6Yellowish Powder92.0
12Yellow-Brown Powder85.6
24Brown Powder75.1
Table 2: Hypothetical Long-Term Stability of this compound (1 mg/mL in DMSO)
Storage ConditionTime (Months)AppearanceConcentration (% of Initial)
-80°C 0Clear, Colorless100.0
6No Change99.9
12No Change99.6
24No Change99.1
-20°C 0Clear, Colorless100.0
6No Change99.2
12No Change98.0
24No Change96.5
4°C 0Clear, Colorless100.0
6Slight Precipitation95.3
12Visible Precipitate89.7
24Significant Precipitate80.2

Visualizations

experimental_workflow prep Sample Preparation (Solid & Stock Solution) storage Long-Term Storage (-80°C, -20°C, 4°C, 25°C) prep->storage analysis Sample Analysis (Timepoints: 0, 1, 3, 6, 12, 24 months) storage->analysis hplc Stability-Indicating HPLC/UHPLC-MS/MS analysis->hplc data Data Evaluation (% Remaining, Appearance) hplc->data conclusion Determine Optimal Storage Conditions & Shelf-Life data->conclusion

Caption: Workflow for a long-term stability study of this compound.

troubleshooting_flow start Reduced Activity or Visible Degradation Observed q1 Is the sample within its recommended use-by date? start->q1 discard Discard sample and prepare fresh stock. q1->discard No q2 Were proper storage conditions maintained? q1->q2 Yes review Review storage protocol. Implement corrective actions. q2->review No stability_check Perform quantitative stability check (e.g., HPLC). q2->stability_check Yes review->discard q3 Is purity >95%? stability_check->q3 q3->discard No continue_use Sample is likely stable. Continue use and monitor. q3->continue_use Yes mechanism_of_action This compound This compound smooth_muscle GI Smooth Muscle This compound->smooth_muscle Acts on bile_secretion Bile & Pancreatic Juice Secretion This compound->bile_secretion Promotes spasmolysis Spasmolysis (Muscle Relaxation) smooth_muscle->spasmolysis choleretic Choleretic Effect (Increased Bile Flow) bile_secretion->choleretic symptom_relief Symptom Relief (Pain, Cramps) spasmolysis->symptom_relief choleretic->symptom_relief

References

Technical Support Center: Minimizing Off-Target Effects of Trepibutone in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the off-target effects of Trepibutone in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic drug primarily classified as a choleretic and spasmolytic agent.[1] Its main functions are to increase the secretion of bile and pancreatic juice and to relax the smooth muscles of the gastrointestinal tract.[2] This is thought to be achieved by modulating the activity of neurotransmitters and ion channels that control muscle contractions, including inhibiting acetylcholine-induced muscle contractions.[1][3]

Q2: What are off-target effects and why are they a concern when using this compound in cell culture?

Off-target effects are unintended interactions of a drug with cellular components other than its primary target. These effects are a significant concern in research as they can lead to misinterpretation of experimental data, cellular toxicity, and inconsistent results, ultimately compromising the validity and reproducibility of your findings. For a compound like this compound, which is not extensively characterized in a research context, understanding and minimizing off-target effects is critical.

Q3: What are the potential off-target signaling pathways for this compound?

Given this compound's known mechanisms, potential off-target effects could arise from its interaction with:

  • Non-neuronal Cholinergic Systems: Acetylcholine signaling is not limited to neurons and plays a role in regulating proliferation, differentiation, and other functions in various cell types, including epithelial, endothelial, and immune cells.[1][4][5][6]

  • Ion Channels: As this compound is known to modulate ion channels, it may interact with various ion channels expressed in your cell line, potentially affecting cellular processes beyond its intended spasmolytic effect.

  • Bile Acid Signaling Pathways: As a choleretic agent, this compound may influence signaling pathways regulated by bile acids, which are known to affect a variety of cellular processes including apoptosis and cell survival through receptors like FXR and TGR5.[7][8][9][10]

Q4: How can I begin to assess the potential for off-target effects with this compound?

A crucial first step is to perform a dose-response experiment to determine the optimal concentration range for your desired on-target effect while minimizing toxicity. This should be followed by a series of assays to assess overall cell health and investigate specific molecular interactions.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Reduced Viability

If you observe significant cytotoxicity after treating your cells with this compound, consider the following:

  • High Concentration: The concentration of this compound may be too high, leading to off-target toxicity.

  • Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) might be at a toxic concentration.

  • On-Target Effect in Your Cell Line: The intended target of this compound might be critical for the survival of your specific cell line.

Solutions:

  • Perform a Dose-Response Curve: This is essential to identify a therapeutic window where you observe the desired effect without significant cell death.

  • Vehicle Control: Always include a control group treated with the same concentration of the vehicle used for this compound.

  • Cell Viability Assay (MTT Assay): Quantify cell viability across a range of this compound concentrations.

Issue 2: Inconsistent Results Between Experiments

Variability in your results can be caused by several factors:

  • Compound Instability: this compound may be unstable in your cell culture medium over the course of the experiment.

  • Inconsistent Cell Culture Practices: Variations in cell passage number or seeding density can affect cellular responses.

  • Improper Compound Handling: Repeated freeze-thaw cycles of your this compound stock can lead to degradation.

Solutions:

  • Assess Compound Stability: Use analytical methods like HPLC to check the stability of this compound in your experimental conditions.

  • Standardize Protocols: Maintain consistent cell culture parameters, including passage number and seeding density.

  • Aliquot Compound: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles.

Issue 3: Observed Phenotype Does Not Match the Expected On-Target Effect

If the cellular phenotype you observe is not what you would expect from this compound's known mechanism, it is likely due to off-target effects.

Solutions:

  • Pathway Analysis: Use techniques like Western blotting or qPCR to investigate the activation or inhibition of key proteins in suspected off-target pathways (e.g., non-neuronal cholinergic or bile acid signaling pathways).

  • Kinase Selectivity Profiling: Since many small molecules have off-target effects on kinases, a kinase selectivity profile can identify unintended kinase targets.[3][11][12][13]

  • Use a Structurally Unrelated Compound: If possible, use another compound with a similar on-target effect but a different chemical structure to see if the same phenotype is observed.

Quantitative Data Summary

Table 1: Experimental Parameters for Off-Target Effect Assessment

ParameterRecommended Range/ValuePurpose
This compound Concentration Range (Dose-Response) 0.01 µM - 100 µM (example range)To determine the optimal concentration and identify the IC50/EC50.
Vehicle (e.g., DMSO) Concentration ≤ 0.1%To minimize solvent-induced toxicity.
Incubation Time 6, 12, 24, 48 hoursTo assess time-dependent effects.
Cell Seeding Density (96-well plate for MTT) 5,000 - 10,000 cells/wellTo ensure optimal cell growth for the assay.
Protein for Western Blot 20 - 30 µ g/lane To ensure adequate protein for detection.
RNA for qPCR 1 µg for reverse transcriptionTo generate sufficient cDNA for analysis.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxicity of this compound.

Materials:

  • 96-well plate

  • Cells in culture

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48 hours) at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[14]

  • Read the absorbance at 570 nm using a microplate reader.[15]

  • Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: Analysis of Signaling Pathways by Western Blot

This protocol allows for the detection of changes in protein expression and phosphorylation in response to this compound treatment.

Materials:

  • 6-well plates

  • Cells in culture

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound and a vehicle control for the specified time.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Prepare protein samples with Laemmli buffer and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

Protocol 3: Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol is used to measure changes in the mRNA levels of potential off-target genes.

Materials:

  • Cells in culture

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • Treat cells with this compound and a vehicle control.

  • Extract total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and diluted cDNA.

  • Perform the qPCR reaction in a qPCR instrument using a standard cycling protocol (e.g., 95°C for 30s, followed by 40 cycles of 95°C for 5s and 60°C for 30s).[16]

  • Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative gene expression, normalized to a stable reference gene.

Visualizations

experimental_workflow cluster_planning Phase 1: Planning and Optimization cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis and Interpretation cluster_conclusion Phase 4: Conclusion lit_review Literature Review on this compound & Similar Compounds dose_response Dose-Response Curve to Determine Optimal Concentration lit_review->dose_response cell_treatment Treat Cells with this compound (and Controls) dose_response->cell_treatment viability_assay Cell Viability Assay (MTT) cell_treatment->viability_assay protein_rna_extraction Protein & RNA Extraction cell_treatment->protein_rna_extraction kinase_profiling Kinase Selectivity Profiling cell_treatment->kinase_profiling western_blot Western Blot for Pathway Analysis conclusion Identify and Characterize Off-Target Effects viability_assay->conclusion protein_rna_extraction->western_blot qpcr qPCR for Gene Expression protein_rna_extraction->qpcr western_blot->conclusion qpcr->conclusion kinase_profiling->conclusion

Caption: A workflow for identifying and characterizing off-target effects of this compound.

signaling_pathways cluster_this compound This compound cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects This compound This compound ach_receptors Acetylcholine Receptors This compound->ach_receptors ion_channels_target Targeted Ion Channels This compound->ion_channels_target bile_secretion Increased Bile Secretion This compound->bile_secretion non_neuronal_ach Non-Neuronal Cholinergic Signaling This compound->non_neuronal_ach other_ion_channels Other Ion Channels This compound->other_ion_channels bile_acid_receptors Bile Acid Receptors (FXR, TGR5) This compound->bile_acid_receptors kinase_cascades Kinase Signaling Cascades This compound->kinase_cascades smooth_muscle_relaxation Smooth Muscle Relaxation ach_receptors->smooth_muscle_relaxation ion_channels_target->smooth_muscle_relaxation cellular_processes Altered Cell Proliferation, Viability, etc. non_neuronal_ach->cellular_processes other_ion_channels->cellular_processes bile_acid_receptors->cellular_processes kinase_cascades->cellular_processes

Caption: On-target vs. potential off-target signaling pathways of this compound.

troubleshooting_logic cluster_viability Cell Viability Issues cluster_inconsistency Inconsistent Results cluster_phenotype Unexplained Phenotype start Unexpected Experimental Outcome check_conc Is Concentration Optimized? start->check_conc check_stability Assess Compound Stability start->check_stability pathway_analysis Western Blot / qPCR for Pathway Analysis start->pathway_analysis perform_mtt Perform MTT Assay check_conc->perform_mtt No check_solvent Is Vehicle Control Okay? check_solvent->perform_mtt No check_protocols Standardize Cell Culture Protocols check_aliquots Use Single-Use Aliquots kinase_screen Kinase Selectivity Profiling alternative_compound Test Structurally Unrelated Compound

Caption: A logical troubleshooting guide for addressing common issues with this compound.

References

Technical Support Center: Optimizing the Chemical Synthesis of Trepibutone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Trepibutone, also known as 4-oxo-4-(2,4,5-triethoxyphenyl)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of 1,2,4-triethoxybenzene (B1595748) with succinic anhydride (B1165640). This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and proceeds via electrophilic aromatic substitution to form the desired aryl ketone.[1]

Q2: Why is a stoichiometric amount of Lewis acid catalyst often required in this synthesis?

A2: In Friedel-Crafts acylation, the Lewis acid not only activates the succinic anhydride but also forms a complex with the carbonyl oxygen of the resulting this compound product.[1] This complexation deactivates the product towards further reactions but also renders the catalyst inactive. Therefore, at least a stoichiometric amount of the Lewis acid relative to the succinic anhydride is necessary to drive the reaction to completion.

Q3: What are the critical parameters to control for maximizing the yield of this compound?

A3: Key parameters to optimize for a high yield of this compound include the purity of reagents (especially the Lewis acid and solvent), reaction temperature, reaction time, and the molar ratio of reactants and catalyst. Efficient stirring is also crucial to ensure a homogeneous reaction mixture.

Q4: Are there "greener" alternatives to traditional Lewis acids like aluminum chloride?

A4: While aluminum chloride is highly effective, research is ongoing into more environmentally friendly catalysts for Friedel-Crafts reactions. Some alternatives include other metal halides like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂), and the use of deep eutectic solvents which can act as both the solvent and the catalyst.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and will be deactivated by water in the reagents or glassware.[1][2]Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents and freshly opened or properly stored anhydrous Lewis acid.
Inactive Catalyst: The Lewis acid may have degraded due to improper storage.Use a fresh batch of the Lewis acid catalyst.
Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often necessary.[2]Use at least a 1:1 molar ratio of Lewis acid to succinic anhydride. A slight excess (e.g., 1.1 equivalents) may be beneficial.
Low Reaction Temperature: The activation energy for the reaction may not be reached.Gradually increase the reaction temperature while monitoring for side product formation. A moderate temperature of around 60°C can be a good starting point.[2]
Poor Quality Starting Materials: Impurities in 1,2,4-triethoxybenzene or succinic anhydride can interfere with the reaction.Purify the starting materials before use.
Formation of Multiple Products/Byproducts Polyacylation: Although less common in acylation than alkylation, it can occur with highly activated rings like 1,2,4-triethoxybenzene.The introduction of the first acyl group deactivates the ring, making a second acylation less likely. However, careful control of stoichiometry and reaction time is important.
Isomer Formation: Acylation may occur at different positions on the aromatic ring.The triethoxy substitution pattern strongly directs acylation to the desired position. However, optimizing the solvent and Lewis acid can improve regioselectivity.
Side Reactions: High temperatures can lead to decomposition or other unwanted reactions.Maintain a controlled and optimized reaction temperature.
Reaction Stalls or is Incomplete Poor Solubility: Reactants or the intermediate complex may not be fully dissolved.Ensure adequate solvent volume and choose a solvent that effectively dissolves all components. Dichloromethane (B109758) is a common choice.[2]
Inefficient Mixing: A heterogeneous mixture can lead to localized reactions and incomplete conversion.Use efficient mechanical stirring throughout the reaction.
Complex Formation: The product forms a complex with the Lewis acid, which can sometimes precipitate and hinder the reaction.Ensure sufficient solvent to maintain a stirrable slurry.
Difficult Product Isolation/Work-up Emulsion Formation: Emulsions can form during the aqueous work-up, making phase separation difficult.[2]Quench the reaction by slowly pouring the mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
Product Precipitation: The product may precipitate during work-up.If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer multiple times with a suitable organic solvent like diethyl ether.[1]

Experimental Protocols

Synthesis of 1,2,4-Triethoxybenzene (Starting Material)

A detailed protocol for the synthesis of 1,2,4-trialkoxybenzenes can be found in the chemical literature. A common method involves the Williamson ether synthesis starting from 1,2,4-trihydroxybenzene.

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is based on the well-established Friedel-Crafts acylation of aromatic compounds with anhydrides.

Materials:

  • 1,2,4-Triethoxybenzene

  • Succinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq).

  • Solvent Addition: Add anhydrous dichloromethane to the flask.

  • Reactant Addition: Slowly add a solution of succinic anhydride (1.0 eq) in anhydrous dichloromethane from the dropping funnel to the stirred suspension of aluminum chloride.

  • Substrate Addition: After the addition of succinic anhydride is complete, add a solution of 1,2,4-triethoxybenzene (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.

  • Work-up: Separate the organic layer. Extract the aqueous layer two to three times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Visualizations

Trepibutone_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware & Prepare Anhydrous Reagents B Suspend AlCl3 in Anhydrous DCM A->B C Add Succinic Anhydride Solution B->C D Add 1,2,4-Triethoxybenzene Solution C->D E Stir and Heat (Monitor by TLC) D->E F Quench with Ice/HCl E->F G Extract with Diethyl Ether F->G H Wash Organic Layers G->H I Dry and Concentrate H->I J Recrystallize Product I->J

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Trepibutone_Yield Start Low Yield of this compound Q1 Are all reagents and glassware anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the molar ratio of AlCl3 to succinic anhydride at least 1:1? A1_Yes->Q2 Sol1 Thoroughly dry all glassware. Use fresh anhydrous reagents and solvents. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the reaction temperature optimized? A2_Yes->Q3 Sol2 Increase AlCl3 to at least stoichiometric amounts (e.g., 1.1 equivalents). A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Is the reaction mixture homogeneous? A3_Yes->Q4 Sol3 Gradually increase temperature while monitoring for side products. A3_No->Sol3 A4_No No Q4->A4_No No End Consult further literature for advanced optimization. Q4->End Yes Sol4 Increase stirring speed and/or solvent volume. A4_No->Sol4

Caption: Troubleshooting decision tree for low this compound yield.

Friedel_Crafts_Acylation_Mechanism cluster_activation Electrophile Generation cluster_attack Electrophilic Attack cluster_rearomatization Rearomatization SuccinicAnhydride Succinic Anhydride AcyliumIon Acylium Ion (Electrophile) SuccinicAnhydride->AcyliumIon AlCl3 AlCl3 (Lewis Acid) AlCl3->AcyliumIon SigmaComplex Sigma Complex (Carbocation Intermediate) AcyliumIon->SigmaComplex Triethoxybenzene 1,2,4-Triethoxybenzene Triethoxybenzene->SigmaComplex Deprotonation Deprotonation SigmaComplex->Deprotonation This compound This compound Deprotonation->this compound

Caption: Mechanism of Friedel-Crafts acylation for this compound synthesis.

References

Addressing batch-to-batch variability of synthetic Trepibutone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering batch-to-batch variability with synthetic Trepibutone. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify, characterize, and mitigate sources of inconsistency in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the use of different batches of synthetic this compound.

Issue 1: Inconsistent Purity Profile Observed Between Batches

You have analyzed two different batches of synthetic this compound via HPLC and observed different impurity profiles, as summarized in the table below.

Table 1: Comparative Impurity Profile of Two this compound Batches

ImpurityBatch A (Relative Peak Area %)Batch B (Relative Peak Area %)Potential Origin
This compound99.598.8-
Starting Material X0.150.45Unreacted starting material
Impurity 1 (Unknown)0.100.25Synthesis by-product
Impurity 2 (Unknown)0.250.50Degradation product

Possible Causes and Solutions:

  • Incomplete Reaction or Inefficient Purification: A higher percentage of starting material in Batch B suggests that the synthesis reaction may not have gone to completion, or the purification process was less effective.

  • Variation in Synthesis Process Parameters: Differences in reaction temperature, time, or reagent stoichiometry can lead to the formation of different levels and types of by-products.[1][2]

  • Degradation: The higher level of Impurity 2 in Batch B could indicate degradation due to improper storage conditions (e.g., exposure to light, heat, or moisture) or instability of the batch itself.[3]

Recommended Actions:

  • Confirm Identity of Impurities: Utilize LC-MS/MS to identify the molecular weights of the unknown impurities and compare them against potential by-products or degradation products of this compound.

  • Review Synthesis and Purification Records: If available, review the certificate of analysis and any provided synthesis documentation for each batch to identify differences in the manufacturing process.

  • Perform Forced Degradation Studies: Subject a sample of a high-purity batch to stress conditions (e.g., acid, base, oxidation, heat, light) to see if Impurity 2 is a known degradation product.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of batch-to-batch variability in synthetic Active Pharmaceutical Ingredients (APIs) like this compound?

A1: Batch-to-batch variability in synthetic APIs can stem from several factors throughout the manufacturing process.[4][5][6] Key sources include:

  • Raw Materials: Variations in the quality, purity, and physical properties of starting materials, reagents, and solvents can significantly impact the final product.[2][7]

  • Synthesis Process Parameters: Minor deviations in reaction conditions such as temperature, pressure, reaction time, and agitation rate can alter the impurity profile and yield.[8]

  • Purification and Isolation: Inconsistencies in crystallization, filtration, and drying processes can lead to differences in crystal form (polymorphism), particle size, and residual solvent levels.[9][]

  • Human Factors and Equipment: Differences in operator procedures and the condition of manufacturing equipment can introduce variability.[11]

  • Storage and Handling: Improper storage conditions can lead to the degradation of the API over time.[9][12]

Q2: We are observing inconsistent dissolution rates between different batches of this compound. What could be the cause?

A2: Inconsistent dissolution rates are often linked to variations in the physicochemical properties of the API, even if the chemical purity is similar.[13] Key factors to investigate include:

  • Polymorphism: this compound may exist in different crystalline forms (polymorphs), each with its own unique solubility and dissolution profile.[14]

  • Particle Size and Surface Area: Smaller particles generally have a larger surface area, leading to faster dissolution. Variations in the milling or crystallization process can affect particle size distribution.[14][15]

  • Presence of Amorphous Content: The presence of a non-crystalline (amorphous) form can also influence dissolution, as it is typically more soluble than its crystalline counterparts.

To troubleshoot this, we recommend characterizing the solid-state properties of the different batches using techniques like X-ray Powder Diffraction (XRPD) to identify the polymorphic form, and particle size analysis to determine the particle size distribution.

Q3: How can we develop a robust analytical method to assess the purity and impurity profile of incoming this compound batches?

A3: A robust, stability-indicating analytical method is crucial for quality control. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV detector or a mass spectrometer (MS) is a common and effective approach.[16][17] A well-developed method should be able to:

  • Separate the main this compound peak from all potential impurities and degradation products.

  • Be sensitive enough to detect and quantify impurities at low levels (e.g., below 0.1%).

  • Be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

A good starting point is to use a C18 column with a gradient elution of a buffered aqueous phase and an organic solvent like acetonitrile (B52724) or methanol.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Determination and Impurity Profiling of this compound

This protocol outlines a general method for analyzing the purity of this compound and identifying impurities.

  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Sample Preparation: Accurately weigh and dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Protocol 2: Characterization of Unknown Impurities by LC-MS/MS

This protocol is for identifying unknown impurities detected by the HPLC-UV method.

  • Instrumentation: UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[17]

  • Chromatographic Conditions: Use the same column and mobile phases as the HPLC-UV method, but with a potentially faster gradient and lower flow rate suitable for the UHPLC system.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Mode: Full scan MS to determine the molecular weight of eluting peaks.

    • MS/MS Mode: Product ion scan of the parent ions of interest to obtain fragmentation patterns for structural elucidation.

  • Data Analysis: Compare the exact mass and fragmentation patterns of the impurities to known structures related to this compound synthesis and degradation pathways.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Root Cause Analysis cluster_3 Resolution Start Inconsistent Experimental Results with New this compound Batch Check_Purity Analyze Batch Purity & Impurity Profile (HPLC, LC-MS) Start->Check_Purity Check_Physical Characterize Physical Properties (XRPD, Particle Size) Start->Check_Physical Purity_Issue Impurity Profile Varies? Check_Purity->Purity_Issue Physical_Issue Physical Properties Differ? Check_Physical->Physical_Issue Purity_Issue->Physical_Issue No ID_Impurity Identify Unknown Impurities (LC-MS/MS, NMR) Purity_Issue->ID_Impurity Yes Review_CoA Review Certificate of Analysis & Synthesis Route Physical_Issue->Review_CoA Yes Qualify_Batch Qualify New Batch for Intended Use (e.g., Dose-Response Curve) Physical_Issue->Qualify_Batch No ID_Impurity->Review_CoA Contact_Supplier Contact Supplier for Batch-Specific Information Review_CoA->Contact_Supplier Reject_Batch Reject Batch and Source New Material Contact_Supplier->Reject_Batch

Caption: Troubleshooting workflow for inconsistent this compound batches.

Synthesis_Variability_Sources cluster_0 Inputs cluster_1 Process cluster_2 Environment Trepibutone_Batch Synthetic this compound (Final Product) Raw_Materials Raw Materials (Purity, Supplier, Grade) Synthesis Synthesis Step (Temperature, Time, Stoichiometry) Raw_Materials->Synthesis Reagents Reagents & Catalysts (Activity, Concentration) Reagents->Synthesis Solvents Solvents (Purity, Water Content) Solvents->Synthesis Workup Aqueous Workup (pH, Extraction Efficiency) Synthesis->Workup Purification Purification (Crystallization Conditions, Chromatography) Workup->Purification Drying Drying (Temperature, Time, Vacuum) Purification->Drying Drying->Trepibutone_Batch Equipment Equipment (Cleanliness, Calibration) Equipment->Synthesis Operator Operator (Technique, Adherence to SOP) Operator->Synthesis Storage Storage & Handling (Temperature, Humidity, Light) Storage->Trepibutone_Batch

Caption: Key sources of variability in the synthesis of this compound.

References

Strategies to reduce Trepibutone-induced side effects in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using Trepibutone in animal models. The following information is intended to help mitigate potential side effects and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known side effects of this compound observed in animal models?

This compound is a prokinetic agent that enhances gastrointestinal motility. In animal studies, the primary side effects are generally related to its mechanism of action, which involves stimulating the parasympathetic nervous system. Common observations include:

  • Gastrointestinal distress: This can manifest as diarrhea, increased defecation, and abdominal cramping.

  • Cholinergic effects: As this compound can stimulate muscarinic receptors, potential side effects may include salivation, lacrimation, and bradycardia, although these are less commonly reported.

Q2: How can I minimize gastrointestinal side effects during my study?

Minimizing gastrointestinal distress is crucial for animal welfare and data integrity. Consider the following strategies:

  • Dose-response studies: Begin with a dose-escalation study to determine the minimum effective dose with the fewest side effects.

  • Route of administration: The route of administration can influence the severity of side effects. Oral administration may lead to more pronounced gastrointestinal effects compared to parenteral routes.

  • Dietary modifications: Ensure a consistent and appropriate diet for the animal model, as dietary factors can influence gastrointestinal motility.

Q3: Are there any known drug interactions with this compound?

While specific drug interaction studies in animal models are limited, based on its mechanism of action, potential interactions may occur with:

  • Anticholinergic drugs: These agents may counteract the prokinetic effects of this compound.

  • Other prokinetic agents: Co-administration with other drugs that enhance gastrointestinal motility could lead to additive side effects.

Troubleshooting Guide

Issue 1: Excessive Diarrhea and Dehydration in Animals

Possible Cause: The administered dose of this compound may be too high for the specific animal model or individual animal.

Troubleshooting Steps:

  • Dose Reduction: Reduce the dose of this compound in subsequent experiments.

  • Hydration Support: Provide supplemental hydration, such as subcutaneous fluids, to prevent dehydration.

  • Monitor Electrolytes: If severe diarrhea occurs, consider monitoring serum electrolytes.

Issue 2: Inconsistent or Unexpected Results

Possible Cause: Variability in drug absorption, metabolism, or underlying physiological differences in the animals can lead to inconsistent results.

Troubleshooting Steps:

  • Standardize Administration: Ensure consistent timing and method of drug administration.

  • Acclimatization: Allow for an adequate acclimatization period for the animals before starting the experiment.

  • Control Groups: Include appropriate vehicle control groups to account for any effects of the administration procedure itself.

Experimental Protocols

Protocol 1: Dose-Response Study for Gastrointestinal Motility

This protocol is designed to determine the effective dose of this compound on gastrointestinal transit time in a rodent model.

Materials:

  • This compound

  • Vehicle (e.g., saline, distilled water)

  • Charcoal meal (e.g., 10% charcoal in 5% gum arabic)

  • Oral gavage needles

  • Animal scale

Procedure:

  • Fast animals for 12-18 hours with free access to water.

  • Divide animals into groups (e.g., vehicle control, and multiple this compound dose groups).

  • Administer the assigned dose of this compound or vehicle orally.

  • After a set time (e.g., 30 minutes), administer a charcoal meal orally.

  • After another set time (e.g., 20-30 minutes), euthanize the animals.

  • Harvest the small intestine and measure the distance traveled by the charcoal meal from the pylorus to the cecum.

  • Calculate the gastrointestinal transit as a percentage of the total length of the small intestine.

Quantitative Data Summary

Table 1: Hypothetical Dose-Response of this compound on Gastrointestinal Transit in Mice

Treatment GroupDose (mg/kg)Gastrointestinal Transit (%)Incidence of Diarrhea (%)
Vehicle Control045 ± 50
This compound1060 ± 710
This compound3085 ± 940
This compound10095 ± 480

Data are presented as mean ± standard deviation. This is a hypothetical table for illustrative purposes.

Visualizations

Diagram 1: Experimental Workflow for a Dose-Response Study

G A Animal Fasting (12-18h) B Group Allocation (Vehicle & this compound Doses) A->B C Oral Administration of this compound/Vehicle B->C D Oral Administration of Charcoal Meal (30 min post-drug) C->D E Euthanasia (20-30 min post-meal) D->E F Harvest Small Intestine E->F G Measure Charcoal Transit Distance F->G H Calculate GI Transit (%) G->H

Caption: Workflow for assessing this compound's effect on gastrointestinal transit.

Diagram 2: Logical Relationship for Troubleshooting Excessive Side Effects

G A Observation: Excessive Diarrhea B Hypothesis: Dose is too high A->B C Action: Reduce this compound Dose B->C D Action: Provide Hydration Support B->D E Outcome: Reduced Side Effects C->E D->E

Caption: Troubleshooting logic for managing this compound-induced side effects.

Technical Support Center: Enhancing the Bioavailability of Trepibutone Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Trepibutone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation development and experimental evaluation of this compound, a Biopharmaceutics Classification System (BCS) Class II compound.[1][2] As a BCS Class II drug, this compound is characterized by high permeability and low aqueous solubility, making bioavailability enhancement a critical aspect of formulation design.[1][2]

Frequently Asked Questions (FAQs)

1. What are the main challenges affecting the oral bioavailability of this compound?

The primary challenge for this compound's oral bioavailability is its low aqueous solubility.[1] Being a BCS Class II drug, its absorption is rate-limited by its dissolution in the gastrointestinal fluids.[1][2] this compound also exhibits pH-dependent solubility, with significantly lower solubility in acidic environments compared to neutral or slightly alkaline conditions.[2] This can lead to poor dissolution and absorption in the stomach and upper small intestine.

2. Which formulation strategies are most effective for enhancing this compound's bioavailability?

Several strategies can be employed to improve the dissolution and subsequent absorption of this compound. These include:

  • Particle Size Reduction (Micronization): Increasing the surface area of the drug particles can enhance the dissolution rate.[3][4]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.[5][6][7]

  • Complexation with Cyclodextrins: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin (B1172386) can significantly increase its apparent water solubility.[8][9][10][11][12]

3. How can I assess the potential for drug-drug interactions with this compound at the absorption level?

Drug-drug interactions can occur if co-administered drugs inhibit or induce intestinal efflux transporters such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), or Multidrug Resistance-Associated Protein 2 (MRP2).[13][14][15][16][17][18][19][20][21][22][23] While specific data on this compound's interaction with these transporters is limited, its high permeability suggests that it may be a substrate for one or more of these efflux pumps. In vitro models like the Caco-2 permeability assay can be used to investigate if this compound is a substrate for these transporters and to screen for potential interactions with other drugs.

Troubleshooting Guides

Issue 1: Poor Dissolution Profile of this compound Tablets

Problem: My this compound tablet formulation shows slow and incomplete dissolution, especially in acidic media.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
pH-dependent solubility of this compound Modify the formulation to include pH-modifiers or use enteric coatings to target release in the more alkaline environment of the small intestine.
Large particle size of the API Employ micronization techniques to reduce the particle size of this compound, thereby increasing its surface area and dissolution rate.
Poor wettability of the drug Incorporate wetting agents or surfactants into the formulation. Alternatively, consider creating a solid dispersion with a hydrophilic carrier.
Drug polymorphism Characterize the solid-state properties of your this compound API to ensure you are using a consistent and highly soluble polymorphic form.
Issue 2: High Variability in In Vivo Pharmacokinetic Studies

Problem: I am observing significant inter-subject variability in the plasma concentrations of this compound following oral administration in my animal studies.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Food effects Standardize the feeding schedule of the animals. For poorly soluble drugs like this compound, the presence of food can significantly alter GI physiology and drug dissolution.
Efflux transporter activity Investigate if this compound is a substrate for efflux transporters like P-gp. High inter-individual expression of these transporters can lead to variable absorption.
Gastrointestinal pH variability The pH-dependent solubility of this compound can be affected by variations in gastric and intestinal pH among subjects. Formulations that ensure consistent dissolution across a range of pH values, such as solid dispersions, may reduce this variability.
Metabolism by gut microbiota The composition of the gut microbiota can influence drug metabolism. While less common for BCS Class II drugs, it can be a source of variability.

Quantitative Data Summary

The following tables provide a summary of key physicochemical properties of this compound and representative data on the potential impact of bioavailability enhancement techniques for BCS Class II drugs.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molar Mass310.34 g/mol [24]
pKa5.45[2]
Solubility in pH 1.2 buffer (37 °C)0.05 mg/mL[2]
Solubility in pH 4.0 buffer (37 °C)0.066 mg/mL[2]
Solubility in water (37 °C)0.073 mg/mL[2]
Solubility in pH 6.8 buffer (37 °C)2.48 mg/mL[2]

Table 2: Representative Bioavailability Enhancement Data for BCS Class II Drugs

Formulation StrategyExample DrugFold Increase in AUC (Compared to standard formulation)Reference
Solid DispersionFelodipine~2.5[5]
MicronizationFenofibrate~1.7[3]
Cyclodextrin ComplexationCamptothecin~2.0 (in vitro cytotoxicity)[8]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing of this compound Formulations

This protocol is adapted from studies on poorly soluble drugs and is suitable for comparing different this compound formulations.

Objective: To assess the in vitro dissolution rate of various this compound formulations under different pH conditions, mimicking the gastrointestinal tract.

Apparatus: USP Dissolution Apparatus 2 (Paddles)

Dissolution Media:

  • 900 mL of 0.1 N HCl (pH 1.2)

  • 900 mL of Acetate Buffer (pH 4.5)

  • 900 mL of Phosphate Buffer (pH 6.8)

Procedure:

  • Pre-heat the dissolution media to 37 ± 0.5 °C.

  • Place one this compound tablet/capsule in each dissolution vessel.

  • Set the paddle speed to 75 RPM.

  • Withdraw 5 mL samples at 5, 10, 15, 30, 45, and 60 minutes. Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of this compound in the samples using a validated HPLC method.

  • Calculate the percentage of drug dissolved at each time point.

Protocol 2: Caco-2 Permeability Assay for this compound

This protocol provides a framework for assessing the intestinal permeability of this compound and identifying potential interactions with efflux transporters.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer and to assess if it is a substrate of efflux transporters.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • This compound stock solution (in DMSO)

  • Efflux transporter inhibitors (e.g., Verapamil for P-gp)

  • Lucifer yellow (for monolayer integrity testing)

Procedure:

  • Seed Caco-2 cells onto Transwell® inserts at a density of ~60,000 cells/cm².

  • Culture the cells for 21-25 days, changing the medium every 2-3 days.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of lucifer yellow.

  • For the permeability assay, wash the monolayers with transport buffer.

  • To the apical (A) or basolateral (B) side, add the transport buffer containing this compound at the desired concentration (final DMSO concentration <1%).

  • Incubate at 37 °C with gentle shaking.

  • Take samples from the receiver compartment at specified time points.

  • To assess efflux, perform the transport study in both directions (A to B and B to A). The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests active efflux.

  • To identify specific transporters, repeat the assay in the presence of a known inhibitor. A significant reduction in the ER in the presence of the inhibitor indicates that this compound is a substrate for that transporter.

  • Analyze the concentration of this compound in the samples by LC-MS/MS.

Protocol 3: In Vivo Pharmacokinetic Study of this compound in Rats

This protocol outlines a basic procedure for evaluating the oral bioavailability of different this compound formulations in a rodent model.

Objective: To determine and compare the pharmacokinetic parameters (Cmax, Tmax, AUC) of different this compound formulations after oral administration to rats.

Animals: Male Sprague-Dawley or Wistar rats (200-250 g)

Procedure:

  • Fast the rats overnight (8-12 hours) with free access to water.

  • Administer the this compound formulation orally via gavage at a predetermined dose.

  • Collect blood samples (e.g., via tail vein or saphenous vein) at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters using appropriate software.

  • To determine absolute bioavailability, a separate group of rats should receive an intravenous administration of this compound.

Visualizations

Below are diagrams illustrating key concepts related to drug absorption and bioavailability enhancement.

experimental_workflow cluster_formulation Formulation Development cluster_testing Preclinical Testing API Characterization API Characterization Formulation Strategy Formulation Strategy API Characterization->Formulation Strategy BCS Class II Micronization Micronization Formulation Strategy->Micronization Solid Dispersion Solid Dispersion Formulation Strategy->Solid Dispersion Cyclodextrin Complex Cyclodextrin Complex Formulation Strategy->Cyclodextrin Complex In Vitro Dissolution In Vitro Dissolution Formulation Strategy->In Vitro Dissolution Caco-2 Permeability Caco-2 Permeability In Vitro Dissolution->Caco-2 Permeability Optimized Dissolution In Vivo PK In Vivo PK Caco-2 Permeability->In Vivo PK Good Permeability

Caption: Experimental workflow for enhancing this compound bioavailability.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Drug Drug Pgp P-gp (Efflux) Drug->Pgp Efflux BCRP BCRP (Efflux) Drug->BCRP Efflux MRP2 MRP2 (Efflux) Drug->MRP2 Efflux Absorbed Drug Absorbed Drug Drug->Absorbed Drug Absorption PXR_RXR PXR/RXR PXR_RXR->Pgp Induces Expression PXR_RXR->MRP2 Induces Expression FXR_RXR FXR/RXR FXR_RXR->Pgp Regulates

Caption: Regulation of intestinal efflux transporters by PXR and FXR.

References

Technical Support Center: Analysis of Trepibutone and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of Trepibutone and its metabolites.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound and its metabolites using liquid chromatography-mass spectrometry (LC-MS) methods.

Question: I am observing poor peak shape (tailing or fronting) for this compound or its metabolites. What are the possible causes and solutions?

Answer:

Poor peak shape in LC-MS analysis can be attributed to several factors, from sample preparation to chromatographic conditions. Here is a step-by-step guide to troubleshoot this issue:

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like this compound. Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or diluting the sample.

  • Column Contamination: Buildup of matrix components on the column can cause peak tailing. Clean the column according to the manufacturer's instructions or use a guard column to protect the analytical column.

  • Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion. If possible, dissolve the sample in the initial mobile phase.

  • Secondary Interactions: Silanol groups on the silica-based column packing can interact with the analyte, causing peak tailing. Using a highly deactivated column or adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can mitigate this.

Question: I am experiencing low sensitivity or a weak signal for my target analytes. How can I improve it?

Answer:

Low sensitivity can be a significant challenge, especially when dealing with low-concentration metabolites. Here are several areas to investigate:

  • Mass Spectrometry Parameters: Optimize the mass spectrometer settings for this compound and its metabolites. This includes optimizing the collision energy for the specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. For this compound, the transition m/z 311.09 → 265.08 has been shown to be effective.[1][2][3]

  • Ionization Source: Ensure the electrospray ionization (ESI) source is clean and that the spray is stable. The parameters of the ESI source, such as capillary voltage and gas flows, should be optimized.

  • Sample Preparation: The efficiency of the sample preparation method in extracting the analytes from the matrix is crucial. A simple protein precipitation with acetonitrile (B52724) has been shown to be effective for plasma samples.[1] However, if matrix effects are significant, a more rigorous sample cleanup method like solid-phase extraction (SPE) might be necessary.

  • Mobile Phase Composition: The choice of mobile phase can influence ionization efficiency. Ensure the mobile phase is compatible with ESI and promotes the formation of ions of your analytes.

Question: I am observing significant matrix effects in my analysis. What can I do to minimize them?

Answer:

Matrix effects, where co-eluting endogenous components from the biological matrix suppress or enhance the ionization of the analyte, are a common challenge in bioanalysis. A study on this compound reported a matrix effect, which was evaluated by comparing the peak area of the analyte in post-extracted spiked samples with that of a neat solution.[1] Here’s how to address this:

  • Improve Sample Cleanup: The most direct way to reduce matrix effects is to remove the interfering components. Consider using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for a more thorough cleanup than protein precipitation.

  • Chromatographic Separation: Optimize the chromatographic method to separate the analytes from the matrix components that are causing the interference. This could involve changing the column, mobile phase, or gradient profile.

  • Use of an Internal Standard (IS): A suitable internal standard that co-elutes with the analyte and experiences similar matrix effects can compensate for signal suppression or enhancement. Carbamazepine has been successfully used as an internal standard for this compound analysis.[1][2][3]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, ensure that the analyte concentration remains above the lower limit of quantification (LLOQ).

Frequently Asked Questions (FAQs)

Q1: What are the main metabolic pathways of this compound?

A1: The primary metabolic pathways for this compound include dealkylation, oxidation, reduction, and glucuronidation.[1][2][3] A total of 30 metabolites have been identified in rat plasma and urine.[1][3]

Q2: What type of analytical method is most suitable for the quantitative analysis of this compound?

A2: A sensitive and selective ultra-high performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS) method operating in Multiple Reaction Monitoring (MRM) mode is highly suitable for the pharmacokinetic study of this compound.[1]

Q3: How can I identify unknown metabolites of this compound?

A3: For the identification of unknown metabolites, a high-resolution mass spectrometry (HRMS) method, such as UHPLC-Q-orbitrap HRMS, is recommended.[1] This technique provides accurate mass measurements, which can be used to determine the elemental composition of the metabolites.

Q4: What sample preparation method is recommended for plasma samples?

A4: A one-step protein precipitation method using acetonitrile is a straightforward and effective method for extracting this compound from plasma samples.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from a validated UHPLC-MS/MS method for the determination of this compound in rat plasma.[1]

Table 1: Method Validation Parameters

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r)0.9970
Lower Limit of Quantification (LLOQ)1 ng/mL

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (RE%)
Low39.918.52-2.04
Medium4002.684.151.55
High8003.455.332.89

Table 3: Extraction Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low387.2395.87
Medium40085.1198.24
High80089.3496.53

Experimental Protocols

Protocol 1: Sample Preparation for Pharmacokinetic Study (Plasma)

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard (Carbamazepine) working solution.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 3.0 minutes.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant into a sample vial.

  • Inject 5 µL for UHPLC-MS/MS analysis.[1]

Protocol 2: UHPLC-MS/MS Method for Quantification

  • UHPLC System: Agilent 1290 Infinity LC system

  • Column: Agilent ZORBAX RRHD C18 (2.1 mm × 50 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-3 min: 30% - 95% B

    • 3-4 min: 95% B

    • 4-4.1 min: 95% - 30% B

    • 4.1-5 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole MS

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: m/z 311.09 → 265.08 (Collision Energy: 18.11 V)

    • Carbamazepine (IS): m/z 237.06 → 194.08 (Collision Energy: 19.48 V)

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection Sample Collection (Plasma, Urine) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer UHPLC_Separation UHPLC Separation Supernatant_Transfer->UHPLC_Separation MS_Detection MS/MS Detection (MRM) UHPLC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Low_Signal Start Low Signal Intensity Observed Check_MS Check Mass Spectrometer Performance Start->Check_MS Optimize_MS Optimize MS Parameters (e.g., Collision Energy) Check_MS->Optimize_MS Parameters Suboptimal Check_LC Check LC System Performance Check_MS->Check_LC MS OK Check_Column Inspect/Replace Column Check_LC->Check_Column Peak Shape/Retention Issues Check_Sample_Prep Evaluate Sample Preparation Check_LC->Check_Sample_Prep LC OK Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Check_Sample_Prep->Improve_Cleanup High Matrix Effects Check_Standard Verify Standard Concentration & Stability Check_Sample_Prep->Check_Standard Sample Prep OK Prepare_New_Standard Prepare Fresh Standards Check_Standard->Prepare_New_Standard Degradation Suspected Metabolic_Pathways cluster_pathways Metabolic Transformations This compound This compound Dealkylation Dealkylation This compound->Dealkylation Oxidation Oxidation This compound->Oxidation Reduction Reduction This compound->Reduction Metabolites Various Metabolites (30 identified) Dealkylation->Metabolites Oxidation->Metabolites Reduction->Metabolites Glucuronidation Glucuronidation Metabolites->Glucuronidation

References

Technical Support Center: Refinement of Surgical Procedures for Biliary Cannulation in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals performing biliary cannulation in rats.

Troubleshooting Guides

This section addresses specific issues that may arise during and after the surgical procedure.

Problem Potential Cause Recommended Solution
No or Low Bile Flow During/After Surgery Cannula Position: Incorrect placement, kinking, or twisting of the cannula.[1][2]- Ensure the cannula is correctly positioned in the bile duct during surgery.[1][2] - Check for and correct any kinks or twists in the catheter tubing.[1] - After closing the incision, gently check for continued flow. Sometimes the animal's posture change can affect flow.[1]
Cannula Blockage: Obstruction by tissue debris or crystallized bile salts.[3]- Avoid flushing the bile duct cannula.[2] - If using a bile salt solution for reinfusion, monitor the syringe for crystallization and change it if necessary.[1]
Animal Physiology: Dehydration or poor health of the animal.- Ensure the animal is adequately hydrated pre- and post-surgery.[1] - Monitor the animal's overall health and provide supportive care as needed.[1]
Leakage of Bile (Bile Peritonitis) Cannula Dislodgement: The cannula has moved out of the bile duct.[1][3]- Secure the cannula firmly during surgery with appropriate ligatures.[3] - Minimize handling of the animal post-surgery to prevent dislodgement.[2]
Rupture of the Bile Duct: Damage to the bile duct during cannulation.[3]- Handle the bile duct with extreme care during surgery to avoid perforation.[4]
Animal Showing Signs of Pain or Distress Post-Surgery Inadequate Analgesia: Insufficient pain relief.- Administer pre-emptive analgesics before surgery.[4] - Provide post-operative analgesics as recommended by veterinary staff.[1] Common options include buprenorphine.[1][4]
Infection: Surgical site contamination.- Perform the surgery using aseptic techniques in a dedicated surgical area.[2][4] - Monitor for signs of infection such as redness, swelling, or discharge at the incision site.
Cannula Patency Failure Days Post-Surgery Animal Chewing or Damaging the Exteriorized Cannula - House animals individually in metabolism cages to protect the cannulas.[1][5] - Ensure the tether connecting the animal to the swivel is of appropriate length to allow free movement without becoming tangled.[1]
Blockage: Long-term cholestasis due to mineral debris or tissue growth.[3]- Perform a necropsy on animals removed from the study to determine the cause of failure and refine future procedures.[1][2]

Frequently Asked Questions (FAQs)

Pre-Surgical Considerations

Q1: What is the ideal weight for rats undergoing biliary cannulation?

A1: Rats should ideally weigh between 225 and 275 grams at the time of surgery to ensure the bile ducts are of a sufficient size for cannulation.[1][2] Animals should be at least 200-250g.[1][2]

Q2: What anesthetic and analgesic agents are recommended?

A2: Isoflurane (B1672236) in oxygen is a common anesthetic choice.[1] A combination of ketamine and xylazine (B1663881) can also be used.[6] For pain management, pre- and post-operative analgesics such as carprofen (B1668582) and buprenorphine are recommended.[1]

Q3: What catheter materials are suitable for this procedure?

A3: Both silicone and polyurethane catheters can be used. The choice may vary between facilities and surgeons. If experiencing issues with success rates, consider trying a different catheter material.[1]

Surgical Procedure

Q4: What are the different surgical techniques for returning bile to the intestine?

A4: The two main techniques involve returning bile to either the distal bile duct or directly into the duodenum.[6] Studies have shown that cannulating the GI tract (duodenum) for bile return results in better survival rates and body weight gain compared to returning bile to the distal bile duct.[7] Single cannulation without bile reinfusion is not recommended as it can lead to bile depletion.[1]

Q5: How can I improve my surgical success rate?

A5: Consistent surgical technique is crucial for repeatable outcomes and reduced complications.[1] If you are experiencing suboptimal success rates, the first factor to examine is the positioning of the cannula.[1][2] Ensuring the surgery is performed by trained and experienced personnel in an aseptic environment is also key.[2]

Post-Operative Care

Q6: What is the expected bile flow rate in a healthy cannulated rat?

A6: A typical bile flow rate for a 250g rat is approximately 10-20 mL/day, which translates to 0.5-1 mL/hour.[1] Other studies have reported average bile flow rates of 1.41 ml/hr (9.4 µl/min/100 g) and 1.18 ml/hr (7.9 µl/min/100 g).[6]

Q7: What clinical signs should be monitored post-surgery?

A7: Routinely monitor for signs such as hunched posture, piloerection, and reduced urine and feces output.[1] The color of the bile should also be observed, as a dark color can indicate bile stasis.[2] An animal that does not show signs of recovery within four days post-surgery is unlikely to be suitable for the study.[1]

Q8: What supportive care can be provided after surgery?

A8: Providing nutrient-fortified water gels (e.g., Hydrogel/DietGel) and water-softened pellets can be beneficial in the first few days after surgery.[1][2]

Quantitative Data Summary

Parameter Value Source
Target Success Rate >80% of surgically prepared animals should yield useable data.[2]
Survival Rate (2 weeks post-op) 60% of monitored animals.[3]
Typical Bile Flow Rate 10-20 mL/day (0.5-1 mL/h) for a 250g rat.[1]
9.6 µl/min/100g.[3]
AM: 1.41 ml/hr (9.4 µl/min/100 g); PM: 1.18 ml/hr (7.9 µl/min/100 g).[6]
Bile Flow Under Anesthesia Propofol: 14.1 µl/min/100g; Althesin: 12.5 µl/min/100g; Etomidate: 8.5 µl/min/100g; Pentobarbitone: 7.3 µl/min/100g.[8]
Acute Biliary Secretory Pressure (under anesthesia) 17 cm water.[3]
Acceptable Post-Surgical Weight Loss No more than 15% of initial body weight.[2]

Experimental Protocols

Anesthesia and Analgesia Protocol
  • Anesthesia: Induce and maintain anesthesia using isoflurane delivered in oxygen via a precision vaporizer.[1] Alternatively, an injectable anesthetic cocktail of Ketamine (43 mg/kg BW) and Xylazine (8.7 mg/kg BW) can be administered.[6]

  • Pre-emptive Analgesia: Administer an analgesic such as buprenorphine or carprofen before the start of the surgical procedure to manage pain.[1][4]

  • Post-operative Analgesia: Continue to provide analgesics as required during the recovery period, following veterinary recommendations.[1]

Bile Duct Cannulation Surgical Protocol (Duodenal Re-infusion)
  • Animal Preparation: Anesthetize the rat and shave the ventral abdominal area. Prepare the surgical site using an aseptic technique.[6]

  • Incision: Make a midline abdominal incision to expose the abdominal cavity.[6]

  • Cannula Tunneling: Subcutaneously tunnel two catheters from the dorsal scapular region into the abdomen.[6]

  • Bile Duct Isolation and Cannulation: Gently locate and isolate the common bile duct. Place a ligature around the duct.[4] Make a small incision in the bile duct using micro-scissors or a small gauge needle and insert the biliary catheter.[4] Secure the catheter in place.[6]

  • Duodenal Cannulation: Identify the duodenum just distal to the entry point of the bile duct. Insert the intestinal catheter and secure it with a purse-string suture.[6]

  • Exteriorization and Connection: Exteriorize the two catheters at the scapular incision. Verify bile flow. Connect the biliary and duodenal catheters to create an external loop, allowing for the re-establishment of enterohepatic circulation.[6]

  • Closure: Close the abdominal muscle and skin incisions.[4]

Visualizations

ExperimentalWorkflow cluster_pre_op Pre-Operative Phase cluster_surgery Surgical Phase cluster_post_op Post-Operative Phase AnimalSelection Animal Selection (225-275g) Acclimatization Acclimatization AnimalSelection->Acclimatization PreOpCare Pre-Operative Care (Fasting, Hydration) Acclimatization->PreOpCare Anesthesia Anesthesia & Analgesia PreOpCare->Anesthesia SurgicalPrep Aseptic Surgical Prep Anesthesia->SurgicalPrep Cannulation Bile Duct & Duodenal Cannulation SurgicalPrep->Cannulation Exteriorization Catheter Exteriorization Cannulation->Exteriorization Closure Wound Closure Exteriorization->Closure Recovery Recovery Monitoring Closure->Recovery SupportiveCare Supportive Care (Analgesia, Diet) Recovery->SupportiveCare BileCollection Bile Collection SupportiveCare->BileCollection

Caption: Experimental workflow for rat biliary cannulation.

TroubleshootingDecisionTree Start Issue: No/Low Bile Flow CheckPosition Check Cannula Position Start->CheckPosition IsKinked Is it Kinked/Twisted? CheckPosition->IsKinked Reposition Reposition Cannula IsKinked->Reposition Yes CheckBlockage Check for Blockage IsKinked->CheckBlockage No MonitorFlow Monitor Flow Reposition->MonitorFlow IsBlocked Is it Blocked? CheckBlockage->IsBlocked CheckAnimalHealth Assess Animal's General Health IsBlocked->CheckAnimalHealth No CannotClear Cannot Clear Blockage IsBlocked->CannotClear Yes ProvideSupport Provide Supportive Care (e.g., Hydration) CheckAnimalHealth->ProvideSupport ProvideSupport->MonitorFlow ConsiderEuthanasia Consider Euthanasia & Necropsy CannotClear->ConsiderEuthanasia

Caption: Troubleshooting decision tree for no/low bile flow.

References

Validation & Comparative

A Comparative Analysis of Trepibutone and Ursodeoxycholic Acid in Biliary Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Trepibutone and Ursodeoxycholic acid (UDCA), two therapeutic agents utilized in the management of specific biliary disorders. The following sections detail their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies employed in key studies.

Introduction

This compound is primarily recognized for its dual properties as a choleretic and an antispasmodic agent, promoting bile secretion and alleviating smooth muscle spasms in the gastrointestinal tract.[1][2] It is often prescribed for conditions associated with impaired bile flow and biliary colic. Ursodeoxycholic acid, a naturally occurring bile acid, is well-established for its ability to dissolve cholesterol gallstones and for its cytoprotective and anti-inflammatory effects in cholestatic liver diseases.[3][4] This guide aims to provide a side-by-side analysis to inform research and drug development efforts.

Mechanism of Action

The therapeutic effects of this compound and UDCA stem from distinct molecular pathways.

This compound: As a modulator of smooth muscle activity, this compound primarily targets the autonomic nervous system.[2] It inhibits the action of acetylcholine (B1216132) on muscarinic receptors in the gastrointestinal tract.[2] This blockade reduces the overactivity of smooth muscles, leading to an antispasmodic effect and relief from biliary colic.[2] Concurrently, it enhances the production and secretion of bile, acting as a choleretic agent.[1][2]

Ursodeoxycholic Acid (UDCA): UDCA's mechanism is multifaceted. It reduces the cholesterol saturation of bile by inhibiting the intestinal absorption of cholesterol and suppressing its hepatic synthesis.[3] This alteration in bile composition facilitates the dissolution of cholesterol-rich gallstones.[3][4] Furthermore, UDCA exhibits significant cytoprotective properties by protecting liver cells from the toxic effects of more hydrophobic bile acids.[5] It also possesses anti-inflammatory and immunomodulatory effects, partly through the inhibition of the NF-κB pathway and activation of the Nrf2/HO-1 pathway, which helps in reducing oxidative stress.[5][6][7]

Data Presentation: Comparative Efficacy

While direct head-to-head clinical trials comparing this compound and UDCA are limited, their individual efficacies in relevant conditions can be assessed from various studies.

Table 1: Efficacy of Ursodeoxycholic Acid in Gallstone Dissolution
Study TypeDosageTreatment DurationComplete Dissolution RateKey Findings
Meta-analysis of Randomized Trials> 7 mg/kg/day> 6 months37.3% (95% CI: 33-42%)High-dose UDCA is effective in dissolving radiolucent gallstones.[8]
Meta-analysis of Randomized Trials< 7 mg/kg/day> 6 months20.6%Lower doses of UDCA are less effective.[8]
Controlled Trial12 mg/kg/day6 monthsHigher than lower dosesDissolution rate is dose-dependent, with higher success in stones < 10 mm.[9]
Clinical Trial250-1000 mg/day6-38 months50.9% (27 of 53 patients)Effective and safe for dissolving cholesterol gallstones.[3]
Clinical Trial with PUFA combinationUDCA monotherapy6 months9.9% (overall dissolution)Combination therapy with PUFA showed a higher dissolution rate.[4]
Table 2: Efficacy of this compound in Biliary Disorders
Table 3: Efficacy of this compound and UDCA Combination Therapy for Gallstones
Patient GroupGallbladder Wall Thickness (mm, post-treatment)Gallbladder Function Score (post-treatment)Recurrence Rate (6 months post-treatment)
Observation Group (this compound + UDCA) 2.77 ± 0.3858.75 ± 4.799%
Control Group (UDCA alone) 3.24 ± 0.3653.11 ± 5.0218%

Data from a study on 200 patients with gallstones. The observation group received this compound (one tablet, three times a day for 4 weeks, repeated for 4 courses with a 2-week interval) in addition to UDCA (50 mg/kg/day for six months), while the control group received only UDCA.

Experimental Protocols

The following is a generalized protocol for assessing the choleretic activity of a compound, a key measure for both this compound and UDCA, based on preclinical animal models.

In Vivo Choleretic Activity Assay in Rats

This protocol outlines the surgical procedure for bile duct cannulation in rats to enable the direct collection and measurement of bile following the administration of a test compound.[10]

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250g)

  • Anesthetic agent (e.g., urethane (B1682113) or a combination of ketamine/xylazine)

  • Test compound (this compound or UDCA) and vehicle

  • Polyethylene (B3416737) cannula

  • Surgical instruments

  • Heating pad

  • Collection tubes

Procedure:

  • Anesthesia and Surgery: Anesthetize the rat and maintain its body temperature at 37°C using a heating pad. Make a midline abdominal incision to expose the common bile duct.[10]

  • Bile Duct Cannulation: Ligate the bile duct near the duodenum and insert a polyethylene cannula into a small incision made above the ligature.[10]

  • Stabilization and Baseline Collection: Allow the animal to stabilize for approximately 30 minutes. Collect bile for a 30-60 minute baseline period to determine the basal flow rate.[10]

  • Compound Administration: Administer the test compound (this compound or UDCA) or vehicle intravenously or intraperitoneally.[10]

  • Bile Collection and Measurement: Collect bile in pre-weighed tubes at regular intervals (e.g., every 15-30 minutes) for 2-4 hours. Determine the bile volume by weight, assuming a density of 1.0 g/mL.[10]

  • Data Analysis: Calculate the bile flow rate and express it as µL/min/100g of body weight. Compare the bile flow rates between the compound-treated and vehicle-treated groups.

Signaling Pathways and Experimental Workflows

This compound: Mechanism of Smooth Muscle Relaxation

This compound's antispasmodic action is initiated by its antagonism of acetylcholine at muscarinic receptors on smooth muscle cells. This interrupts the signaling cascade that leads to muscle contraction.

Trepibutone_Mechanism cluster_0 Smooth Muscle Cell Acetylcholine Acetylcholine MuscarinicReceptor Muscarinic Receptor Acetylcholine->MuscarinicReceptor Binds to G_Protein Gq/11 Protein MuscarinicReceptor->G_Protein Activates This compound This compound This compound->MuscarinicReceptor Blocks Relaxation Smooth Muscle Relaxation This compound->Relaxation Promotes PLC PLC G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to

Caption: this compound's antagonism of muscarinic receptors blocks the acetylcholine-induced pathway for smooth muscle contraction.

Ursodeoxycholic Acid: Cytoprotective and Anti-inflammatory Pathways

UDCA exerts its protective effects through multiple signaling pathways, including the modulation of inflammatory responses and the activation of cellular defense mechanisms against oxidative stress.

UDCA_Pathway cluster_1 Hepatocyte cluster_nfkb Anti-inflammatory Pathway cluster_nrf2 Cytoprotective Pathway UDCA Ursodeoxycholic Acid (UDCA) NFkB_Activation NF-κB Activation UDCA->NFkB_Activation Inhibits Nrf2_Activation Nrf2 Activation UDCA->Nrf2_Activation Activates InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, Toxic Bile Acids) InflammatoryStimuli->NFkB_Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Activation->Proinflammatory_Cytokines OxidativeStress Oxidative Stress OxidativeStress->Nrf2_Activation HO1_Expression HO-1 Expression Nrf2_Activation->HO1_Expression CellProtection Cell Protection & Antioxidant Response HO1_Expression->CellProtection

Caption: UDCA's dual action: inhibiting the pro-inflammatory NF-κB pathway and activating the cytoprotective Nrf2 pathway.

Experimental Workflow: Gallstone Dissolution Study

A typical clinical trial to assess the efficacy of a gallstone-dissolving agent would follow a structured workflow.

Gallstone_Dissolution_Workflow PatientScreening Patient Screening (Radiolucent stones, functioning gallbladder) Randomization Randomization PatientScreening->Randomization GroupA Treatment Group A (e.g., this compound) Randomization->GroupA GroupB Treatment Group B (e.g., UDCA) Randomization->GroupB Placebo Placebo Group Randomization->Placebo TreatmentPeriod Treatment Period (e.g., 6-12 months) GroupA->TreatmentPeriod GroupB->TreatmentPeriod Placebo->TreatmentPeriod FollowUp Follow-up Assessments (e.g., Ultrasound at 3, 6, 12 months) TreatmentPeriod->FollowUp DataAnalysis Data Analysis (Stone dissolution rate, symptom relief) FollowUp->DataAnalysis Conclusion Conclusion on Efficacy and Safety DataAnalysis->Conclusion

Caption: A standard workflow for a randomized controlled trial evaluating gallstone dissolution agents.

Conclusion

This compound and Ursodeoxycholic acid offer distinct yet complementary approaches to managing biliary disorders. This compound's primary strength lies in its rapid relief of symptoms associated with biliary spasm and its choleretic effect. In contrast, UDCA provides a well-documented, long-term therapeutic option for the dissolution of cholesterol gallstones and the management of cholestatic liver diseases through its cytoprotective and anti-inflammatory actions. The limited data on combination therapy suggests a potential synergistic effect, warranting further investigation. This comparative analysis, supported by the presented data and methodologies, serves as a resource for researchers and clinicians in the field of gastroenterology and hepatology.

References

Validating the Spasmolytic Effects of Trepibutone: An Ex Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the spasmolytic effects of Trepibutone using ex vivo tissue models. It offers a comparative analysis with other established spasmolytic agents, supported by detailed experimental protocols and illustrative data. The objective is to furnish researchers with the necessary information to design and execute robust preclinical evaluations of this compound's efficacy.

Introduction to this compound and Spasmolytic Alternatives

This compound is a pharmaceutical agent recognized for its spasmolytic and choleretic properties. It is primarily employed in the management of gastrointestinal disorders characterized by smooth muscle spasms. Its mechanism of action is believed to involve the modulation of smooth muscle contractility. One proposed mechanism is the inhibition of acetylcholine-induced muscle contractions, a key pathway in parasympathetic stimulation of the gut. Additionally, some evidence suggests that this compound may accelerate the uptake of intracellular calcium into storage sites within smooth muscle cells, leading to relaxation.

For a comprehensive evaluation, this guide compares this compound with two well-established spasmolytic drugs with distinct mechanisms of action:

  • Papaverine: A non-specific smooth muscle relaxant that acts as a phosphodiesterase inhibitor, leading to increased intracellular levels of cyclic AMP (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). This cascade ultimately results in the inhibition of myosin light-chain kinase and smooth muscle relaxation.

  • Mebeverine: A musculotropic antispasmodic that is considered to have a direct, non-specific effect on gastrointestinal smooth muscle, leading to relaxation without significant anticholinergic side effects. It is reported to be more potent than papaverine.

Comparative Spasmolytic Activity (Illustrative Data)

The following tables present hypothetical data to illustrate how the spasmolytic effects of this compound and its comparators could be quantified and compared in an ex vivo setting. The values are for illustrative purposes only and would need to be determined experimentally.

Table 1: Potency of Spasmolytic Agents in Inhibiting Acetylcholine-Induced Contractions in Isolated Guinea Pig Ileum

CompoundIC50 (µM) [95% CI]
This compound15.2 [12.5 - 18.5]
Papaverine8.9 [7.2 - 11.0]
Mebeverine5.4 [4.3 - 6.8]
Atropine (Control)0.01 [0.008 - 0.012]

IC50: The half maximal inhibitory concentration.

Table 2: Efficacy of Spasmolytic Agents in Relaxing Pre-contracted Guinea Pig Ileum

CompoundEmax (% Relaxation) [95% CI]
This compound85.6 [80.1 - 91.1]
Papaverine95.2 [91.5 - 98.9]
Mebeverine92.8 [88.7 - 96.9]

Emax: The maximum relaxation effect.

Experimental Protocols

A standardized ex vivo organ bath protocol is essential for the reliable assessment of spasmolytic activity.

Tissue Preparation
  • Animal Model: Male guinea pigs (250-300g) are euthanized by cervical dislocation.

  • Tissue Isolation: A segment of the ileum is carefully dissected and placed in cold, oxygenated Tyrode's solution (see composition below).

  • Preparation of Ileal Strips: Longitudinal smooth muscle strips (approximately 1.5 cm in length) are prepared and cleared of adhering mesenteric tissue.

Organ Bath Setup
  • Apparatus: Isolated organ baths (10-20 mL volume) maintained at 37°C and continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2).

  • Physiological Salt Solution: Tyrode's solution with the following composition (in mM): NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, and glucose 5.6.

  • Tissue Mounting: Ileal strips are mounted vertically in the organ baths under an initial tension of 1g and allowed to equilibrate for at least 60 minutes, with the bathing solution being changed every 15 minutes.

  • Data Acquisition: Isometric contractions are recorded using a force-displacement transducer connected to a data acquisition system.

Experimental Procedure for Evaluating Inhibition of Induced Contractions
  • After equilibration, the tissue is contracted by adding a submaximal concentration of acetylcholine (B1216132) (ACh), typically 1 µM.

  • Once the contraction reaches a stable plateau, cumulative concentrations of the test compound (this compound, Papaverine, or Mebeverine) are added to the bath.

  • The relaxation is recorded as a percentage of the initial ACh-induced contraction.

  • Concentration-response curves are constructed, and IC50 values are calculated.

Experimental Procedure for Evaluating Relaxation of Pre-contracted Tissue
  • The ileal strips are contracted with a spasmogen, such as potassium chloride (KCl, 80 mM) or ACh (1 µM).

  • Once a stable contraction is achieved, the test compound is added in a cumulative manner.

  • The resulting relaxation is measured, and the maximum relaxation (Emax) is determined.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action of the spasmolytics and the experimental workflow.

G cluster_this compound This compound Pathway cluster_papaverine Papaverine Pathway cluster_mebeverine Mebeverine Pathway This compound This compound AChR Muscarinic Receptor This compound->AChR Inhibits Ca_Store Intracellular Ca2+ Store This compound->Ca_Store Enhances Ca2+ uptake Contraction1 Smooth Muscle Contraction AChR->Contraction1 Activates Relaxation1 Smooth Muscle Relaxation Ca_Store->Relaxation1 Leads to Papaverine Papaverine PDE Phosphodiesterase Papaverine->PDE Inhibits cAMP_cGMP ↑ cAMP & cGMP PDE->cAMP_cGMP Degrades MLCK Myosin Light-Chain Kinase (inactive) cAMP_cGMP->MLCK Relaxation2 Smooth Muscle Relaxation MLCK->Relaxation2 Mebeverine Mebeverine Direct_Action Direct Myotropic Effect Mebeverine->Direct_Action Relaxation3 Smooth Muscle Relaxation Direct_Action->Relaxation3

Caption: Proposed signaling pathways for this compound, Papaverine, and Mebeverine.

G Start Start Tissue_Isolation Isolate Guinea Pig Ileum Start->Tissue_Isolation Strip_Preparation Prepare Longitudinal Muscle Strips Tissue_Isolation->Strip_Preparation Mounting Mount in Organ Bath (1g tension, 37°C) Strip_Preparation->Mounting Equilibration Equilibrate (60 min) Mounting->Equilibration Induce_Contraction Induce Contraction (e.g., ACh or KCl) Equilibration->Induce_Contraction Add_Drug Add Cumulative Doses of Test Drug Induce_Contraction->Add_Drug Record_Response Record Isometric Contraction/Relaxation Add_Drug->Record_Response Data_Analysis Analyze Data (IC50 / Emax) Record_Response->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for ex vivo validation of spasmolytic effects.

Conclusion

This guide outlines a comprehensive approach for the ex vivo validation of this compound's spasmolytic effects. By comparing it with agents that have well-characterized but different mechanisms of action, researchers can gain a clearer understanding of this compound's pharmacological profile. The provided experimental protocols and illustrative data tables offer a template for conducting and presenting such comparative studies. The visual representations of signaling pathways and workflows further aid in conceptualizing the experimental design and interpreting the results. Rigorous ex vivo testing is a critical step in the preclinical development of novel spasmolytic drugs and for substantiating the therapeutic claims of existing ones.

A Comparative Guide to the Cross-Species Metabolism of Trepibutone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism of Trepibutone, a biliary smooth muscle relaxant, across different species. While extensive data is available for rats, information in other species, including humans, dogs, and monkeys, is limited in the public domain. This document summarizes the existing experimental data, details relevant experimental protocols, and visualizes the known metabolic pathways.

Executive Summary

This compound is primarily used for treating various biliary tract and pancreatic conditions.[1] Understanding its metabolic fate across different species is crucial for preclinical development and predicting its pharmacokinetic profile in humans. Experimental data reveals that this compound undergoes extensive metabolism in rats, with 30 metabolites identified in plasma and urine.[2][1] The primary metabolic pathways in this species are dealkylation, oxidation, reduction, and glucuronidation.[1][3][4]

Due to the limited availability of public data on this compound metabolism in humans, dogs, and monkeys, this guide will focus on the detailed findings in rats and provide a general overview of potential interspecies metabolic differences based on established principles of drug metabolism.

Quantitative Data Presentation

Pharmacokinetic Parameters of this compound in Rats

The following table summarizes the main pharmacokinetic parameters of this compound in Sprague-Dawley rats after oral administration at three different dosages. The data indicates that this compound is rapidly eliminated from the body, and its maximum concentration (Cmax) and area under the curve (AUC) are dose-dependent.[2][1]

Parameter4.2 mg/kg8.4 mg/kg12.6 mg/kg
Tmax (h) 0.58 ± 0.490.54 ± 0.280.42 ± 0.14
Cmax (ng/mL) 1180.00 ± 401.102580.00 ± 613.803650.00 ± 898.90
AUC(0-t) (ng/mLh) 2560.00 ± 1172.006100.00 ± 1515.008960.00 ± 2453.00
AUC(0-∞) (ng/mLh) 2620.00 ± 1204.006210.00 ± 1545.009110.00 ± 2501.00
t1/2 (h) 4.73 ± 2.654.63 ± 1.584.31 ± 1.32

Data sourced from a study on the pharmacokinetics and metabolite profiling of this compound in rats.[1]

Metabolic Pathways

The metabolism of this compound in rats involves Phase I (functionalization) and Phase II (conjugation) reactions.[1][3] Phase I reactions include dealkylation of the ethoxy groups, oxidation, and reduction of the ketone group.[1] Phase II metabolism primarily involves glucuronidation of the parent drug or its Phase I metabolites.

Established Metabolic Pathways of this compound in Rats

Trepibutone_Metabolism_Rat cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Dealkylation Dealkylation (Loss of ethyl groups) This compound->Dealkylation Oxidation Oxidation This compound->Oxidation Reduction Reduction (Ketone to alcohol) This compound->Reduction Glucuronidation Glucuronidation This compound->Glucuronidation Dealkylation->Glucuronidation Metabolites 30 Metabolites (in plasma and urine) Dealkylation->Metabolites Oxidation->Glucuronidation Oxidation->Metabolites Reduction->Glucuronidation Reduction->Metabolites Glucuronidation->Metabolites

Caption: Metabolic pathways of this compound in rats.

Experimental Protocols

The following is a summary of the key experimental protocols used for the pharmacokinetic and metabolite profiling of this compound in rats.[1]

In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Dosing: Oral administration of this compound at 4.2, 8.4, and 12.6 mg/kg.

  • Sample Collection: Blood samples were collected at various time points post-administration. Plasma was separated by centrifugation.

  • Sample Preparation: Plasma proteins were precipitated using acetonitrile (B52724). The supernatant was then analyzed.

  • Analytical Method: Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) was used for the quantification of this compound.

In Vivo Metabolite Identification in Rats
  • Animal Model: Male Sprague-Dawley rats were housed in metabolic cages.

  • Sample Collection: Urine and plasma samples were collected at specified time intervals after oral administration of this compound.

  • Sample Preparation: Plasma samples were treated with acetonitrile to precipitate proteins. Urine samples were centrifuged and diluted.

  • Analytical Method: Ultra-high performance liquid chromatography combined with Q-Exactive high-resolution mass spectrometry (UHPLC-Q-Orbitrap HRMS) was employed for the identification of metabolites.

Experimental Workflow for Metabolite Identification

Experimental_Workflow cluster_animal_study In Vivo Study (Rat) cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage Dosing Oral Administration of this compound Sample_Collection Collection of Plasma and Urine Dosing->Sample_Collection Plasma_Prep Plasma: Protein Precipitation Sample_Collection->Plasma_Prep Urine_Prep Urine: Centrifugation & Dilution Sample_Collection->Urine_Prep UHPLC_HRMS UHPLC-Q-Orbitrap HRMS Analysis Plasma_Prep->UHPLC_HRMS Urine_Prep->UHPLC_HRMS Data_Analysis Data Mining & Metabolite Identification UHPLC_HRMS->Data_Analysis

Caption: Workflow for metabolite identification in rats.

Cross-Species Comparison and Discussion

A direct comparison of this compound metabolism is hampered by the lack of published data for species other than the rat. However, general principles of species differences in drug metabolism can provide insights into potential variations.

  • Humans: Human drug metabolism is highly dependent on cytochrome P450 (CYP) enzymes, particularly the CYP3A4 and CYP2D6 isoforms.[5] N-dealkylation, a common metabolic pathway, is often catalyzed by CYP3A4 in humans.[6] Glucuronidation is also a major Phase II metabolic route in humans. Without specific studies, it is hypothesized that this compound metabolism in humans would also involve oxidation and dealkylation by CYP enzymes, followed by glucuronidation. The specific CYP isoforms involved would require investigation using human liver microsomes.

  • Dogs: Dogs are known to exhibit significant differences in drug metabolism compared to humans. For instance, glucuronidation of some compounds can be several-fold more rapid in dog liver microsomes than in human liver microsomes.[7] However, for other substrates, dogs may lack certain glucuronidation pathways.[7] The enterohepatic circulation of glucuronide metabolites can also be a significant factor in dogs.[8][9] Therefore, while the same general pathways of oxidation and conjugation might occur, the rate and extent of this compound metabolism, particularly glucuronidation, could differ substantially in dogs compared to rats and humans.

  • Monkeys (Non-Human Primates): Monkeys are often considered a good preclinical model for predicting human pharmacokinetics due to their phylogenetic proximity. However, notable differences in the activity of intestinal and hepatic CYP enzymes exist between monkeys and humans, which can lead to variations in first-pass metabolism.[10] Studies on drug oxidation in monkey liver microsomes have shown both similarities and differences in catalytic activities compared to humans.[11] It is plausible that the metabolic pathways of this compound in monkeys would qualitatively resemble those in humans and rats, but quantitative differences in metabolite formation and clearance are likely.

Conclusion

The metabolism of this compound has been thoroughly characterized in rats, revealing a complex pattern of Phase I and Phase II biotransformations. This detailed understanding in a key preclinical species provides a strong foundation for further investigation. However, the absence of publicly available data on this compound metabolism in humans, dogs, and monkeys represents a significant knowledge gap. Future studies, particularly in vitro investigations using liver microsomes from different species and subsequent in vivo pharmacokinetic studies, are essential to build a comprehensive cross-species comparison. Such data would be invaluable for refining dose selection, anticipating potential drug-drug interactions, and ensuring the safe and effective clinical development of this compound.

References

Efficacy of Trepibutone in Pancreatitis Models: A Comparative Analysis with Other Spasmolytics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute and chronic pancreatitis are inflammatory conditions of the pancreas characterized by abdominal pain, elevated pancreatic enzymes, and in severe cases, systemic inflammatory response and organ failure. Spasmolytics are a class of drugs that aim to alleviate pain by reducing smooth muscle spasms, a significant contributor to the pain associated with pancreatitis. This guide provides a comparative overview of the efficacy of trepibutone, a spasmolytic and choleretic agent, with other commonly used spasmolytics in preclinical pancreatitis models. Due to the limited availability of direct comparative studies, this analysis synthesizes findings from individual studies on each agent to provide an indirect comparison.

Mechanism of Action: A Brief Overview

Spasmolytics primarily exert their effects by interfering with the signaling pathways that lead to smooth muscle contraction. Many, like atropine (B194438) and hyoscine butylbromide, are anticholinergic agents that block muscarinic acetylcholine (B1216132) receptors. Acetylcholine, a key neurotransmitter of the parasympathetic nervous system, plays a role in stimulating pancreatic exocrine secretion and smooth muscle contraction. By blocking its action, these drugs can reduce pancreatic secretion and alleviate spasms.

This compound also possesses anticholinergic properties, contributing to its spasmolytic effects. Additionally, it is known to have a choleretic effect, increasing bile secretion, which may be beneficial in certain forms of pancreatitis.

Preclinical Efficacy in Pancreatitis Models

The cerulein-induced pancreatitis model is a widely used and reproducible animal model that mimics mild, edematous pancreatitis. It involves the administration of supramaximal doses of cerulein, a cholecystokinin (B1591339) (CCK) analogue, which leads to pancreatic acinar cell injury, inflammation, and edema. The efficacy of various spasmolytics is often evaluated in this model by measuring key markers of pancreatic injury.

It is important to note that specific quantitative data on the efficacy of this compound in a cerulein-induced pancreatitis model was not available in the reviewed literature. Therefore, a direct quantitative comparison with other spasmolytics in this model cannot be provided at this time. The following sections detail the available information on other spasmolytics.

Atropine

Atropine, a classic anticholinergic agent, has been investigated for its effects on pancreatic secretion. While not always in a pancreatitis model, these studies provide insights into its potential role.

Experimental Protocol: Atropine in a Fenthion-Induced Pancreatitis Model (Rat)

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Pancreatitis: A single intraperitoneal injection of fenthion (B1672539) (an organophosphate).

  • Treatment: Atropine sulfate (B86663) administered subcutaneously at different doses and time points.

  • Parameters Measured: Serum amylase and lipase (B570770) levels, and histological evaluation of the pancreas for edema, inflammation, and necrosis.

Hyoscine Butylbromide

Hyoscine butylbromide is another commonly used antispasmodic with anticholinergic properties.

Experimental Protocol: General Approach for Spasmolytic Efficacy Testing

A typical experimental workflow to assess the efficacy of a spasmolytic agent in a cerulein-induced pancreatitis model would be as follows:

experimental_workflow cluster_induction Pancreatitis Induction cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment Induction Cerulein Administration (e.g., hourly intraperitoneal injections) Control Vehicle Control Induction->Control This compound This compound Induction->this compound Other_Spasmolytic Other Spasmolytic Induction->Other_Spasmolytic Biochemical Biochemical Analysis (Serum Amylase, Lipase) Control->Biochemical Histological Histological Examination (Edema, Inflammation, Necrosis) Control->Histological This compound->Biochemical This compound->Histological Other_Spasmolytic->Biochemical Other_Spasmolytic->Histological

Figure 1: Generalized Experimental Workflow.

Signaling Pathways in Pancreatitis and Spasmolytic Action

The pathogenesis of acute pancreatitis involves complex signaling cascades within pancreatic acinar cells. Excessive stimulation, for instance by cerulein, leads to an abnormal increase in intracellular calcium concentrations. This calcium overload triggers the premature activation of digestive enzymes within the acinar cells, leading to autodigestion and inflammation. The nuclear factor-kappa B (NF-κB) pathway is a key inflammatory signaling pathway activated during pancreatitis, leading to the production of pro-inflammatory cytokines.

Anticholinergic spasmolytics interrupt the cholinergic signaling pathway, which can influence these pathological processes.

signaling_pathway cluster_stimulus Stimulus cluster_receptor Receptors cluster_intracellular Intracellular Signaling cluster_response Cellular Response Cerulein Cerulein CCK_R CCK Receptor Cerulein->CCK_R Acetylcholine Acetylcholine Muscarinic_R Muscarinic Receptor Acetylcholine->Muscarinic_R Ca_increase ↑ Intracellular Ca²⁺ CCK_R->Ca_increase Muscarinic_R->Ca_increase Enzyme_activation Premature Enzyme Activation Ca_increase->Enzyme_activation NFkB NF-κB Activation Ca_increase->NFkB Acinar_injury Acinar Cell Injury Enzyme_activation->Acinar_injury Inflammation Inflammation NFkB->Inflammation Inflammation->Acinar_injury This compound This compound & Other Anticholinergics This compound->Muscarinic_R Inhibits

Figure 2: Key Signaling Pathways in Pancreatitis.

Conclusion and Future Directions

While this compound's dual mechanism of action as a spasmolytic and choleretic agent suggests potential therapeutic benefits in pancreatitis, there is a clear lack of published preclinical studies with quantitative data to support its efficacy in established animal models. In contrast, other anticholinergic spasmolytics like atropine have been studied more extensively, though not always in the direct context of ameliorating pancreatitis.

To provide a conclusive comparison, further research is imperative. Specifically, studies evaluating the dose-dependent effects of this compound in a cerulein-induced pancreatitis model, with comprehensive biochemical and histological analyses, are needed. Such studies would allow for a direct and quantitative comparison with other spasmolytics and provide a stronger rationale for its potential clinical use in the management of pancreatitis-associated pain and inflammation. Drug development professionals are encouraged to pursue these investigations to fill this critical knowledge gap.

A Head-to-Head Comparison of Trepibutone and Hymecromone on Bile Flow

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between choleretic agents is crucial for targeted therapeutic strategies. This guide provides a detailed comparison of Trepibutone and hymecromone, focusing on their effects on bile flow, supported by available experimental data.

Executive Summary

Both this compound and hymecromone are utilized for their choleretic and spasmolytic properties, primarily in the management of biliary disorders. This compound enhances bile and pancreatic juice secretion while relaxing the smooth muscle of the gastrointestinal tract.[1][2] Hymecromone also demonstrates choleretic and selective antispasmodic effects, particularly on the sphincter of Oddi. While direct comparative studies with quantitative data on bile flow are limited, this guide synthesizes the existing evidence to facilitate an informed understanding of their respective profiles.

Mechanism of Action

This compound exerts its effects through a multifaceted mechanism. It acts as a choleretic, enhancing the production and secretion of bile from the liver.[1] Additionally, it functions as a spasmolytic by modulating the activity of neurotransmitters and ion channels that control smooth muscle contractions in the gastrointestinal tract.[1] Its antispasmodic effect is partly achieved by inhibiting acetylcholine-induced muscle contractions.[3]

Hymecromone is a coumarin (B35378) derivative that exhibits both choleretic and selective antispasmodic properties.[4] Its spasmolytic action is particularly targeted at the sphincter of Oddi, reducing its basal pressure and facilitating bile flow into the duodenum.[5] Some evidence suggests that hymecromone's effect on bile secretion may be independent of bile acid concentration.[6][7] It is also reported to prevent the crystallization of cholesterol in bile.[4]

Comparative Data on Bile Flow and Composition

ParameterThis compoundHymecromone
Effect on Bile Flow Enhances the production and secretion of bile.[1]Increases bile volume and enhances the secretion of its components.[4] In a study with healthy volunteers, it caused a significant dilation of the common bile duct, suggesting increased flow.[6][7]
Effect on Bile Composition Information not available in the reviewed studies.May prevent the crystallization of cholesterol in bile.[4] Studies in healthy volunteers showed no significant difference in unconjugated and conjugated bile acids in the serum compared to placebo.[6][7]
Effect on Biliary Pressure Lowers the internal pressure of the gallbladder and bile duct.[2]Reduces the basal pressure of the sphincter of Oddi.[5]
Spasmolytic Effect Accelerates flaccidity of the smooth muscle in the gastrointestinal tract.[2]Exhibits a selective antispasmodic effect on the sphincter of Oddi.[8][9][10]

Experimental Protocols

Detailed experimental protocols for a direct comparison are not available. However, methodologies from individual studies provide insight into how these effects are evaluated.

Protocol for Assessing Hymecromone's Effect on the Common Bile Duct

A placebo-controlled, randomized, cross-over double-blind study was conducted on twenty healthy volunteers.

  • Participants: 20 healthy volunteers (10 male, 10 female, aged 25-37).

  • Intervention: Administration of 800 mg of hymecromone orally, followed by a standardized meal. A placebo was used for the control group.

  • Measurements:

    • Gall bladder volume and common bile duct diameter were determined by ultrasound.

    • Conjugated and unconjugated bile acids in the serum were analyzed by gas chromatography.

  • Outcome: The study found a significantly larger common bile duct diameter after hymecromone administration compared to placebo (p < 0.01), with no significant changes in serum bile acid levels.[6]

General Protocol for Evaluating Choleretic Activity in Animal Models

While a specific protocol for this compound was not detailed in the reviewed literature, a general methodology for evaluating choleretic agents in rats is as follows:

  • Animal Model: Male Wistar rats are typically used.

  • Surgical Procedure: The animals are anesthetized, and a bile fistula is created by cannulating the common bile duct to allow for the collection of bile.

  • Drug Administration: The test compound (e.g., this compound) is administered, often intraduodenally.

  • Sample Collection: Bile is collected at regular intervals (e.g., every 10-30 minutes) for a set period.

  • Analysis:

    • Bile flow rate is determined gravimetrically.

    • Bile composition (bile acids, cholesterol, phospholipids) is analyzed using techniques like high-performance liquid chromatography (HPLC) or enzymatic assays.[11]

Visualizing the Mechanisms

This compound's Dual Action Pathway

Trepibutone_Mechanism This compound This compound Hepatocyte Hepatocyte This compound->Hepatocyte SmoothMuscle GI Smooth Muscle This compound->SmoothMuscle BileProduction Increased Bile Production & Secretion Hepatocyte->BileProduction MuscleRelaxation Smooth Muscle Relaxation SmoothMuscle->MuscleRelaxation Ach Acetylcholine Receptors SmoothMuscle->Ach Inhibits BileFlow Increased Bile Flow BileProduction->BileFlow SpasmRelief Relief of Spasm MuscleRelaxation->SpasmRelief

Caption: this compound's mechanism involves stimulating hepatocytes and inhibiting smooth muscle contraction.

Hymecromone's Targeted Effect on Bile Flow

Hymecromone_Mechanism Hymecromone Hymecromone Hepatocyte Hepatocyte Hymecromone->Hepatocyte SphincterOfOddi Sphincter of Oddi Hymecromone->SphincterOfOddi BileSecretion Increased Bile Secretion Hepatocyte->BileSecretion Relaxation Relaxation SphincterOfOddi->Relaxation BileFlow Increased Bile Flow into Duodenum BileSecretion->BileFlow Relaxation->BileFlow

Caption: Hymecromone increases bile secretion and relaxes the Sphincter of Oddi to enhance bile flow.

Conclusion

Both this compound and hymecromone are effective agents for managing conditions related to impaired bile flow, each with a distinct, albeit not fully elucidated, mechanism of action. This compound offers a broader spasmolytic effect on the gastrointestinal tract, while hymecromone's effects are more targeted towards the sphincter of Oddi. The selection of either agent would depend on the specific clinical presentation and therapeutic goals. Further head-to-head clinical trials with quantitative measurements of bile flow and composition are warranted to provide a more definitive comparison and guide clinical decision-making.

References

Independent Replication of Published Findings on Trepibutone's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published findings on the mechanism of action of Trepibutone, a synthetic drug with choleretic and spasmolytic properties.[1][2] The primary aim is to objectively present the available experimental data, with a focus on highlighting the extent to which initial findings have been independently replicated.

Summary of Findings

This compound is primarily recognized for its dual action in the gastrointestinal system: increasing bile secretion (choleretic effect) and relieving smooth muscle spasms (spasmolytic effect).[1] While its clinical use in some regions for conditions like functional dyspepsia and irritable bowel syndrome is acknowledged, a thorough review of the scientific literature reveals a significant disparity in the level of mechanistic detail and independent verification for its two primary effects.

The spasmolytic action of this compound has been investigated in at least one primary study, which provides initial data on its molecular mechanism. In contrast, the evidence for the choleretic mechanism appears to be more descriptive and lacks detailed molecular elucidation in the available literature. A critical gap identified in this review is the lack of independent replication studies for any of the published findings on this compound's mechanism of action. This absence of corroborating evidence from separate research groups is a significant consideration for the scientific and drug development community.

Data Presentation: Spasmolytic Mechanism

The following table summarizes the key quantitative findings from a study investigating the relaxing effect of this compound on isolated rabbit smooth muscle.

Experimental ModelAgonist/ConditionThis compound ConcentrationObserved EffectComparison/ControlQuantitative Data/Notes
Isolated Rabbit Sphincter of OddiSpontaneous Tone10⁻⁶–10⁻³ MMarked relaxationPapaverine (10⁻⁶–10⁻⁴ M) showed equipotent relaxation.The effect was not altered by tetrodotoxin, phentolamine, or propranolol.
Isolated Rabbit DuodenumSpontaneous Tone10⁻⁶–10⁻³ MMarked relaxationPapaverine (10⁻⁶–10⁻⁴ M) showed equipotent relaxation.
Depolarized Guinea Pig Taenia Coli (Ca²⁺-free, K⁺-rich solution)CaCl₂-induced contractionPre-treatmentPrevention of Ca²⁺ contractureD-600 (a Ca²⁺ antagonist) also inhibited Ca²⁺ contracture.Suggests interference with calcium-dependent contraction.
Depolarized Guinea Pig Taenia Coli (Ca²⁺-free, K⁺-rich solution)Carbachol (B1668302) (CCh)-induced contraction-Enhanced CCh contraction after inhibition of Ca²⁺ contracture by this compoundD-600 inhibited CCh contraction.Indicates this compound does not deplete intracellular Ca²⁺ stores.
Depolarized Guinea Pig Taenia Coli (Ca²⁺-free, K⁺-rich solution)CaCl₂-induced contraction in the presence of CCh-Inhibitory effect of this compound was markedly reduced.The inhibitory effect of D-600 was not affected by CCh.Suggests this compound's action is related to CCh-sensitive intracellular Ca²⁺ handling.

Source: Adapted from a 1981 study on the relaxing action of this compound on isolated rabbit sphincter of Oddi and small intestine.[3]

Interpretation of Spasmolytic Mechanism Data

The available primary research suggests that this compound's spasmolytic effect is a direct action on the smooth muscle.[3] Unlike classical calcium channel blockers like D-600, this compound does not appear to block the influx of extracellular calcium.[3] Instead, the data points towards a mechanism involving the enhanced uptake of intracellular calcium into a store that is sensitive to the cholinergic agonist carbachol.[3] This suggests a novel mechanism of smooth muscle relaxation that warrants further investigation and, crucially, independent validation.

Data Presentation: Choleretic Mechanism

A comprehensive search of the scientific literature did not yield primary research articles with detailed quantitative data or specific molecular mechanisms for this compound's choleretic effect. The available information is largely descriptive.

FindingSource TypeDescription
Increased Bile SecretionGeneral Reviews/Drug MonographsThis compound enhances the production and secretion of bile from the liver.[1]
Promotion of Pancreatic Juice SecretionGeneral Reviews/Drug MonographsThis compound is described as promoting the secretion of pancreatic juice.[2]

Interpretation of Choleretic Mechanism Data

The assertion that this compound is a choleretic agent is present in tertiary sources.[1][2] However, the absence of publicly available, peer-reviewed primary studies detailing the molecular targets and signaling pathways involved in this effect is a significant knowledge gap. It is currently unclear whether this compound's choleretic action is due to increased bile acid synthesis, enhanced secretion by hepatocytes, or other mechanisms. Without experimental data, a comparative analysis is not possible.

Experimental Protocols

Key Experiment: Investigation of Spasmolytic Action on Isolated Smooth Muscle

The following is a generalized methodology based on the primary research article investigating the spasmolytic effects of this compound.[3]

Objective: To determine the effect of this compound on the contractility of isolated gastrointestinal smooth muscle and to elucidate its mechanism of action in relation to calcium dynamics.

Tissues and Preparation:

  • Sphincter of Oddi, duodenum, jejunum, and ileum from rabbits.

  • Taenia coli from guinea pigs.

  • Tissues are to be dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

Experimental Procedures:

  • Spontaneous Tone:

    • Record the isometric tension of the isolated tissues.

    • After a stabilization period, add cumulative concentrations of this compound (e.g., 10⁻⁶ M to 10⁻³ M) to the organ bath and record the relaxation response.

    • For comparison, conduct parallel experiments with a known smooth muscle relaxant like papaverine.

  • Mechanism of Action using Depolarized Muscle:

    • Prepare a Ca²⁺-free, high-potassium (e.g., K⁺-rich Krebs) solution to depolarize the smooth muscle membrane.

    • Calcium Contracture: In the Ca²⁺-free, K⁺-rich solution, add CaCl₂ to induce contraction. To test the effect of this compound, pre-incubate the tissue with the drug before adding CaCl₂.

    • Carbachol-induced Contraction in Ca²⁺-free medium: In the Ca²⁺-free, K⁺-rich solution, add carbachol (CCh) to induce contraction, which is indicative of Ca²⁺ release from intracellular stores.

    • Interaction with CCh: Investigate the effect of this compound on CaCl₂-induced contractions in the presence of CCh to assess its action on CCh-sensitive calcium stores.

Data Analysis:

  • Express changes in muscle tension as a percentage of the maximal contraction or relaxation.

  • Construct concentration-response curves to determine the potency of this compound.

Visualizations

Proposed Signaling Pathway for this compound's Spasmolytic Action

Trepibutone_Spasmolytic_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol cluster_sarcoplasmic_reticulum Sarcoplasmic Reticulum (CCh-sensitive store) Extracellular Ca2+ Extracellular Ca2+ Ca_Channel Voltage-gated Ca²⁺ Channel Extracellular Ca2+->Ca_Channel Influx Intracellular Ca2+ [Ca²⁺]i Ca_Channel->Intracellular Ca2+ Increases Contraction Smooth Muscle Contraction Intracellular Ca2+->Contraction Leads to SR_Ca Ca²⁺ Store Intracellular Ca2+->SR_Ca Uptake SR_Ca->Intracellular Ca2+ Release This compound This compound This compound->SR_Ca Accelerates Uptake D600 D-600 (Ca²⁺ Channel Blocker) D600->Ca_Channel Blocks

Caption: Proposed mechanism of this compound's spasmolytic action.

Experimental Workflow for Investigating Spasmolytic Effects

Spasmolytic_Workflow cluster_prep Tissue Preparation cluster_exp1 Experiment 1: Spontaneous Tone cluster_exp2 Experiment 2: Mechanism of Action A Isolate Rabbit Smooth Muscle B Mount in Organ Bath A->B C Record Baseline Tone B->C F Depolarize with K⁺-rich, Ca²⁺-free solution B->F D Add Cumulative Doses of this compound C->D E Measure Relaxation D->E I Data Analysis and Comparison with Controls E->I G Test Effect on CaCl₂-induced Contraction F->G H Test Effect on CCh-induced Contraction F->H G->I H->I

Caption: Workflow for studying this compound's spasmolytic effects.

The available evidence provides a preliminary understanding of this compound's spasmolytic mechanism, suggesting a direct effect on smooth muscle involving intracellular calcium sequestration. However, the molecular details of its choleretic action remain largely uncharacterized in the accessible scientific literature. A significant and critical limitation to the current body of knowledge is the complete absence of independent replication studies. For the scientific and drug development community, this underscores the need for further, independent research to validate the initial findings and to fully elucidate the molecular mechanisms of this compound's dual actions. Until such studies are conducted, the reproducibility of the reported mechanisms remains unconfirmed.

References

A Preclinical Comparative Guide to Trepibutone and a Novel Therapeutic Approach for Biliary and Gastrointestinal Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the long-term efficacy and safety of Trepibutone and its potential alternatives in preclinical models. Due to the limited availability of comprehensive long-term preclinical data for this compound, this guide focuses on comparing its known mechanistic profile with the more extensively studied alternatives: Ursodeoxycholic Acid (UDCA), Tauroursodeoxycholic Acid (TUDCA), and S-adenosylmethionine (SAMe). The information presented is intended to support further research and drug development in the field of biliary and gastrointestinal disorders.

Executive Summary

This compound is a drug used for functional gastrointestinal disorders, promoting bile and pancreatic juice secretion and relaxing the smooth muscle of the gastrointestinal tract. While its clinical use is established for conditions like cholelithiasis and chronic pancreatitis, publicly available long-term preclinical efficacy and safety data are scarce.[1][2] This guide synthesizes the available information on this compound and provides a comparative analysis with UDCA, TUDCA, and SAMe, for which more extensive preclinical data exists. This comparison aims to highlight the current knowledge gaps and provide a framework for future preclinical research on this compound.

Mechanism of Action

This compound acts as a choleretic and spasmolytic agent. Its multifaceted mechanism involves enhancing the production and secretion of bile from the liver and inhibiting acetylcholine-induced smooth muscle contractions in the gastrointestinal tract.[3][4] This dual action helps to alleviate symptoms associated with biliary stasis and gastrointestinal spasms.[3][4]

Ursodeoxycholic Acid (UDCA) is a hydrophilic bile acid that improves cholestasis by protecting cholangiocytes from the cytotoxicity of more hydrophobic bile acids, stimulating hepatobiliary secretion, and modulating inflammatory responses.[5]

Tauroursodeoxycholic Acid (TUDCA) , a taurine (B1682933) conjugate of UDCA, shares similar mechanisms with UDCA but may have enhanced cytoprotective and anti-apoptotic effects.[1] It has been shown to exert its anticholestatic effects through a cooperative cPKC alpha-/PKA-dependent mechanism.[1]

S-adenosylmethionine (SAMe) is a naturally occurring molecule that plays a crucial role in liver metabolism. Its therapeutic effects in liver disease are attributed to its role as a precursor to the antioxidant glutathione (B108866) and its involvement in methylation reactions that are essential for membrane fluidity and function.[6]

Signaling Pathway Diagrams

Trepibutone_Mechanism This compound This compound BileSecretion Increased Bile and Pancreatic Juice Secretion This compound->BileSecretion Stimulates Acetylcholine Acetylcholine This compound->Acetylcholine Inhibits SmoothMuscle GI Smooth Muscle Relaxation Relaxation and Reduced Spasms SmoothMuscle->Relaxation Acetylcholine->SmoothMuscle Contracts

This compound's dual mechanism of action.

UDCA_TUDCA_Mechanism cluster_udca UDCA / TUDCA UDCA_TUDCA UDCA / TUDCA Hepatocyte Hepatocyte UDCA_TUDCA->Hepatocyte Protects BileDuct Cholangiocyte UDCA_TUDCA->BileDuct Protects BileSecretion Increased Hydrophilic Bile Acid Pool UDCA_TUDCA->BileSecretion Inflammation Reduced Inflammation UDCA_TUDCA->Inflammation Modulates Cytoprotection Cytoprotection (Anti-Apoptotic) Hepatocyte->Cytoprotection BileDuct->Cytoprotection

Protective mechanisms of UDCA and TUDCA.

SAMe_Mechanism SAMe SAMe Glutathione Glutathione Synthesis SAMe->Glutathione Precursor for Methylation Transmethylation Reactions SAMe->Methylation Methyl Donor for Antioxidant Increased Antioxidant Capacity Glutathione->Antioxidant Membrane Improved Membrane Fluidity & Function Methylation->Membrane

Key metabolic roles of SAMe in hepatocytes.

Preclinical Efficacy and Safety Comparison

The following tables summarize the available preclinical data for this compound and its alternatives. It is important to note the disparity in the volume of research, with significantly more data available for UDCA, TUDCA, and SAMe.

Efficacy Data
Compound Animal Model Indication Model Duration Key Efficacy Endpoints & Results Citation(s)
This compound RatNot specifiedNot specifiedPharmacokinetic studies have identified metabolites in plasma, urine, and feces. No long-term efficacy data available.[7]
UDCA RatCarbon Tetrachloride (CCl4)-induced liver fibrosis12 weeks induction, 4 weeks treatmentSignificantly lower scores for mitochondrial, nuclear, rough and smooth endoplasmic reticulum injury in hepatocytes of UDCA-treated rats (P < 0.001).[8][9]
UDCA MouseAge-related adiposity and inflammation25 weeksSignificantly reduced weight gain, adiposity, and hepatic triglyceride and cholesterol levels.[10][11]
TUDCA MouseCholic acid-supplemented diet and α-naphthyl isothiocyanate (ANIT)-induced cholestasisNot specifiedMarkedly alleviated liver injury, attenuated bile acid retention, and increased Fxr and Nrf2 nuclear levels.[4]
SAMe Rat, BaboonAlcoholic liver diseaseNot specifiedCorrected hepatic SAMe depletion and attenuated ethanol-induced oxidative stress and liver injury.[12]
SAMe Animal models (unspecified)Liver diseaseNot specifiedAnecdotal evidence suggests efficacy in treating liver disease.[7]
Safety Data
Compound Animal Model Duration Key Safety Findings Citation(s)
This compound Not specifiedNot specifiedNo preclinical toxicology data readily available.
UDCA Rat6 monthsNo effect oral dose was 0.5 g/kg/day. Higher doses (1.0, 2.0, and 4.0 g/kg/day) showed intrahepatic cholangitis, hyperplasia of bile ducts, and focal liver necrosis.[13]
UDCA Monkey6 monthsWell-tolerated at doses of 40 and 100 mg/kg/day.[13]
TUDCA Not specifiedNot specifiedGenerally regarded as safe in preclinical models.[9]
SAMe Not specifiedNot specifiedSide effects are rare but may include mild nausea and stomach upset.[7]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are summaries of common methodologies used in the assessment of the compounds discussed.

Bile Duct Ligation (BDL) Model for Cholestasis

The BDL model is a widely used surgical procedure in rats and mice to induce cholestatic liver injury and fibrosis.[3][14][15][16][17][18]

  • Objective: To obstruct the common bile duct, leading to bile accumulation, inflammation, and subsequent fibrosis, mimicking obstructive cholestatic liver disease.

  • Procedure:

    • Animals (commonly Sprague-Dawley rats) are anesthetized.

    • A midline laparotomy is performed to expose the abdominal cavity.

    • The common bile duct is isolated.

    • A double ligation is performed on the common bile duct using surgical silk.

    • The abdomen is then closed in layers.

  • Sham Operation: A similar surgical procedure is performed, but the bile duct is only manipulated and not ligated.

  • Post-operative Care: Animals are monitored for recovery, and analgesics are administered as needed.

  • Endpoint Assessment: Liver tissue is collected at specified time points for histological analysis (e.g., H&E, Masson's trichrome, Sirius red staining), and blood samples are taken to measure liver function markers (e.g., ALT, AST, bilirubin).

Experimental Workflow for Chronic Drug Administration Study

Chronic_Study_Workflow start Animal Acclimatization grouping Randomization into Treatment Groups start->grouping disease_induction Disease Induction (e.g., BDL, CCl4) grouping->disease_induction treatment Chronic Drug Administration (e.g., Oral Gavage) disease_induction->treatment monitoring In-life Monitoring (Weight, Clinical Signs) treatment->monitoring sampling Interim and Terminal Sample Collection (Blood, Tissues) treatment->sampling monitoring->treatment analysis Data Analysis (Biochemistry, Histology, etc.) sampling->analysis end Conclusion analysis->end

General workflow for a preclinical chronic study.

Conclusion and Future Directions

This comparative guide highlights the significant disparity in the available long-term preclinical data between this compound and its alternatives, UDCA, TUDCA, and SAMe. While the mechanistic profile of this compound suggests its potential for treating biliary and gastrointestinal disorders, a substantial need exists for comprehensive preclinical studies to establish its long-term efficacy and safety profile.

Future research on this compound should focus on:

  • Long-term efficacy studies in validated animal models of cholestasis and biliary dyskinesia, such as the bile duct ligation model.

  • Comprehensive safety and toxicology studies to determine the no-observed-adverse-effect level (NOAEL) and to identify potential target organs of toxicity with chronic administration.

  • Head-to-head comparative studies with established therapies like UDCA to directly assess relative efficacy and safety.

By addressing these knowledge gaps, the full therapeutic potential of this compound can be more accurately assessed, providing a clearer path for its clinical application and further drug development in this therapeutic area.

References

A Guide to Comparative Proteomics of Liver Tissue After Trepibutone Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting a comparative proteomics study to elucidate the molecular effects of Trepibutone on liver tissue. Due to the current lack of published proteomics data on this compound, this document outlines a hypothetical study, including detailed experimental protocols, data presentation templates, and potential signaling pathways for investigation. This guide is intended to serve as a comprehensive resource for researchers planning to investigate the hepatic protein expression changes induced by this compound compared to a control or alternative choleretic agents.

This compound is a pharmaceutical agent known for its choleretic and spasmolytic properties, promoting the secretion of bile and pancreatic juice.[1] It is primarily used in the treatment of conditions such as cholelithiasis, cholecystitis, and chronic pancreatitis.[2] Its mechanism involves enhancing bile flow from the liver and relaxing the smooth muscles of the gastrointestinal tract.[3] While its clinical effects are established, a detailed understanding of its impact on the liver proteome is lacking. A comparative proteomics approach would offer significant insights into its molecular mechanism of action, potentially identifying novel protein targets and downstream signaling pathways affected by the drug.[4]

Hypothetical Comparative Study Design

To objectively assess the impact of this compound on the liver proteome, a controlled study is essential. This hypothetical study would compare the effects of this compound against a vehicle control and a known alternative choleretic agent.

  • Group 1: Control Group: Administration of a vehicle solution.

  • Group 2: this compound Group: Administration of a therapeutically relevant dose of this compound.

  • Group 3: Alternative Agent Group: Administration of another choleretic drug (e.g., Ursodeoxycholic acid) to differentiate this compound-specific effects from general choleretic responses.

Experimental Protocols

The following protocols are synthesized from established methodologies in liver proteomics and are designed to ensure robust and reproducible results.[5][6][7]

Animal Model and Dosing
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are a suitable model for studying drug metabolism and liver effects.

  • Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Dosing: this compound and the alternative agent would be administered orally once daily for a period of 14 days to observe proteomic changes beyond acute effects. The control group would receive the vehicle (e.g., 0.5% carboxymethyl cellulose).

Liver Tissue Collection and Preparation
  • Tissue Harvesting: At the end of the treatment period, animals are euthanized, and liver tissues are immediately excised, rinsed with ice-cold phosphate-buffered saline (PBS) to remove blood, and snap-frozen in liquid nitrogen. Samples are then stored at -80°C until further processing.[8]

  • Homogenization: A small piece of frozen liver tissue (approx. 100 mg) is homogenized in a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.

Protein Extraction and Quantification
  • Protein Extraction: Proteins are extracted from the homogenate by centrifugation to pellet cellular debris. The supernatant containing the soluble proteins is collected.

  • Protein Quantification: The total protein concentration in the lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for subsequent steps.

Protein Digestion (Filter-Aided Sample Preparation - FASP)
  • An equal amount of protein (e.g., 100 µg) from each sample is reduced with dithiothreitol (B142953) (DTT) at 60°C for 30 minutes.

  • The reduced proteins are then alkylated with iodoacetamide (B48618) in the dark at room temperature for 20 minutes.

  • The protein solution is transferred to a filter unit and washed with urea (B33335) and ammonium (B1175870) bicarbonate buffers.

  • Trypsin is added to the protein concentrate on the filter, and the mixture is incubated overnight at 37°C for enzymatic digestion into peptides.

  • The resulting peptides are collected by centrifugation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC Separation: The digested peptides are separated using a nano-flow high-performance liquid chromatography (HPLC) system with a reversed-phase column. A gradient of acetonitrile (B52724) is used to elute the peptides based on their hydrophobicity.

  • MS Analysis: The eluted peptides are introduced into a high-resolution mass spectrometer (e.g., an Orbitrap mass analyzer). The mass spectrometer operates in a data-dependent acquisition (DDA) mode, where it acquires a full MS scan followed by MS/MS scans of the most intense peptide ions.[8]

Data Analysis
  • Protein Identification and Quantification: The raw MS data is processed using software such as MaxQuant. The MS/MS spectra are searched against a species-specific protein database (e.g., UniProt Rat database) to identify the peptides and corresponding proteins. Label-free quantification (LFQ) is used to determine the relative abundance of proteins across the different experimental groups.

  • Statistical Analysis: Statistical tests (e.g., t-test or ANOVA) are performed to identify proteins that are differentially expressed between the groups with a significance threshold (e.g., p-value < 0.05 and a fold change > 1.5).

Data Presentation: Hypothetical Quantitative Proteomics Results

The following table represents a template for summarizing the quantitative data from the proposed comparative proteomics study. The proteins listed are hypothetical but are chosen based on the known choleretic function of this compound.

Protein ID (UniProt)Gene NameProtein NameFold Change (this compound vs. Control)p-value (this compound vs. Control)Fold Change (this compound vs. Alternative)p-value (this compound vs. Alternative)
P00334Cyp7a1Cytochrome P450 7A12.10.0081.20.045
P11498Abcb11Bile salt export pump (BSEP)1.80.0121.10.05
Q62699Slc10a1Sodium/bile acid cotransporter (NTCP)-1.60.021-1.10.048
P08574Sult2a1Bile salt sulfotransferase 2A11.50.0351.30.041
Q5XIE6Acat2Acetyl-CoA acetyltransferase 21.70.0151.00.05
P04798Gstm1Glutathione S-transferase Mu 11.40.0421.20.049

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the proposed comparative proteomics workflow.

G cluster_sample Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Animal_Model Animal Model (Control, this compound, Alternative) Tissue_Harvest Liver Tissue Harvest & Snap Freezing Animal_Model->Tissue_Harvest Homogenization Tissue Homogenization Tissue_Harvest->Homogenization Protein_Extraction Protein Extraction & Quantification Homogenization->Protein_Extraction Digestion Protein Digestion (FASP) Protein_Extraction->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Data_Processing Protein Identification & Quantification LC_MSMS->Data_Processing Stat_Analysis Statistical Analysis (Differentially Expressed Proteins) Data_Processing->Stat_Analysis Pathway_Analysis Pathway & Network Analysis (KEGG, Reactome, STRING) Stat_Analysis->Pathway_Analysis

Caption: A generalized workflow for the comparative proteomics analysis of liver tissue.

Hypothetical Signaling Pathway: Bile Acid Biosynthesis

Based on the hypothetical data, this compound administration may upregulate key enzymes in the bile acid biosynthesis pathway. The following diagram illustrates this potential effect.

G cluster_proteins Affected Proteins This compound This compound CYP7A1 CYP7A1 (Upregulated) This compound->CYP7A1 induces BSEP BSEP (ABCB11) (Upregulated) This compound->BSEP induces Cholesterol Cholesterol Hydroxycholesterol 7-alpha-hydroxycholesterol Cholesterol->Hydroxycholesterol Catalyzed by Bile_Acids Primary Bile Acids (Cholic Acid, Chenodeoxycholic Acid) Hydroxycholesterol->Bile_Acids Bile_Salt_Export Bile Salt Export (to Canaliculus) Bile_Acids->Bile_Salt_Export Transported by CYP7A1->Cholesterol BSEP->Bile_Acids

References

Benchmarking Novel Synthetic Analogs Against Trepibutone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the established choleretic and spasmolytic agent, Trepibutone, against two novel, hypothetically optimized synthetic analogs: SYN-101 and SYN-102 . While this compound is a known biliary and pancreatic secretion stimulant with smooth muscle relaxant properties, these next-generation compounds have been designed to exhibit enhanced potency, selectivity, and improved pharmacokinetic profiles. This document outlines the comparative experimental data, detailed protocols, and underlying signaling pathways to assist researchers in evaluating their potential therapeutic advantages.

Comparative Analysis of In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data from a series of preclinical assays designed to evaluate the choleretic, spasmolytic, and pharmacokinetic properties of this compound, SYN-101, and SYN-102.

Table 1: Choleretic Activity in Bile Duct-Cannulated Rat Model

CompoundDose (mg/kg, i.v.)Peak Bile Flow Increase (%)Duration of Action (min)Total Bile Acid Secretion (µmol/kg)
This compound 10125 ± 1590 ± 10450 ± 50
SYN-101 5180 ± 20150 ± 15620 ± 65
SYN-102 10130 ± 18240 ± 25500 ± 55

Data are presented as mean ± standard deviation.

Table 2: Spasmolytic Activity on Isolated Guinea Pig Ileum

CompoundAgonistIC50 (µM)
This compound Acetylcholine (B1216132)8.5 ± 0.9
SYN-101 Acetylcholine2.1 ± 0.3
SYN-102 Acetylcholine7.9 ± 1.1

IC50 values represent the concentration required to inhibit 50% of the maximal contraction induced by the agonist.

Table 3: Pharmacokinetic Profile in Rats

CompoundBioavailability (%)Half-life (t½, hours)Cmax (ng/mL)
This compound 45 ± 52.5 ± 0.3850 ± 90
SYN-101 85 ± 84.2 ± 0.51200 ± 150
SYN-102 60 ± 78.1 ± 0.9750 ± 80

Pharmacokinetic parameters were determined after a single oral dose of 20 mg/kg.

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of action and the methodologies used for comparison, the following diagrams illustrate the key signaling pathways and experimental workflows.

Trepibutone_Signaling_Pathway cluster_inhibition Spasmolytic Effect cluster_stimulation Choleretic Effect Trepibutone_Inhibition This compound & Analogs Muscarinic_Receptor Muscarinic Receptor (M3) Trepibutone_Inhibition->Muscarinic_Receptor Antagonism PLC Phospholipase C Muscarinic_Receptor->PLC Activates IP3 IP3 PLC->IP3 Ca_Release Ca²⁺ Release IP3->Ca_Release Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Release->Smooth_Muscle_Contraction Trepibutone_Stimulation This compound & Analogs Hepatocyte Hepatocyte Trepibutone_Stimulation->Hepatocyte Bile_Acid_Synthesis ↑ Bile Acid Synthesis Hepatocyte->Bile_Acid_Synthesis Bile_Secretion ↑ Bile Secretion Hepatocyte->Bile_Secretion

Mechanism of Action for this compound and its Analogs.

Choleretic_Assay_Workflow start Acclimatize Male Wistar Rats anesthesia Anesthetize Rats (e.g., Urethane) start->anesthesia cannulation Cannulate Common Bile Duct anesthesia->cannulation stabilization Stabilization Period (30 min) cannulation->stabilization collection_baseline Collect Baseline Bile (30 min) stabilization->collection_baseline administration Administer Vehicle, this compound, or Analog (i.v.) collection_baseline->administration collection_treatment Collect Bile at Intervals (e.g., every 15 min for 3 hours) administration->collection_treatment analysis Measure Bile Volume and Analyze Bile Acid Content collection_treatment->analysis end Data Comparison and Statistical Analysis analysis->end

Workflow for the In Vivo Choleretic Activity Assay.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Protocol 1: In Vivo Choleretic Activity Assay
  • Animal Model : Male Wistar rats (250-300g) are used. The animals are fasted overnight with free access to water.

  • Anesthesia and Surgery : Rats are anesthetized with an intraperitoneal injection of urethane (B1682113) (1.2 g/kg). A midline abdominal incision is made, and the common bile duct is cannulated with polyethylene (B3416737) tubing.

  • Bile Collection : The animals are placed in a temperature-controlled environment to maintain body temperature. After a 30-minute stabilization period, bile is collected in pre-weighed tubes at 15-minute intervals.

  • Drug Administration : Following a 30-minute baseline bile collection period, the vehicle (saline), this compound, SYN-101, or SYN-102 is administered intravenously via a cannulated femoral vein.

  • Sample Analysis : Bile flow rate is determined gravimetrically. The concentration of total bile acids in the collected bile samples is measured using an enzymatic assay kit.

  • Data Analysis : The percentage increase in bile flow and the total bile acid output are calculated relative to the baseline values.

Protocol 2: In Vitro Spasmolytic Activity Assay
  • Tissue Preparation : A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in a bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Contraction Induction : The ileum segment is attached to an isometric force transducer to record contractions. After an equilibration period, cumulative concentration-response curves are generated for acetylcholine to establish a maximal contraction response.

  • Inhibitory Concentration Determination : The tissue is pre-contracted with a submaximal concentration of acetylcholine (EC₈₀). Once a stable contraction plateau is reached, cumulative concentrations of this compound, SYN-101, or SYN-102 are added to the bath.

  • Data Analysis : The inhibitory effect of each compound is expressed as a percentage of the acetylcholine-induced contraction. The IC₅₀ value is calculated by non-linear regression analysis of the concentration-response curves.

Protocol 3: Pharmacokinetic Analysis
  • Animal Model and Dosing : Male Sprague-Dawley rats (250-300g) are used. The compounds are administered as a single oral gavage at a dose of 20 mg/kg.

  • Blood Sampling : Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation and Analysis : Plasma is separated by centrifugation and stored at -80°C until analysis. The concentrations of the parent compounds in plasma are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Parameter Calculation : Non-compartmental analysis is used to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t½), and area under the plasma concentration-time curve (AUC). Oral bioavailability is calculated by comparing the AUC after oral administration to that after intravenous administration.

This guide provides a foundational framework for the comparative evaluation of novel synthetic analogs against this compound. The presented data, while based on hypothetical next-generation compounds, follows established scientific principles and provides a template for the rigorous assessment of new chemical entities in the field of gastrointestinal motility and secretion.

Safety Operating Guide

Navigating the Disposal of Trepibutone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a detailed guide to the proper disposal procedures for Trepibutone, emphasizing safety and compliance with standard laboratory practices. Due to a lack of specific environmental impact data for this compound, a precautionary approach to its disposal is strongly recommended to minimize potential ecological harm.

I. This compound: Summary of Known Data

There is a significant lack of publicly available data regarding the ecotoxicity of this compound. The Safety Data Sheet (SDS) for this compound indicates that no data is available for its toxicity to fish, persistence and degradability, bioaccumulative potential, or mobility in soil.[1] This absence of information necessitates a conservative disposal strategy.

PropertyDataReference
Chemical Name 3-(2,4,5-triethoxybenzoyl)propionic acid--INVALID-LINK--
Molecular Formula C16H22O6[2][3]
CAS Number 41826-92-0[2][3]
Toxicity to Fish No data available[1]
Persistence/Degradability No data available[1]
Bioaccumulative Potential No data available[1]
Mobility in Soil No data available[1]
Known Side Effects (Human) Gastrointestinal discomfort, allergic reactions, dizziness, headaches, changes in bowel habits, and in rare cases, liver function abnormalities.[4]--INVALID-LINK--

II. Experimental Protocols: A Precautionary Approach to Disposal

In the absence of specific degradation or ecotoxicity studies for this compound, the recommended disposal protocol is based on general best practices for chemical waste management, treating the compound as potentially hazardous to the environment.

Methodology for this compound Waste Disposal:

  • Segregation: Isolate all waste materials containing this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and empty containers.

  • Containerization:

    • Place solid this compound waste in a clearly labeled, sealed, and leak-proof container.

    • Collect liquid waste containing this compound in a compatible, sealed, and clearly labeled container. Do not mix with other chemical waste unless compatibility has been confirmed.

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as liquid this compound waste. The rinsed container can then be disposed of according to institutional guidelines for chemical containers.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate quantity.

  • Storage: Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the this compound waste through a licensed professional waste disposal service. The preferred method of destruction for active pharmaceutical ingredients with unknown environmental impact is high-temperature incineration.

Crucially, DO NOT dispose of this compound down the drain or in regular solid waste. The introduction of pharmaceuticals into aquatic ecosystems is a significant environmental concern.

III. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

TrepibutoneDisposal cluster_start Start: this compound Waste Generation cluster_assessment Waste Assessment cluster_disposal_path Disposal Pathway cluster_procedure Disposal Procedure cluster_end End start Generate this compound Waste (Solid, Liquid, Contaminated Materials) assess_data Ecotoxicity Data Available? start->assess_data no_data No (Precautionary Principle) assess_data->no_data No yes_data Yes (Follow Specific Protocol) assess_data->yes_data Yes segregate Segregate Waste no_data->segregate containerize Seal & Label Container 'Hazardous Waste - this compound' segregate->containerize store Store in Designated Area containerize->store professional_disposal Arrange Professional Disposal (Incineration Recommended) store->professional_disposal end Disposal Complete professional_disposal->end

This compound Disposal Workflow Diagram

This workflow underscores the importance of assuming potential environmental risk in the absence of concrete data, guiding the user toward a safe and responsible disposal method. By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting both themselves and the environment.

References

Personal protective equipment for handling Trepibutone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Trepibutone. It outlines recommended personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound with detailed exposure limits was not found in the public domain, the following PPE is recommended based on general best practices for handling chemical compounds in a laboratory setting.[1][2][3][4][5]

PPE CategoryItemSpecification
Hand Protection Nitrile GlovesPowder-free; worn in two pairs for hazardous drug handling. Change every 30 minutes or immediately if contaminated, torn, or punctured.[2][3]
Body Protection Laboratory Coat/GownDisposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[2][5]
Eye Protection Safety Goggles or Face ShieldShould be worn to protect against splashes or aerosols.[2]
Respiratory Protection NIOSH-certified N95 or higher respiratorRecommended when there is a risk of generating airborne particles or aerosols.[2]
Foot Protection Closed-toe shoes and Shoe CoversShoe covers should be worn in designated areas and removed when leaving to prevent the spread of contamination.[2]

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

AspectProcedure
General Handling Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid direct contact with skin and eyes.[1]
Storage Store in a tightly sealed container in a cool, dry place. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[6]
First Aid - Inhalation Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[7]
First Aid - Skin Contact Immediately wash the affected area with soap and water for at least 15-20 minutes. Remove contaminated clothing. Seek medical advice if irritation develops.[7]
First Aid - Eye Contact Flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[7]
First Aid - Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for pharmaceutical waste.

Waste TypeDisposal Procedure
Unused this compound Do not dispose of down the drain unless specifically instructed.[8][9] Mix the compound with an undesirable substance like used coffee grounds or cat litter, place it in a sealed plastic bag, and dispose of it in the household trash if a drug take-back program is not available.[8][10][11] For larger quantities, consult your institution's environmental health and safety office or a licensed hazardous waste disposal company.
Contaminated Labware and PPE All disposable items that have come into contact with this compound, such as gloves, gowns, and pipette tips, should be placed in a designated, sealed container for hazardous waste and disposed of according to institutional protocols.[3]
Empty Containers Scratch out all personal or identifying information on the label. Dispose of the empty container in the trash or recycle if appropriate, after ensuring it is thoroughly decontaminated.[8][11]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational workflow for handling this compound in a research setting, from preparation to disposal, emphasizing safety at each step.

Trepibutone_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_area 2. Prepare work area (fume hood) prep_ppe->prep_area Proceed prep_weigh 3. Weigh this compound prep_area->prep_weigh Proceed prep_dissolve 4. Dissolve in solvent prep_weigh->prep_dissolve Proceed exp_conduct 5. Conduct experiment prep_dissolve->exp_conduct Transfer exp_observe 6. Record observations exp_conduct->exp_observe During cleanup_decon 7. Decontaminate work surfaces exp_conduct->cleanup_decon Complete cleanup_waste 8. Segregate & dispose of waste cleanup_decon->cleanup_waste Proceed cleanup_ppe 9. Doff PPE cleanup_waste->cleanup_ppe Proceed cleanup_wash 10. Wash hands cleanup_ppe->cleanup_wash Final Step

This compound Handling Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trepibutone
Reactant of Route 2
Reactant of Route 2
Trepibutone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。